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  • Product: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
  • CAS: 66735-04-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist Introduction This guide provides a comprehensive technical overview of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a notable organic compound with relevance in agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a notable organic compound with relevance in agrochemical and pharmacological research. Known by its CAS Number 66735-04-4 , this molecule is structurally characterized as a substituted propanoic acid featuring a para-substituted tert-butylphenyl group.[1] Its significance stems from two primary areas: its identity as a known environmental metabolite of the piperidine fungicide Fenpropidin (where it is also referred to by the code CGA 289274), and its structural analogy to the well-established "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The purpose of this document is to consolidate the known chemical properties, propose a robust synthetic pathway, detail the spectroscopic profile, and discuss the potential reactivity and applications of this compound. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for synthesis, characterization, or further investigation.

Physicochemical and Computed Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. The data presented below combines identifiers with computed physical properties to provide a foundational profile of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

PropertyValueSource
IUPAC Name 3-(4-tert-butylphenyl)-2-methylpropanoic acidPubChem[1]
CAS Number 66735-04-4PubChem[1]
Molecular Formula C₁₄H₂₀O₂PubChem[1]
Molecular Weight 220.31 g/mol PubChem[1]
Monoisotopic Mass 220.146329876 DaPubChem[1]
SMILES CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)OPubChem[1]
InChIKey DWZYELZGJMFEMJ-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 3.9PubChem[1]
H-Bond Donor Count 1PubChem[1]
H-Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The most direct and industrially relevant synthetic route to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is via the oxidation of its corresponding aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This aldehyde is a widely produced fragrance ingredient known by the trade name Lilial®.[2] The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.[3][4][5]

The causality for selecting this pathway is twofold:

  • Precursor Availability: The starting aldehyde, Lilial®, is a commercial chemical, making this a convergent and efficient synthesis.[2]

  • Reaction Efficiency: Aldehyde oxidations are typically clean, high-yielding, and can be performed under relatively mild conditions, preserving the integrity of the tert-butyl and aromatic moieties.[6]

A variety of oxidizing agents can be employed, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like sodium chlorite (NaClO₂) in what is known as the Pinnick oxidation.[5][6] For laboratory-scale synthesis where functional group tolerance and clean reaction profiles are paramount, the Pinnick oxidation is an excellent choice.

Synthetic Pathway aldehyde 3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial®) acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid aldehyde->acid Oxidation reagents Oxidizing Agent (e.g., NaClO₂, H₂O₂, KHSO₄) reagents->acid

Caption: Proposed synthetic pathway via oxidation of the corresponding aldehyde.

Experimental Protocol: Pinnick Oxidation of 3-(4-tert-butylphenyl)-2-methylpropanal

This protocol is a self-validating system designed for high conversion and straightforward purification. The use of 2-methyl-2-butene as a hypochlorite scavenger is critical to prevent unwanted side reactions.[6]

Materials:

  • 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

  • 2-Methyl-2-butene (2.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq) in a 3:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (2.0 eq) to the solution.

  • Reagent Addition: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq). Add this solution dropwise to the stirring aldehyde solution over 20-30 minutes. An ice bath can be used to maintain the temperature below 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium sulfite solution (to remove any residual oxidant), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

Purification & Characterization Workflow

The crude product, typically a viscous oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Purification and Characterization Workflow cluster_purification Purification cluster_characterization Characterization crude Crude Product recrystallization Recrystallization (e.g., Hexanes/EtOAc) crude->recrystallization chromatography Silica Gel Chromatography crude->chromatography pure_product Purified Product recrystallization->pure_product chromatography->pure_product ms Mass Spectrometry (MS) pure_product->ms nmr ¹H & ¹³C NMR analysis Purity & Structural Confirmation nmr->analysis ms->analysis ir Infrared (IR) Spectroscopy ir->analysis

Caption: Workflow for the purification and structural validation of the final product.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data is based on information from chemical databases and predictive analysis based on the molecular structure.[1]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of 2-arylpropanoic acids typically involves characteristic fragmentation patterns.[7][8] For 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, the molecular ion peak [M]⁺ is expected at m/z = 220.

Key Observed Fragments (GC-MS): [1]

  • m/z = 220: Molecular Ion [C₁₄H₂₀O₂]⁺.

  • m/z = 205: Loss of a methyl group [M - CH₃]⁺, likely from the tert-butyl group.

  • m/z = 175: Loss of the carboxyl group [M - COOH]⁺. This is a common fragmentation for carboxylic acids.[7]

  • m/z = 131: Represents the stable tert-butylbenzyl cation [C₁₀H₁₃]⁺, formed by cleavage of the bond beta to the aromatic ring. This is often a prominent peak.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Data is available from a KBr-pellet sample.[1]

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer, characteristic for its broadness due to hydrogen bonding.

  • ~2960-2870 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid. This is a highly diagnostic peak.

  • ~1610, 1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1415 cm⁻¹ and ~920 cm⁻¹: O-H bend coupled with C-O stretch.

  • ~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The predicted chemical shifts (δ) are in ppm relative to TMS.

Atom AssignmentPredicted ¹H NMR (δ, multiplicity, integration)Predicted ¹³C NMR (δ)
a (-C(CH₃)₃)~1.30 (s, 9H)~34.5 (C)
b (-C(CH₃)₃)~1.30 (s, 9H)~31.4 (3 x CH₃)
c (-CH-CH₃)~1.15 (d, 3H)~16.5 (CH₃)
d (Ar-CH₂)~2.55 (dd, 1H), ~2.95 (dd, 1H)~42.0 (CH₂)
e (-CH-COOH)~2.70 (m, 1H)~45.0 (CH)
f (Ar-H, ortho to alkyl)~7.10 (d, 2H)~128.5 (2 x CH)
g (Ar-H, meta to alkyl)~7.30 (d, 2H)~125.5 (2 x CH)
h (Ar-C, ipso to alkyl)-~137.0 (C)
i (Ar-C, ipso to t-Bu)-~149.0 (C)
j (-COOH)~12.0 (br s, 1H)~182.0 (C=O)

Reactivity and Potential Applications

Chemical Reactivity

The primary sites of reactivity are the carboxylic acid functional group and the aromatic ring.

  • Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), amide formation (via the acid chloride or with coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).

  • Aromatic Ring Reactions: The phenyl ring is activated by the alkyl substituents and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions will be directed to the positions ortho to the existing alkyl groups.

Agrochemical and Pharmacological Context

Metabolite of Fenpropidin: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CGA 289274) is a documented metabolite of Fenpropidin, a systemic fungicide used to control powdery mildew.[1] Understanding its chemical properties is crucial for environmental fate studies, residue analysis, and toxicological assessment of the parent fungicide.[9][10][11]

Structural Analogy to NSAIDs: The molecule shares the 2-arylpropanoic acid scaffold, a key pharmacophore for the "profen" class of NSAIDs.[12] These drugs, including ibuprofen and fenoprofen, function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[13]

Structural Comparison cluster_target Target Compound cluster_ibuprofen Ibuprofen cluster_fenoprofen Fenoprofen target_compound target_compound ibuprofen ibuprofen fenoprofen fenoprofen

Caption: Structural similarity to the NSAIDs Ibuprofen and Fenoprofen.

While no specific anti-inflammatory activity has been reported for this compound, its structure warrants investigation as a potential COX inhibitor. The nature and position of the aryl substituent are critical for activity and selectivity (COX-1 vs. COX-2).[14] Future research could involve in-vitro assays to determine its inhibitory potential against COX enzymes.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Conclusion

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a compound of interest due to its dual identity as a fungicide metabolite and a structural analog of potent pharmaceuticals. This guide has detailed its chemical and physical properties, outlined a reliable synthetic route from a common industrial precursor, and provided a thorough spectroscopic profile for its unambiguous identification. Its structural similarity to NSAIDs suggests a plausible, yet unexplored, pharmacological activity that presents a clear avenue for future drug discovery and development research.

References

  • Sang, R., et al. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • ScienceMadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids? ScienceMadness. Available at: [Link]

  • Vairamani, M., et al. (1992). Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. Organic Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • PubChemLite. (n.d.). 3-(4-tert-butylphenyl)-2-methylpropanoic acid. PubChemLite. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of fenpropidin and rationale for our design. ResearchGate. Retrieved from: [Link]

  • Regulations.gov. (n.d.). Fenpropidin: Human Health Risk Assessment to Support the Proposed Tolerance for Imported Bananas. Regulations.gov. Retrieved from: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Spectrum. Department of Chemistry. Retrieved from: [Link]

  • Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. Google Patents.
  • EURL-SRM. (2021). Analytical Observations Report. EURL-SRM. Available at: [Link]

  • Popat, A., et al. (2016). Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. PubMed. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from: [Link]

  • ResearchGate. (2025). Assessing Environmental and Human Health Risks: Insight from the Enantioselective Metabolism and Degradation of Fenpropidin. ResearchGate. Request PDF from: [Link]

  • Wikipedia. (n.d.). Lilial. Wikipedia. Retrieved from: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. All 'Bout Chemistry. Available at: [Link]

  • Trovaprezzi.it. (n.d.). Lilial - Descrizione. Trovaprezzi.it. Retrieved from: [Link]

  • University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer. Retrieved from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from: [Link]

  • SpectraBase. (n.d.). 3-Phenylpropanoic acid (2-tert-butylphenyl) ester. SpectraBase. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from: [Link]

  • PubMed. (n.d.). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. PubMed. Retrieved from: [Link]

  • MDPI. (n.d.). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from: [Link]

  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PubMed Central. Available at: [Link]

Sources

Exploratory

3-(4-tert-Butylphenyl)-2-methylpropanoic acid CAS number 66735-04-4

An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Abstract: This technical guide provides a comprehensive overview of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS No. 66735-04-4), a compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Abstract: This technical guide provides a comprehensive overview of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS No. 66735-04-4), a compound of interest in both environmental science and medicinal chemistry. Known as an environmental transformation product of the fungicide Fenpropidin, its structural architecture, featuring a 2-arylpropionic acid motif, also positions it as a relevant scaffold for drug discovery and development. This document details its physicochemical properties, spectroscopic profile, plausible synthetic routes, and robust analytical methodologies. By synthesizing data from public databases and analogous chemical entities, this guide serves as a foundational resource for researchers, chemists, and drug development professionals engaged with this molecule and its derivatives.

Core Compound Identification and Physicochemical Profile

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is an organic compound characterized by a propanoic acid backbone substituted with a methyl group at the alpha-position and a 4-tert-butylphenyl group at the beta-position.[1] This structure is notable for its chirality at the C2 position.

Chemical Identifiers

The compound is uniquely identified by the following descriptors:

  • IUPAC Name: 3-(4-tert-butylphenyl)-2-methylpropanoic acid[1]

  • CAS Number: 66735-04-4[1]

  • Molecular Formula: C₁₄H₂₀O₂[1]

  • Synonyms: CGA 289274, para-tert-Butyl-alpha-methylhydrocinnamic acid[1]

Physicochemical Properties

A summary of its key computed physical and chemical properties is presented below. These parameters are critical for designing experimental conditions, including solvent selection for synthesis and analysis, and for preliminary safety assessments.

PropertyValueSource
Molecular Weight 220.31 g/mol [1]
Exact Mass 220.146329876 Da[1]
XLogP3 3.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 37.3 Ų[1]

Proposed Synthesis and Purification Workflow

While specific literature detailing the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is sparse, a logical and efficient pathway can be devised based on established organic chemistry principles. The most direct route involves the oxidation of its corresponding aldehyde, 2-methyl-3-(4-tert-butylphenyl)propanal, a known fragrance ingredient related to Lilial®.[2][3]

Synthetic Pathway: Oxidation of Aldehyde Precursor

The conversion of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation. The choice of oxidant is critical to ensure high conversion while minimizing side reactions. A Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice due to its high selectivity for aldehydes, avoiding oxidation of other potentially sensitive functional groups.

Synthesis_Pathway Aldehyde 2-methyl-3-(4-tert-butylphenyl)propanal Reagents Sodium Chlorite (NaClO₂) 2-Methyl-2-butene NaH₂PO₄ buffer t-BuOH/H₂O Aldehyde->Reagents Acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Reagents->Acid

Caption: Proposed synthesis of the target acid via Pinnick oxidation.

Step-by-Step Synthesis Protocol

This protocol describes a robust, lab-scale synthesis. The causality for key steps is explained to provide a deeper understanding of the process.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-(4-tert-butylphenyl)propanal (1.0 eq) in a 3:1 mixture of tert-butanol and water.

    • Rationale:tert-Butanol is used as a co-solvent to ensure miscibility of the organic aldehyde in the aqueous reaction medium.

  • Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) as a buffer, followed by 2-methyl-2-butene (2.0 eq) as a hypochlorite scavenger.

    • Rationale: The reaction is buffered to a slightly acidic pH (~4-5) to optimize the oxidation. 2-Methyl-2-butene is crucial as it rapidly quenches the reactive hypochlorite (HOCl) byproduct, preventing unwanted side reactions like chlorination of the aromatic ring.

  • Oxidant Addition: Dissolve sodium chlorite (NaClO₂, 1.5 eq) in water and add it dropwise to the reaction mixture at room temperature. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Extraction: Once complete, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).

    • Rationale: Sodium sulfite reduces any remaining oxidant. Acidification protonates the carboxylate salt to the desired carboxylic acid, increasing its solubility in the organic phase for efficient extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a hexanes/ethyl acetate mixture or by flash column chromatography on silica gel.

    • Rationale: Recrystallization is a cost-effective method for purifying solid compounds, leveraging solubility differences between the product and impurities at different temperatures.

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This involves a combination of mass spectrometry, nuclear magnetic resonance, and chromatography.

Mass Spectrometry (MS)

GC-MS data available in public databases reveal a fragmentation pattern consistent with the compound's structure.[1]

Table of Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment Rationale
220 [M]⁺ Molecular ion
205 [M - CH₃]⁺ Loss of a methyl group from the tert-butyl moiety

| 131 | [C₁₀H₁₁]⁺ | Benzylic cleavage, forming the stable tert-butylbenzyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (CDCl₃, 400 MHz)

  • δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.1-7.3 ppm (m, 4H): Aromatic protons of the AA'BB' system.

  • δ ~2.6-2.9 ppm (m, 3H): Methylene (-CH₂-) and methine (-CH-) protons on the propanoic chain.

  • δ ~1.3 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).

  • δ ~1.1 ppm (d, 3H): Methyl protons alpha to the carbonyl (-CH(CH₃)-).

Hypothetical ¹³C NMR (CDCl₃, 100 MHz)

  • δ ~182 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~149 ppm: Aromatic C-quaternary (ipso-carbon attached to t-Bu group).

  • δ ~138 ppm: Aromatic C-quaternary (ipso-carbon attached to propyl chain).

  • δ ~128 ppm: Aromatic C-H.

  • δ ~125 ppm: Aromatic C-H.

  • δ ~45 ppm: Methine carbon (-CH-).

  • δ ~40 ppm: Methylene carbon (-CH₂-).

  • δ ~34 ppm: tert-Butyl quaternary carbon.

  • δ ~31 ppm: tert-Butyl methyl carbons.

  • δ ~17 ppm: Alpha-methyl carbon.

Analytical Workflow: HPLC-UV/MS

For purity assessment and quantification, a reverse-phase HPLC method is the industry standard. The method described for the analogous aldehyde can be readily adapted.[4]

Analytical_Workflow Sample Prepare Sample (in Acetonitrile/Water) Inject Inject onto C18 RP-HPLC Column Sample->Inject Elute Isocratic or Gradient Elution Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Acetonitrile Inject->Elute Detect Detection Elute->Detect UV UV-Vis Detector (λ ≈ 220 nm) Detect->UV Primary MS Mass Spectrometer (ESI+/-) Detect->MS Confirmatory Analyze Data Analysis: Purity, Identity, Quantification UV->Analyze MS->Analyze

Caption: Analytical workflow for purity and identity confirmation.

Protocol Details:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The nonpolar C18 phase provides excellent retention for the hydrophobic tert-butylphenyl moiety.

  • Mobile Phase: A mixture of acetonitrile and water, with 0.1% formic acid.

    • Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks.

  • Detection: UV detection around 220 nm for quantification, coupled with mass spectrometry for definitive identity confirmation.

Contextual Significance and Potential Applications

Environmental Science: A Fungicide Metabolite

The primary documented role of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (also known as CGA 289274) is as an environmental transformation product of Fenpropidin.[1] Fenpropidin is a systemic fungicide used in agriculture. Understanding its metabolites is crucial for environmental risk assessment, as these transformation products can have their own distinct toxicity, persistence, and mobility profiles in soil and water systems.

Drug Discovery: A Profen Analogue

From a medicinal chemistry perspective, the compound's structure is highly significant. It belongs to the 2-arylpropionic acid class, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Famous members of this class include ibuprofen and naproxen. The "profen" motif is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6]

  • Structural Similarities to Fenoprofen: The compound is a structural analogue of Fenoprofen, differing by the replacement of a 3-phenoxy group with a 4-tert-butyl group and an additional methylene spacer.[6][7]

  • Potential as an NSAID: Given this structural heritage, it is plausible that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid or its derivatives could exhibit anti-inflammatory, analgesic, or antipyretic properties.[8] Further research could involve synthesizing both enantiomers to investigate stereospecific activity, as is common for profen drugs where the (S)-enantiomer is typically the more active form.[5][7]

  • Scaffold for New Chemical Entities: Beyond inflammation, phenylpropanoic acid derivatives serve as building blocks for a wide array of therapeutic agents.[9] The lipophilic 4-tert-butylphenyl group can be exploited to enhance binding in hydrophobic pockets of various enzyme targets or receptors, making this compound a valuable starting point for library synthesis in drug discovery campaigns.

Safety and Handling

According to the aggregated GHS information, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid presents several hazards.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a multifaceted molecule with established relevance in environmental science and significant potential in the field of drug discovery. While its primary identity is that of a fungicide metabolite, its structural similarity to the profen class of NSAIDs makes it an intriguing scaffold for medicinal chemists. This guide has provided a foundational framework for its synthesis, purification, and analysis, underpinned by established chemical principles. The detailed protocols and workflows serve as a practical resource for scientists, enabling further investigation into the properties and applications of this versatile compound.

References

  • PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 4962173, 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • Preparation method of t-butylphenyl acetic acid.
  • A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. ResearchGate. [Link]

  • (4-tert-Butylphenyl)acetic acid. ResearchGate. [Link]

  • FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile. PubMed. [Link]

  • PubChem Compound Summary for CID 3342, Fenoprofen. National Center for Biotechnology Information. [Link]

  • Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]

  • Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. The University of Manchester Research Explorer. [Link]

  • Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Tert-butyl phenyl compounds as anti-inflammatory agents.
  • Fenoprofen. Wikipedia. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • 2-(4-methylphenyl)propionic acid syntehsis method.
  • Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanal. SIELC Technologies. [Link]

  • 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. PubChem. [Link]

  • Mass spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Add Butylphenyl Methypropionial to Your Never List. Dr. Lora Shahine. [Link]

  • 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

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Foundational

An In-depth Technical Guide to 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative of significant interest due to its structural relationship to bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative of significant interest due to its structural relationship to biologically active molecules and its status as a key metabolite of the widely used fungicide, fenpropidin. This guide provides a comprehensive overview of its chemical identity, methods of synthesis, and its known biological context, offering a critical resource for researchers in agrochemistry, environmental science, and drug discovery.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-(4-tert-butylphenyl)-2-methylpropanoic acid [1]. Due to its prevalence in various research and commercial contexts, it is also known by several synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • 3-(4-tert-Butylphenyl)-2-methylpropionic Acid[1]

  • para-tert-Butyl-alpha-methylhydrocinnamic acid[1]

  • Benzenepropanoic acid, 4-(1,1-dimethylethyl)-α-methyl-[1]

  • CGA 289274[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is presented in Table 1. These properties are fundamental for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
CAS Number 66735-04-4[1]
Appearance Solid (predicted)-
XLogP3 3.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is classified with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Part 2: Synthesis and Methodologies

While a direct, published, step-by-step synthesis for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is not extensively documented, a logical and reliable synthetic route involves the oxidation of its corresponding aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This precursor is a known chemical entity with established synthetic pathways.

Synthesis of the Aldehyde Precursor

The synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal is described in the patent literature, often starting from 4-tert-butyltoluene. A common approach involves the electrochemical oxidation of 4-tert-butyltoluene to form a diacetal, which is then hydrolyzed to the aldehyde.

Oxidation of 3-(4-tert-butylphenyl)-2-methylpropanal to the Carboxylic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. Two robust and widely applicable methods are the Jones oxidation and the Pinnick oxidation.

The Jones oxidation utilizes chromic acid (H₂CrO₄), typically prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone. This strong oxidizing agent efficiently converts aldehydes to carboxylic acids.

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone is used as it dissolves the organic substrate while being miscible with the aqueous acidic solution of the Jones reagent.

  • Sulfuric Acid: Provides the acidic medium necessary for the formation of chromic acid and to catalyze the reaction.

  • Chromium Trioxide: The source of the powerful chromium(VI) oxidizing species.

  • Low Temperature Control: The reaction is exothermic, and maintaining a low temperature prevents potential side reactions and ensures selectivity.

  • Quenching with Isopropanol: Isopropanol is a secondary alcohol that reacts with any excess Jones reagent, safely neutralizing its oxidizing potential.

Step-by-Step Protocol:

  • Preparation of Jones Reagent (2.5 M): In a beaker placed in an ice-water bath, dissolve 25.0 g (0.25 mol) of chromium trioxide in 75 mL of deionized water. With vigorous stirring, slowly add 25 mL of concentrated sulfuric acid. Maintain the temperature below 20 °C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1 equivalent) in a suitable amount of acetone. Cool the solution in an ice-water bath to 0-5 °C.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred aldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. The color of the reaction mixture will change from orange-red to a greenish precipitate, indicating the reduction of Cr(VI) to Cr(III).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, add isopropanol dropwise until the orange color of the excess Jones reagent disappears and a persistent green color is observed.

  • Work-up: Remove the acetone under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

The Pinnick oxidation is a milder alternative that uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger. This method is particularly useful for substrates with functional groups sensitive to strong acids and oxidants.

Causality of Experimental Choices:

  • Sodium Chlorite (NaClO₂): The primary oxidant, which is converted to the active species, chlorous acid (HClO₂), in situ.

  • Phosphate Buffer (e.g., NaH₂PO₄): Maintains a mildly acidic pH, which is optimal for the reaction and prevents the formation of explosive chlorine dioxide gas.

  • Chlorine Scavenger (e.g., 2-methyl-2-butene or hydrogen peroxide): Reacts with the hypochlorite byproduct, preventing side reactions such as chlorination of the aromatic ring.

  • t-Butanol/Water Solvent System: A common solvent system that facilitates the dissolution of both the organic substrate and the inorganic reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1 equivalent) in a mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~2-3 equivalents) followed by a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude acid can be purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation to Carboxylic Acid 4-tert-butyltoluene 4-tert-butyltoluene Diacetal_Intermediate Diacetal Intermediate 4-tert-butyltoluene->Diacetal_Intermediate Electrochemical Oxidation Aldehyde 3-(4-tert-butylphenyl)-2-methylpropanal Diacetal_Intermediate->Aldehyde Hydrolysis Carboxylic_Acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Aldehyde->Carboxylic_Acid Jones or Pinnick Oxidation

Caption: Synthetic pathway to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Part 3: Biological Context and Significance

Metabolite of the Fungicide Fenpropidin

The primary significance of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in a biological context is its identity as a major metabolite of the systemic fungicide fenpropidin. Fenpropidin is widely used in agriculture to control diseases such as powdery mildew in cereals.

Fenpropidin acts by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. The metabolic transformation of fenpropidin in plants and the environment leads to the formation of several metabolites, with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CGA 289274) being a notable product.

MetabolicPathway Fenpropidin Fenpropidin (Fungicide) Metabolite 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CGA 289274) Fenpropidin->Metabolite Metabolic Oxidation (in plants/environment)

Caption: Metabolic conversion of Fenpropidin to its carboxylic acid metabolite.

Potential Biological Activity

There is currently a lack of specific studies detailing the biological or toxicological activity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid itself. However, the study of pesticide metabolites is a critical area of research for several reasons:

  • Persistence and Environmental Fate: Metabolites may have different environmental persistence and mobility compared to the parent compound, influencing their potential for long-term environmental impact.

  • Toxicity: Metabolites can sometimes exhibit greater, lesser, or different types of toxicity than the parent pesticide. A comprehensive risk assessment of a pesticide must, therefore, consider the toxicological profiles of its major metabolites.

  • Off-Target Effects: While the parent compound may have a specific mode of action, its metabolites could potentially interact with different biological targets in non-target organisms, including humans.

Given the structural similarity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid to other biologically active propanoic acid derivatives, such as some non-steroidal anti-inflammatory drugs (NSAIDs), its potential for biological activity warrants further investigation. Future research could explore its potential to interact with enzymes such as cyclooxygenases or other targets relevant to inflammation and other cellular processes.

Conclusion

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a compound with a well-defined chemical identity and established physicochemical properties. While detailed synthetic procedures are not abundant in the primary literature, its synthesis via the oxidation of the corresponding aldehyde is a straightforward and reliable approach, for which standard protocols like the Jones or Pinnick oxidations are well-suited. Its primary relevance stems from its role as a metabolite of the fungicide fenpropidin, highlighting the importance of studying its environmental fate and potential biological effects. For researchers in drug development, its structure presents a scaffold that could be explored for various therapeutic applications, although its specific biological activities remain an open area for future investigation. This guide serves as a foundational resource to facilitate and inspire further research into this intriguing molecule.

References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Federal Register. (2014, February 11). Fenpropidin; Pesticide Tolerances. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Abstract This technical guide provides a detailed examination of the physical and chemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound is a notable environmental transformation product of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound is a notable environmental transformation product of the widely used fungicide, Fenpropidin, making its accurate characterization essential for environmental science, toxicology, and regulatory affairs.[1] This document synthesizes data from public chemical databases and spectroscopic libraries to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will cover compound identification, core physicochemical properties, spectroscopic signatures, and relevant safety information. Furthermore, this guide presents standardized protocols for the experimental determination of key properties, grounding theoretical data with practical, field-proven methodologies.

Compound Identification and Nomenclature

Unambiguous identification is the cornerstone of chemical research. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is cataloged under several identifiers across various chemical databases.

Identifier TypeValue
IUPAC Name 3-(4-tert-butylphenyl)-2-methylpropanoic acid[1]
CAS Number 66735-04-4[1]
Molecular Formula C₁₄H₂₀O₂[1]
Synonyms CGA 289274, p-tert-Butyl-alpha-methylhydrocinnamic acid[1]
SMILES CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O[1]
InChIKey DWZYELZGJMFEMJ-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are critical for predicting its environmental fate, bioavailability, and potential as a scaffold in medicinal chemistry.

PropertyValueSignificance and Context
Molecular Weight 220.31 g/mol [1]Foundational for all stoichiometric calculations and analytical quantitation.
Physical State Expected to be a solid at 25°CBased on its molecular weight and the presence of a carboxylic acid group, which facilitates intermolecular hydrogen bonding.
Calculated LogP 3.9[1]The octanol-water partition coefficient (LogP) indicates high lipophilicity. This suggests a preference for non-polar environments and potential for bioaccumulation and membrane permeability. This value is computationally derived.
Topological Polar Surface Area (TPSA) 37.3 Ų[1]TPSA is a key predictor of drug transport properties. A value below 140 Ų is often associated with good cell membrane permeability.
Hydrogen Bond Donors 1[1]The carboxylic acid hydroxyl group.
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid.
Acidity (pKa) Estimated: 4.5 - 5.0No experimental data is available. The pKa is estimated to be in the typical range for aliphatic carboxylic acids. For comparison, the structurally related isobutyric acid has a pKa of 4.86.[2][3] The electron-donating alkyl substituents may slightly increase the pKa (decrease acidity) compared to simpler acids.
Aqueous Solubility Expected to be lowThe high LogP value and the large, non-polar tert-butylphenyl group suggest poor solubility in water. It is predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion: The exact mass is 220.1463 Da, which would be observed as the molecular ion peak [M]⁺ or [M-H]⁻ in high-resolution mass spectrometry.[1]

  • Key Fragments: GC-MS data shows characteristic fragment ions at m/z values of 205, 181, and 131.[1] These likely correspond to:

    • m/z 205: Loss of a methyl group (-CH₃).

    • m/z 175: Loss of the carboxyl group (-COOH).

    • m/z 131: Fragmentation yielding the tert-butylbenzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For this compound, the spectrum would be dominated by the carboxylic acid features.

  • O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure.

  • ¹H NMR:

    • A singlet around 1.3 ppm (9H) for the equivalent protons of the tert-butyl group.

    • A doublet around 1.2 ppm (3H) for the methyl group on the propanoic acid chain.

    • Multiplets in the 2.5-3.0 ppm range for the diastereotopic protons of the -CH₂- group and the single proton of the -CH- group.

    • Doublets in the 7.1-7.4 ppm region (4H) for the para-substituted aromatic ring.

    • A broad singlet, typically downfield (>10 ppm), for the acidic carboxylic acid proton.

  • ¹³C NMR:

    • A signal >175 ppm for the carboxylic acid carbon.

    • Four distinct signals in the 125-150 ppm range for the aromatic carbons.

    • Multiple signals in the 20-45 ppm range for the aliphatic carbons of the tert-butyl, methyl, and propanoic acid backbone.

Synthesis and Chemical Reactivity

4.1 Synthesis Pathway As a known metabolite of Fenpropidin, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is formed in biological or environmental systems via metabolic degradation of the parent fungicide.[1] In a laboratory setting, a common synthetic route would involve the oxidation of the corresponding aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This aldehyde is a common fragrance ingredient, making it a readily available starting material.[4][5]

4.2 Chemical Reactivity The primary site of reactivity is the carboxylic acid group. This functional group allows for a variety of chemical transformations relevant to the synthesis of derivatives for drug discovery or other applications:

  • Esterification: Reaction with an alcohol under acidic conditions to form an ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine to form an amide.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 3-(4-tert-butylphenyl)-2-methylpropan-1-ol.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines a workflow for characterizing this compound and a specific method for determining aqueous solubility.

General Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of the target compound. This ensures identity, purity, and key properties are systematically evaluated.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Property Determination A Compound Acquisition B Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) A->B C Purity Assessment (HPLC-UV, LC-MS) B->C D Aqueous Solubility (Shake-Flask Method) C->D E Acidity Constant (pKa) (Potentiometric Titration) C->E F Lipophilicity (LogP) (Shake-Flask or HPLC) C->F G Final Data Compilation & Analysis D->G E->G F->G

Caption: Logical workflow for physicochemical characterization.

Protocol: Aqueous Solubility by Shake-Flask Method

This protocol is based on the OECD Guideline 105 for determining water solubility. It is a robust method for generating reliable solubility data.

Rationale: The shake-flask method is considered the "gold standard" for solubility measurement because it allows the system to reach thermodynamic equilibrium between the solid solute and the aqueous solution, providing a true measure of solubility.

Methodology:

  • Preparation: Add an excess amount of solid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A preliminary study with sampling at 24h, 48h, and 72h is recommended to confirm that equilibrium has been achieved (i.e., the concentration no longer changes).

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and aqueous phases via centrifugation at a high speed (e.g., 10,000 x g for 15 minutes). This step is critical to avoid including solid particles in the sample for analysis.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated aqueous solution).

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Analyze the calibration standards and the aqueous sample using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation: Determine the concentration of the compound in the aqueous sample by interpolating its peak area on the calibration curve. The resulting concentration is the aqueous solubility of the compound at the specified temperature.

Safety and Hazard Information

Based on aggregated GHS data, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is classified with the following hazards.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]

Conclusion

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a lipophilic, weakly acidic compound with well-defined spectroscopic characteristics. Its identity as a metabolite of a common fungicide underscores the importance of the data presented herein for both academic research and industrial applications. This guide provides the foundational physicochemical data and robust experimental frameworks necessary for professionals working with this molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available at: [Link]

  • Wikipedia contributors. Isobutyric acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SIELC Technologies. 3-(4-tert-Butylphenyl)-2-methylpropanal. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6590, Isobutyric Acid. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a valuable carboxylic acid derivative. The document is intended for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a valuable carboxylic acid derivative. The document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of various synthetic strategies, including classical carbon-carbon bond-forming reactions and the oxidation of a key aldehyde intermediate. Each pathway is presented with detailed experimental protocols, mechanistic diagrams, and a discussion of its advantages and limitations to provide a thorough understanding of the available synthetic options.

Introduction

3-(4-tert-Butylphenyl)-2-methylpropanoic acid, with the chemical formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol , is a carboxylic acid of significant interest in various chemical sectors.[1][2] Its structure, featuring a sterically demanding tert-butyl group on a phenyl ring coupled with a chiral center at the α-position of the carboxylic acid, makes it a valuable building block in the synthesis of more complex molecules. This compound is notably recognized as the oxidation product of 2-methyl-3-(4-tert-butylphenyl)-propanal, a widely used fragrance ingredient commercially known as Lilial®.[3][4] The acid itself is an important intermediate in the synthesis of agrochemicals, such as the fungicide fenpropidin, where it is a known environmental transformation product.[1]

The synthesis of this acid can be approached through several strategic disconnections, primarily revolving around the formation of the crucial carbon-carbon bonds or the functional group transformation of a readily available precursor. This guide will explore the following key synthetic pathways:

  • Oxidation of 2-methyl-3-(4-tert-butylphenyl)propanal (Lilial®): A direct and industrially relevant approach.

  • Malonic Ester Synthesis: A classic and versatile method for the formation of substituted carboxylic acids.

  • Darzens Condensation: A pathway proceeding through a glycidic ester intermediate.

  • Reformatsky Reaction: Utilizing an organozinc reagent to construct the carbon skeleton.

  • Grignard Synthesis: Employing a Grignard reagent for carbon-carbon bond formation.

Each of these routes will be discussed in detail, providing not only the theoretical framework but also practical, step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given application.

Pathway I: Oxidation of 2-methyl-3-(4-tert-butylphenyl)propanal (Lilial®)

The most direct and economically viable route to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is the oxidation of its corresponding aldehyde, 2-methyl-3-(4-tert-butylphenyl)propanal, commonly known as Lilial®.[3] This aldehyde is a high-volume commercial product, making it an ideal and readily available starting material. The synthesis of Lilial® itself is typically achieved through a mixed aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde, followed by hydrogenation.[3][5][6][7]

Mechanistic Rationale

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. It involves the conversion of the aldehyde's C-H bond into a C-O bond. This can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, also known as the Jones reagent), and milder reagents like silver oxide (Tollens' reagent) or buffered potassium permanganate. For industrial-scale synthesis, cost-effective and environmentally benign oxidants are preferred.

Experimental Protocol: Jones Oxidation

The Jones oxidation is a reliable method for the oxidation of primary alcohols and aldehydes to carboxylic acids.

Materials:

  • 2-methyl-3-(4-tert-butylphenyl)propanal (Lilial®)

  • Acetone (anhydrous)

  • Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to 100 mL)

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (2 M)

Procedure:

  • Dissolve 2-methyl-3-(4-tert-butylphenyl)propanal (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/blue.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

  • Acidify the combined aqueous layers to a pH of approximately 2 with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, which can be further purified by recrystallization or chromatography.

Pathway Analysis
Advantages Disadvantages
High-yielding and reliable method.Use of carcinogenic and toxic chromium reagents.
Readily available starting material.Requires careful temperature control.
Relatively straightforward procedure.Generates hazardous waste.

Pathway II: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[8][9][10][11] This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The α-hydrogens of a malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a base, such as sodium ethoxide, generates a stabilized enolate. This enolate acts as a nucleophile and can be alkylated with a suitable alkyl halide. For the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a two-step alkylation is required: first with a 4-tert-butylbenzyl halide and then with a methyl halide. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation to yield the final product.[8][9][10]

malonic_ester_synthesis Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt Monoalkylated Malonate Monoalkylated Malonate Enolate->Monoalkylated Malonate 4-tert-Butylbenzyl-X Dialkylated Malonate Dialkylated Malonate Monoalkylated Malonate->Dialkylated Malonate 1. NaOEt 2. CH3-X Dicarboxylic Acid Dicarboxylic Acid Dialkylated Malonate->Dicarboxylic Acid H3O+, Δ 3-(4-tert-Butylphenyl)-2-methylpropanoic acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Dicarboxylic Acid->3-(4-tert-Butylphenyl)-2-methylpropanoic acid -CO2

Caption: Malonic Ester Synthesis Workflow

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (absolute)

  • 4-tert-Butylbenzyl chloride

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.

  • Heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

  • Add 4-tert-butylbenzyl chloride (1.0 eq) dropwise to the refluxing solution and continue to reflux for 2-3 hours.

  • Cool the reaction mixture and add a second equivalent of sodium ethoxide.

  • Add methyl iodide (1.1 eq) dropwise and reflux for an additional 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add concentrated hydrochloric acid and reflux the mixture for several hours to effect hydrolysis and decarboxylation.

  • Cool the mixture and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be purified by distillation or recrystallization.

Pathway Analysis
Advantages Disadvantages
Highly versatile and adaptable method.Requires multiple steps.
Utilizes readily available starting materials.Potential for side reactions like dialkylation.
Avoids the use of heavy metal oxidants.May require purification of intermediates.

Pathway III: Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[12][13][14][15] This intermediate can then be hydrolyzed and decarboxylated to yield a carboxylic acid.

Mechanistic Rationale

The reaction begins with the deprotonation of the α-haloester by a strong base to form a carbanion. This carbanion then attacks the carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting alkoxide undergoes an intramolecular S_N2 reaction to form the epoxide ring of the glycidic ester. Saponification of the ester followed by acidification and heating leads to decarboxylation and opening of the epoxide ring to form the desired carboxylic acid.[12][13]

darzens_condensation 4-tert-Butylbenzaldehyde + Ethyl 2-chloropropionate 4-tert-Butylbenzaldehyde + Ethyl 2-chloropropionate Glycidic Ester Glycidic Ester 4-tert-Butylbenzaldehyde + Ethyl 2-chloropropionate->Glycidic Ester Base (e.g., NaOEt) Glycidic Acid Salt Glycidic Acid Salt Glycidic Ester->Glycidic Acid Salt 1. NaOH, H2O 2. H+ 3-(4-tert-Butylphenyl)-2-methylpropanoic acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Glycidic Acid Salt->3-(4-tert-Butylphenyl)-2-methylpropanoic acid Δ, -CO2

Caption: Darzens Condensation Workflow

Experimental Protocol

Materials:

  • 4-tert-Butylbenzaldehyde

  • Ethyl 2-chloropropionate

  • Sodium ethoxide

  • Toluene (dry)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • To a stirred solution of 4-tert-butylbenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.1 eq) in dry toluene, add sodium ethoxide (1.1 eq) portion-wise at 0-10 °C.

  • Stir the mixture at room temperature for several hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Evaporate the solvent to obtain the crude glycidic ester.

  • Hydrolyze the crude ester by refluxing with a solution of sodium hydroxide in ethanol/water.

  • After hydrolysis is complete, remove the ethanol, dilute with water, and wash with ether to remove non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid and heat to induce decarboxylation.

  • Extract the product with ether, dry the organic layer, and evaporate the solvent to obtain the crude carboxylic acid.

Pathway Analysis
Advantages Disadvantages
A direct route to α,β-epoxy esters.Can be sensitive to reaction conditions.
Can be used to synthesize α-substituted acids.May result in a mixture of stereoisomers.
The decarboxylation step can sometimes be problematic.

Pathway IV: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester.[16][17][18][19] This can then be converted to the target carboxylic acid.

Mechanistic Rationale

Zinc metal inserts into the carbon-halogen bond of an α-haloester to form an organozinc reagent, also known as a Reformatsky enolate. This enolate is less reactive than a Grignard reagent and will add to the carbonyl group of an aldehyde or ketone without attacking the ester group. The resulting β-hydroxy ester can be dehydrated to an α,β-unsaturated ester, which can then be hydrogenated to the saturated ester. Finally, hydrolysis of the ester yields the desired carboxylic acid.

reformatsky_reaction 4-tert-Butylbenzaldehyde + Ethyl 2-bromopropionate 4-tert-Butylbenzaldehyde + Ethyl 2-bromopropionate β-Hydroxy Ester β-Hydroxy Ester 4-tert-Butylbenzaldehyde + Ethyl 2-bromopropionate->β-Hydroxy Ester 1. Zn 2. H3O+ α,β-Unsaturated Ester α,β-Unsaturated Ester β-Hydroxy Ester->α,β-Unsaturated Ester -H2O Saturated Ester Saturated Ester α,β-Unsaturated Ester->Saturated Ester H2, Pd/C 3-(4-tert-Butylphenyl)-2-methylpropanoic acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Saturated Ester->3-(4-tert-Butylphenyl)-2-methylpropanoic acid H3O+, Δ

Caption: Reformatsky Reaction Workflow

Experimental Protocol

Materials:

  • Zinc dust (activated)

  • Ethyl 2-bromopropionate

  • 4-tert-Butylbenzaldehyde

  • Benzene or THF (anhydrous)

  • Sulfuric acid (dilute)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Sodium hydroxide

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and anhydrous benzene.

  • Add a small amount of a solution of 4-tert-butylbenzaldehyde (1.0 eq) and ethyl 2-bromopropionate (1.1 eq) in benzene to initiate the reaction.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the reaction and hydrolyze by adding dilute sulfuric acid.

  • Separate the organic layer, wash, dry, and evaporate the solvent to obtain the crude β-hydroxy ester.

  • Dehydrate the β-hydroxy ester by heating with a catalytic amount of iodine or acid.

  • Hydrogenate the resulting α,β-unsaturated ester using H₂ gas and a Pd/C catalyst.

  • Hydrolyze the saturated ester with aqueous sodium hydroxide, followed by acidification to yield the final product.

Pathway Analysis
Advantages Disadvantages
Tolerant of a wide range of functional groups.Requires multiple steps from the β-hydroxy ester intermediate.
Milder than Grignard reactions.Activation of zinc can be crucial and sometimes difficult.

Pathway V: Grignard Synthesis

A Grignard synthesis approach can also be envisioned for the construction of the carbon skeleton of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Mechanistic Rationale

This pathway could involve the reaction of a Grignard reagent, such as 4-tert-butylbenzylmagnesium chloride, with a suitable electrophile like diethyl 2-methylmalonate. The Grignard reagent would act as a nucleophile, attacking one of the ester carbonyls. Subsequent workup and decarboxylation would lead to the desired product. Alternatively, a Grignard reagent could be used in a conjugate addition to an appropriate α,β-unsaturated ester.

grignard_synthesis 4-tert-Butylbenzyl Chloride 4-tert-Butylbenzyl Chloride 4-tert-Butylbenzylmagnesium Chloride 4-tert-Butylbenzylmagnesium Chloride 4-tert-Butylbenzyl Chloride->4-tert-Butylbenzylmagnesium Chloride Mg, Ether 4-tert-Butylbenzylmagnesium Chloride + Diethyl 2-methylmalonate 4-tert-Butylbenzylmagnesium Chloride + Diethyl 2-methylmalonate Intermediate Intermediate 4-tert-Butylbenzylmagnesium Chloride + Diethyl 2-methylmalonate->Intermediate 1. Addition 2. H3O+ 3-(4-tert-Butylphenyl)-2-methylpropanoic acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Intermediate->3-(4-tert-Butylphenyl)-2-methylpropanoic acid Hydrolysis & Decarboxylation

Caption: Grignard Synthesis Workflow

Experimental Protocol

Materials:

  • Magnesium turnings

  • 4-tert-Butylbenzyl chloride

  • Anhydrous diethyl ether

  • Diethyl 2-methylmalonate

  • Hydrochloric acid

Procedure:

  • Prepare the Grignard reagent by reacting magnesium turnings with 4-tert-butylbenzyl chloride in anhydrous diethyl ether under an inert atmosphere.[20][21]

  • In a separate flask, dissolve diethyl 2-methylmalonate in anhydrous diethyl ether.

  • Cool the solution of the malonate derivative in an ice bath and slowly add the prepared Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and hydrochloric acid.

  • Separate the ether layer, and extract the aqueous layer with more ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to give an intermediate that can be hydrolyzed and decarboxylated by heating with acid to yield the final product.

Pathway Analysis
Advantages Disadvantages
A powerful method for C-C bond formation.Grignard reagents are highly sensitive to moisture and acidic protons.
Can be adapted to use various starting materials.The reaction with esters can be complex, potentially leading to side products.

Comparative Analysis and Conclusion

The choice of synthetic pathway for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Pathway Starting Materials Key Steps Yield Purity Scalability
Oxidation of Lilial® 2-methyl-3-(4-tert-butylphenyl)propanalOxidationHighGood to ExcellentExcellent
Malonic Ester Synthesis Diethyl malonate, 4-tert-butylbenzyl halide, methyl halideAlkylation, Hydrolysis, DecarboxylationModerate to HighGoodGood
Darzens Condensation 4-tert-Butylbenzaldehyde, α-halo propionateCondensation, Hydrolysis, DecarboxylationModerateFair to GoodModerate
Reformatsky Reaction 4-tert-Butylbenzaldehyde, α-halo propionate, ZincOrganozinc formation, Addition, Dehydration, Reduction, HydrolysisModerateGoodModerate
Grignard Synthesis 4-tert-Butylbenzyl halide, malonate derivativeGrignard formation, Addition, Hydrolysis, DecarboxylationModerateFair to GoodGood

For large-scale industrial production, the oxidation of Lilial® is the most practical and economically sound approach due to the directness of the conversion and the commercial availability of the starting material. However, this route necessitates the use of hazardous chromium-based oxidants, which presents environmental and safety challenges.

The Malonic Ester Synthesis offers a robust and versatile alternative that avoids harsh oxidizing agents. While it involves more steps, the reaction conditions are generally well-understood and can be optimized to achieve good yields. This method is highly suitable for laboratory-scale synthesis and offers flexibility in introducing various substituents.

The Darzens Condensation , Reformatsky Reaction , and Grignard Synthesis are also viable options, particularly for accessing specific analogs or for academic exploration. These methods provide alternative disconnections and can be valuable tools in a synthetic chemist's repertoire. However, they often require more intricate procedures and may present challenges in terms of yield and purification on a larger scale.

References

  • Darzens Condensation: Mechanism, Development, and Application Research. (2026). Oreate AI. [Link]

  • Malonic Ester Synthesis. Organic Chemistry On-Line. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • CN103304388A - Asymmetric synthesis method of (R)- or (S)-Lily aldehyde.
  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal.
  • Lilial. Wikipedia. [Link]

  • Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. [Link]

  • Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+. Pearson+. [Link]

  • Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. ResearchGate. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. PubChem. [Link]

  • Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer - The University of Manchester. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central. [Link]

  • EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695. PubChem. [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]

  • Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

  • Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Public Health. [Link]

  • Chapter 10- The Darzens Glycidic Ester Condensation. Sciencemadness.org. [Link]

  • Darzen Condensation Difficulties - any tips?. Sciencemadness.org. [Link]

  • Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]

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Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive exploration of the predicted biological activities of the novel compound, 3-(4-tert...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of the novel compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. While direct experimental data on this specific molecule is nascent, its structural motifs—a tert-butylphenyl group and a 2-methylpropanoic acid moiety—are well-characterized in numerous bioactive compounds. This guide synthesizes existing knowledge on these pharmacophores to forecast a plausible biological activity profile for the title compound. We delve into the mechanistic underpinnings of these predicted activities, including anti-inflammatory, antioxidant, and metabolic modulatory effects. Furthermore, we provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and development. The insights herein are intended to empower researchers to unlock the therapeutic potential of this promising, yet understudied, chemical entity.

Introduction: Deconstructing a Molecule of Interest

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a distinct molecular architecture. Its structure is characterized by a benzene ring substituted with a bulky tert-butyl group at the para position, linked to a 2-methylpropanoic acid tail. The tert-butyl group is a common feature in medicinal chemistry, known to enhance lipophilicity, metabolic stability, and receptor binding affinity through steric interactions.[1][2][3] The propanoic acid moiety, a short-chain fatty acid, is also a key component of many therapeutic agents, including the well-known NSAID, ibuprofen. The strategic combination of these two pharmacophores suggests a high probability of significant biological activity.

Chemical Structure:

Predicted Biological Activities and Mechanistic Rationale

Based on a thorough analysis of structurally analogous compounds, we predict that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is likely to exhibit a range of biological activities. These predictions are grounded in the well-documented pharmacology of molecules bearing either the tert-butylphenyl or the 2-methylpropanoic acid substructure.

Anti-inflammatory and Analgesic Potential

The 2-methylpropanoic acid moiety is a hallmark of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). It is therefore highly probable that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid will exhibit anti-inflammatory and analgesic properties.

Predicted Mechanism of Action: The primary mechanism is anticipated to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The bulky tert-butylphenyl group may confer a degree of selectivity for the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation.

Signaling Pathway: Prostaglandin Synthesis Inhibition

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Compound 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid Compound->COX-1_COX-2 Inhibition

Caption: Predicted inhibition of the cyclooxygenase pathway by 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Antioxidant Activity

Phenolic compounds containing tert-butyl groups, such as 2,4-di-tert-butylphenol (2,4-DTBP), are potent antioxidants.[4][5][6][7] The tert-butyl group enhances the stability of the phenoxy radical formed during the scavenging of free radicals, thereby increasing antioxidant efficacy.[1] While the title compound is not a phenol, the electron-donating nature of the tert-butyl group on the phenyl ring could still contribute to its ability to quench reactive oxygen species (ROS).

Predicted Mechanism of Action: The compound may act as a free radical scavenger, donating a hydrogen atom from the benzylic position to neutralize ROS. Additionally, it could potentially modulate intracellular antioxidant defense mechanisms by upregulating the expression of antioxidant enzymes.

Metabolic Modulation

Derivatives of 2-methylpropanoic acid, such as mefepronic acid, have been shown to act as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists.[8] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Predicted Mechanism of Action: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid may bind to and activate PPAR-α, leading to the upregulation of genes involved in fatty acid oxidation. This could result in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Signaling Pathway: PPAR-α Activation

cluster_0 Cytoplasm cluster_1 Nucleus Compound 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid PPARa PPAR-α Compound->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Transcription->Metabolic_Effects Leads to Prediction Predicted Biological Activities (Based on Structural Analogy) Anti_Inflammatory Anti-inflammatory Prediction->Anti_Inflammatory Antioxidant Antioxidant Prediction->Antioxidant Metabolic_Modulation Metabolic Modulation Prediction->Metabolic_Modulation COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory->COX_Assay NO_Assay LPS-induced NO Assay Anti_Inflammatory->NO_Assay DPPH_Assay DPPH Radical Scavenging Assay Antioxidant->DPPH_Assay PPARa_Assay PPAR-α Reporter Gene Assay Metabolic_Modulation->PPARa_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) COX_Assay->Data_Analysis NO_Assay->Data_Analysis DPPH_Assay->Data_Analysis PPARa_Assay->Data_Analysis Validation Validated Biological Profile Data_Analysis->Validation

Caption: A streamlined workflow for the experimental validation of predicted biological activities.

Data Presentation and Interpretation

All quantitative data generated from the aforementioned assays should be meticulously recorded and analyzed. The results should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Biological Activities and Recommended Assays

Predicted ActivityPrimary Molecular Target(s)Recommended In Vitro Assay(s)Key Parameter(s)
Anti-inflammatory COX-1, COX-2COX Inhibition AssayIC50
iNOSLPS-induced NO Production AssayIC50
Antioxidant Free RadicalsDPPH Radical Scavenging AssayIC50
Metabolic Modulation PPAR-αPPAR-α Reporter Gene AssayEC50, Fold Activation

Conclusion and Future Directions

This technical guide has outlined the predicted biological activities of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid based on the established pharmacology of its core structural components. The proposed anti-inflammatory, antioxidant, and metabolic modulatory effects present exciting avenues for therapeutic development. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to systematically validate these predictions.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. This includes elucidating its full pharmacokinetic and toxicological profile. Should the predicted activities be confirmed, further structural optimization could lead to the development of novel drug candidates with improved efficacy and safety profiles. The exploration of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its derivatives holds significant promise for addressing unmet medical needs in the areas of inflammatory diseases, oxidative stress-related disorders, and metabolic syndromes.

References

  • ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • Medium. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j). Retrieved from [Link]

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  • The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
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  • National Center for Biotechnology Information. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Safety and Hazards of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 3-(4-tert-Butylphenyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS: 66735-04-4). The information herein is synthesized from established safety data sheets and toxicological databases to ensure a high standard of scientific integrity and utility for laboratory and development settings.

Section 1: Compound Identification and Core Hazard Summary

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative. Its structure, containing both an acidic functional group and a bulky hydrophobic moiety, dictates its physical properties and toxicological profile.

Identifier Value
IUPAC Name 3-(4-tert-butylphenyl)-2-methylpropanoic acid[1]
CAS Number 66735-04-4[1]
Molecular Formula C₁₄H₂₀O₂[1][2][3]
Molecular Weight 220.31 g/mol [1][2]
Appearance Solid, powder form is likely based on dust warnings[4]

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

GHS Classification Hazard Statement Category Signal Word
Acute Toxicity, OralH302: Harmful if swallowed[1][5]Category 4Warning
Skin Corrosion/IrritationH315: Causes skin irritation[1][5]Category 2Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][5]Category 2AWarning
STOT, Single ExposureH335: May cause respiratory irritation[1][6]Category 3Warning

Section 2: Comprehensive Toxicological Profile

The toxicological hazards of this compound stem directly from its chemical nature. As a carboxylic acid, it possesses inherent irritant properties, which are reflected in its GHS classifications.

  • Acute Oral Toxicity (H302): Classified as harmful if ingested, this substance can cause adverse effects upon swallowing.[1] The causality lies in its potential to disrupt gastrointestinal function and be absorbed into the bloodstream, leading to systemic effects.

  • Skin Irritation (H315): Direct contact with the skin can lead to irritation, characterized by redness, itching, and inflammation.[1] The acidic nature of the compound can disrupt the skin's natural barrier.

  • Serious Eye Irritation (H319): This is a significant risk. Contact with the eyes can cause serious irritation, pain, and potential damage to the cornea.[1] The acidic functional group is particularly aggressive towards the sensitive tissues of the eye.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing, shortness of breath, and inflammation.[1][6]

To date, no data suggests that this compound is carcinogenic, mutagenic, or a reproductive toxin.[7]

Section 3: Safe Handling and Risk Mitigation Workflow

A systematic approach to handling is essential for mitigating the risks associated with this compound. The following workflow illustrates the critical decision points and control measures required for safe experimentation, from planning to disposal.

G cluster_prep Phase 1: Preparation & Assessment cluster_controls Phase 2: Control Implementation cluster_ops Phase 3: Operations & Disposal A Experiment Planning B Hazard Review (SDS Analysis) - H302 (Oral) - H315 (Skin) - H319 (Eye) - H335 (Respiratory) A->B C Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation B->C D PPE Selection - Nitrile Gloves (min.) - Safety Goggles - Lab Coat B->D E Administrative Controls - SOP Review - Restricted Access B->E F Safe Handling & Dispensing - Avoid Dust Generation - Grounding for Static C->F D->F E->F G Waste Segregation - Collect in Labeled, Sealed Container F->G H Decontamination - Clean Work Surfaces - Wash Hands Thoroughly G->H

Caption: Workflow for risk assessment and mitigation.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is paramount for ensuring personnel safety.

Engineering Controls & Ventilation

The primary defense against respiratory exposure is the use of robust engineering controls.

  • Primary Control: All handling of solid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid that may generate dust, or any manipulation of its solutions, must be conducted within a certified chemical fume hood.[4][8]

  • Verification: Before commencing work, verify the fume hood is functioning correctly by checking the airflow monitor.

  • Secondary Control: For larger-scale operations, local exhaust ventilation (LEV) at the source of potential dust generation should be considered.

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide a crucial barrier against direct contact.[9]

Protection Type Specification Rationale & Causality
Eye/Face ANSI Z87.1-compliant safety goggles that form a seal around the eyes.[5][8]Mitigates H319. Standard safety glasses are insufficient; goggles are required to protect against fine dust and splashes.
Hand Chemical-resistant nitrile gloves (minimum).[10]Mitigates H315. Inspect gloves for integrity before each use. For prolonged contact, consult a glove compatibility chart.[10]
Body Full-length laboratory coat, buttoned completely.[8][11]Mitigates H315. Prevents incidental skin contact on arms and torso from spills or dust.
Respiratory Not required if engineering controls are used properly.If dust cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter is mandatory.[5][8]
Safe Handling and Dispensing Protocol
  • Preparation: Assemble all necessary equipment and reagents inside the chemical fume hood before opening the primary container.

  • Dispensing Solid: Open the container away from your breathing zone. Use a spatula to carefully transfer the solid, minimizing any disturbance that could create airborne dust.[4]

  • Creating Solutions: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Securely close the primary container. Decontaminate the spatula and any other equipment used.

  • Hygiene: After handling is complete and before leaving the laboratory, wash hands and forearms thoroughly with soap and water.[4][8] Do not eat, drink, or smoke in the work area.[1]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigeration.[4]

  • Security: Store in a locked cabinet or an area with restricted access, away from incompatible materials such as strong oxidizing agents.[4][12]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Spill Containment and Cleanup
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Don appropriate PPE, including respiratory protection if dust is present.

  • Contain: For a solid spill, carefully sweep or vacuum the material. AVOID generating dust. Place the collected material into a sealed, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Prohibit Entry: Do not allow the substance to enter drains or waterways.[5][7]

First Aid Measures
Exposure Route First Aid Protocol
Ingestion IF SWALLOWED: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Control Center or seek medical attention.[4]
Skin Contact IF ON SKIN: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
Eye Contact IF IN EYES: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a Poison Control Center or ophthalmologist.
Inhalation IF INHALED: Move the person to fresh air and keep them comfortable for breathing.[4][12] If respiratory symptoms develop, seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4]

  • Hazards: In the event of a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be released.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Waste Disposal

All waste containing 3-(4-tert-Butylphenyl)-2-methylpropanoic acid must be treated as hazardous chemical waste.

  • Collection: Collect all waste material (including contaminated PPE and spill cleanup debris) in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in the general trash.

References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fix All. (2017, April 4). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde, CAS Registry Number 62518-65-4. Food and Chemical Toxicology, 141.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-tert-butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

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Exploratory

A Technical Guide to the Research Applications of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid and its Analogs

Foreword: Unveiling the Research Potential of a Propionic Acid Derivative This technical guide delves into the multifaceted research applications of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its close structural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Research Potential of a Propionic Acid Derivative

This technical guide delves into the multifaceted research applications of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its close structural analog, Fenoprofen. While 3-(4-tert-Butylphenyl)-2-methylpropanoic acid itself is not extensively documented in mainstream scientific literature, its structural similarity to Fenoprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), provides a robust framework for exploring its potential biological activities and research applications. This guide will therefore leverage the extensive knowledge of Fenoprofen to illuminate the potential research avenues for this class of compounds, targeting researchers, scientists, and professionals in drug development. We will explore its foundational mechanism of action and venture into its promising applications in neurodegenerative diseases and metabolic disorders.

Core Compound Profile: Chemical and Pharmacokinetic Properties

3-(4-tert-Butylphenyl)-2-methylpropanoic acid belongs to the propionic acid class of compounds. Its chemical structure, characterized by a tert-butylphenyl group and a methylpropanoic acid moiety, is central to its biological activity. A closely related and extensively studied compound is Fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid.[1] While the phenoxy group in Fenoprofen is replaced by a tert-butyl group in the queried compound, their shared propionic acid backbone suggests a similar mechanism of action.

PropertyValue (for Fenoprofen)Reference
Molecular FormulaC15H14O3[1]
Molar Mass242.274 g·mol−1[1]
BioavailabilityApprox. 85%[2]
Protein Binding99%[2]
MetabolismHepatic[2]
Elimination Half-lifeApprox. 3 hours[2]
ExcretionPrimarily renal (approx. 90%)[2]

Chirality and Biological Activity: Like other profens, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a chiral compound. For Fenoprofen, it is established that the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-isomer is less active.[1] Interestingly, stereoselective bioconversion of the (R)- to the (S)-enantiomer occurs in the body.[1] This chiral inversion is a critical consideration in both therapeutic and research contexts.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Fenoprofen, and by extension, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and platelet aggregation.[3]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3][6] It is the primary mediator of inflammatory prostaglandins.

By inhibiting both COX isoforms, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[3][7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric Protection Platelet_Aggregation Platelet Aggregation Renal_Function Renal Function Inflammation Inflammation Pain Pain Fever Fever Compound 3-(4-tert-Butylphenyl) -2-methylpropanoic acid Compound->COX1 Compound->COX2 AD_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Cultures (e.g., SH-SY5Y) Abeta_Toxicity Aβ-induced Toxicity Assay Cell_Culture->Abeta_Toxicity Compound_Treatment Treatment with Test Compound Abeta_Toxicity->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay AD_Model AD Mouse Model (e.g., 3xTg-AD) Compound_Admin Compound Administration AD_Model->Compound_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Compound_Admin->Behavioral_Tests Histopathology Brain Histopathology (Plaque & Tangle analysis) Behavioral_Tests->Histopathology cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising Results

Caption: Experimental workflow for assessing neuroprotective effects.

Step-by-Step Protocol: In Vitro Aβ-Induced Toxicity Assay
  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media and conditions.

  • Cell Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Aβ Preparation: Prepare oligomeric amyloid-beta (Aβ) peptides, which are known to be neurotoxic.

  • Treatment:

    • Treat cells with varying concentrations of the test compound (3-(4-tert-Butylphenyl)-2-methylpropanoic acid).

    • After a pre-incubation period, expose the cells to the prepared Aβ oligomers.

    • Include control groups: untreated cells, cells treated with Aβ alone, and cells treated with the compound alone.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the protective effect of the compound against Aβ toxicity.

Potential Research Application: Metabolic Inflammation

Chronic low-grade inflammation is a hallmark of metabolic disorders such as obesity and type 2 diabetes. While structurally different, the fibrate class of drugs (e.g., Fenofibrate) has demonstrated anti-inflammatory effects in the context of metabolic syndrome, independent of their lipid-lowering effects. [8]This raises the intriguing possibility that other anti-inflammatory agents, such as propionic acid derivatives, could also have beneficial effects on metabolic inflammation.

Scientific Rationale: Adipose tissue in obese individuals is infiltrated with immune cells, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α. These cytokines can interfere with insulin signaling and contribute to insulin resistance. By inhibiting prostaglandin synthesis, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid could potentially reduce the inflammatory state in metabolic tissues and improve insulin sensitivity.

Step-by-Step Protocol: In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits. [9][10]

  • Sample Preparation:

    • Prepare cell lysates from relevant cell types (e.g., macrophages, adipocytes) or tissue homogenates. [9] * Determine the protein concentration of the lysates.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • COX Probe

      • Diluted COX Cofactor

      • Sample (cell lysate or tissue homogenate)

    • For inhibitor studies, pre-incubate the sample with various concentrations of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

  • Initiation of Reaction:

    • Add Arachidonic Acid to all wells simultaneously to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode (e.g., every 15 seconds for 30 minutes) at Ex/Em = 535/587 nm. [9]5. Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Determine the IC50 value of the compound for COX activity.

Concluding Remarks and Future Directions

3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its analogs represent a class of compounds with significant research potential beyond their established anti-inflammatory effects. While their primary mechanism of action through COX inhibition is well-understood, the downstream consequences of this inhibition in complex diseases like Alzheimer's and metabolic disorders are still being elucidated. The experimental frameworks provided in this guide offer a starting point for researchers to explore these exciting avenues. Future research should focus on elucidating the specific effects of these compounds on neuroinflammatory pathways, their potential to modulate immune cell function in metabolic tissues, and the long-term consequences of their use in preclinical models of these diseases. The journey from a well-characterized anti-inflammatory agent to a potential therapeutic for complex, multifactorial diseases is challenging but holds immense promise for addressing unmet medical needs.

References

  • MIMS Singapore. Fenoprofen: Uses, Dosage, Side Effects and More. [Link]

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  • PubMed. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. [Link]

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Foundational

A Comprehensive Technical Review of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Introduction 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a distinct chemical structure that has garnered interest primarily within the context of environmental science and toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a distinct chemical structure that has garnered interest primarily within the context of environmental science and toxicology. Often identified by its synonym CGA 289274, this compound is recognized as a significant environmental transformation product of Fenpropidin, a widely used agricultural fungicide.[1] This technical guide provides a thorough literature review for researchers, scientists, and drug development professionals, consolidating the current understanding of its chemical properties, synthesis, environmental fate, and toxicological profile. It is crucial to distinguish this compound from the structurally different, well-known non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid. This review aims to synthesize the available technical data, highlight knowledge gaps, and propose future research directions.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound begins with its fundamental chemical and physical characteristics. These properties are critical for predicting its environmental distribution, designing analytical methods, and assessing its potential biological interactions.

Chemical Identifiers
  • IUPAC Name: 3-(4-tert-butylphenyl)-2-methylpropanoic acid[1]

  • CAS Number: 66735-04-4[1]

  • Molecular Formula: C₁₄H₂₀O₂[1]

  • SMILES: CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O[1]

  • InChI Key: DWZYELZGJMFEMJ-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, which are essential for laboratory handling and predictive modeling.

PropertyValueSource
Molecular Weight 220.31 g/mol [1]
XLogP3-AA (LogP) 3.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 37.3 Ų[1]

Table 1: Physicochemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Part 2: Synthesis and Analytical Characterization

While specific, detailed protocols for the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid are not extensively published in peer-reviewed literature, a logical synthetic pathway can be inferred from patents detailing the production of its immediate precursor, 3-(4-tert-butylphenyl)-2-methylpropanal (an aldehyde commonly known as Lilial®).[2][3]

Postulated Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-tert-butylbenzaldehyde and propanal.

Step 1: Aldol Condensation to form an Aldehyde Precursor This step involves the base-catalyzed aldol condensation of 4-tert-butylbenzaldehyde with propanal. The reaction yields 3-(4-tert-butylphenyl)-2-methylpropenal. Subsequent hydrogenation of the carbon-carbon double bond affords the saturated aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This process is a well-established method in industrial organic synthesis for producing fragrance components.[4]

Step 2: Oxidation to the Carboxylic Acid The target carboxylic acid can then be readily synthesized by the oxidation of the aldehyde precursor, 3-(4-tert-butylphenyl)-2-methylpropanal. Standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) are suitable for this transformation. This is a fundamental and high-yielding reaction in organic chemistry.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oxidation A 4-tert-butylbenzaldehyde C Aldol Condensation (Base Catalyst) A->C B Propanal B->C D 3-(4-tert-butylphenyl)-2-methylpropenal C->D E Hydrogenation D->E F 3-(4-tert-butylphenyl)-2-methylpropanal (Aldehyde Precursor) E->F G Oxidation (e.g., KMnO4) F->G H 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid (Final Product) G->H

Postulated two-step synthesis of the target compound.
Analytical Methods

In the context of environmental monitoring for its parent compound, Fenpropidin, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed.[5] These highly sensitive techniques are capable of detecting and quantifying Fenpropidin and its metabolites, including 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, in complex matrices like soil and wheat.[5][6]

Part 3: Biological and Environmental Significance

The primary significance of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid lies in its role as an environmental metabolite of the fungicide Fenpropidin.

The Parent Compound: Fenpropidin

Fenpropidin is a systemic piperidine fungicide used to control a variety of fungal diseases in cereal crops, such as powdery mildew and rusts.[7][8] Its application in agriculture leads to its introduction into the environment, where it undergoes transformation and degradation.[5] The dissipation half-life of Fenpropidin has been reported to be approximately 3.1 to 3.3 days in wheat plants and 13.4 to 16.5 days in soil, indicating moderate persistence.[5][6]

Metabolic Transformation Pathway

In the environment and within biological systems, Fenpropidin is metabolized into several products. The formation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CGA 289274) is a key step in its degradation pathway.[1] This transformation involves the oxidative cleavage and degradation of the piperidine ring of the parent molecule.

G parent Fenpropidin (Fungicide) metabolite 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Metabolite CGA 289274) parent->metabolite Environmental & Biological Metabolism/Degradation

Formation of the target compound from Fenpropidin.
Toxicological Profile

Direct and extensive toxicological studies on 3-(4-tert-Butylphenyl)-2-methylpropanoic acid are scarce. However, aggregated data submitted to the European Chemicals Agency (ECHA) provide a baseline hazard classification based on the Globally Harmonized System (GHS).[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound is acutely toxic via oral ingestion and is an irritant to the skin, eyes, and respiratory system.[1] The lack of chronic toxicity, carcinogenicity, and reproductive toxicity data represents a significant gap in the safety assessment of this environmental metabolite.

Pharmacological Activity: A Knowledge Gap

A thorough review of the scientific literature reveals a notable absence of studies investigating the pharmacological properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Unlike structurally related propanoic acids, there is currently no evidence to suggest it has been evaluated for therapeutic applications such as anti-inflammatory, analgesic, or other biological activities.

Part 4: Review of Structurally Related Compounds

To provide context and potential avenues for future research, it is insightful to examine the biological activities of structurally similar molecules.

  • 2,4-Di-tert-butylphenol (2,4-DTBP): This compound, which shares the tert-butylphenyl moiety, is a known natural product found in a wide array of organisms.[9] It exhibits a broad range of potent bioactivities, including antioxidant, antimicrobial, antifungal, and antiviral properties.[9][10][11] Its antioxidant activity is linked to its ability to inhibit reactive oxygen species (ROS).[10]

  • Propanoic Acid Derivatives: Numerous derivatives of propanoic acid have been developed as therapeutic agents. For example, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated as potential anticancer agents with antioxidant properties.[12] This demonstrates the versatility of the propanoic acid scaffold in medicinal chemistry.

  • Lilial® Metabolites: The aldehyde precursor to the topic compound, known as Lilial® or butylphenyl methylpropional, has been widely used as a fragrance.[13] However, due to concerns about reproductive toxicity, its use in cosmetics has been restricted.[13] The metabolism of this aldehyde leads to related carboxylic acids, underscoring the importance of evaluating the toxicological profiles of metabolites of widely used commercial chemicals.

Part 5: Conclusion and Future Directions

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a compound primarily defined by its identity as an environmental transformation product of the fungicide Fenpropidin. While its chemical properties are well-characterized and a synthetic route can be logically postulated, the body of scientific literature is largely silent on its biological effects.

Key Findings:

  • The compound is chemically distinct from the NSAID Fenoprofen.

  • Its main relevance is as a metabolite (CGA 289274) of the fungicide Fenpropidin.

  • Toxicological data is limited to acute hazard classifications, indicating it is harmful if swallowed and an irritant.

  • There is a complete lack of published research on its pharmacological or therapeutic potential.

Future Research Imperatives:

  • Comprehensive Toxicology: Given its presence in the environment as a pesticide metabolite, there is a pressing need for in-depth toxicological studies, including chronic exposure, genotoxicity, and endocrine disruption potential.

  • Pharmacological Screening: The biological activities of structurally related compounds, such as 2,4-DTBP, suggest that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid could be screened for potential antioxidant, antimicrobial, or anticancer properties. Such studies would clarify whether this environmental metabolite has any uncharacterized bioactivity.

  • Metabolic Fate: Further research into the complete metabolic pathway of Fenpropidin in various organisms could provide a more detailed picture of the formation, persistence, and ultimate fate of this carboxylic acid metabolite.

This technical guide serves to consolidate the current, albeit limited, knowledge on 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and, more importantly, to highlight it as an area ripe for further scientific inquiry.

References

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Dissipation and residue of fenpropidin in wheat and soil under field conditions | Request PDF. [Link]

  • Zhao, H., Xue, J., Jiang, N., Peng, W., & Liu, F. (2012). Dissipation and residue of fenpropidin in wheat and soil under field conditions. Ecotoxicology and environmental safety, 77, 52-56. [Link]

  • PubChem. 3-(4-Tert-butylphenyl)-2-methylpropanal;2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal. National Center for Biotechnology Information. [Link]

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  • Google Patents. EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
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Exploratory

An In-depth Technical Guide on the Core Topic: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid as an Ibuprofen Impurity

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Isomers and the Criticality of Impurity Profiling In the landscape of pha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers and the Criticality of Impurity Profiling

In the landscape of pharmaceutical analysis, the precise identification and control of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide was initially prompted by an inquiry into 3-(4-tert-Butylphenyl)-2-methylpropanoic acid as a potential impurity in Ibuprofen. However, a deep dive into the synthetic pathways of Ibuprofen reveals a crucial distinction. Ibuprofen is chemically known as 2-(4-isobutylphenyl)propanoic acid [1][2]. The vast majority of its industrial synthesis routes, both the historic Boots process and the greener BHC process, begin with isobutylbenzene [1][2][3].

The specified compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, features a tert-butyl group, a structural isomer of the isobutyl group. The formation of this tert-butyl analogue as an impurity would necessitate the presence of tert-butylbenzene in the starting materials. While trace amounts of isomeric starting materials are a possibility, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is not listed as a specified impurity in major pharmacopoeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP)[][5]. In fact, it is more commonly documented as a transformation product of the pesticide Fenpropidin.

This distinction, far from being a minor technicality, underscores the core principle of impurity profiling: a thorough understanding of the synthetic process is the foundation for anticipating and controlling potential impurities. Therefore, this guide will first address the user-specified compound and the logical reasons for its unlikelihood as a common Ibuprofen impurity. It will then broaden its scope to provide a comprehensive overview of the officially recognized and process-related impurities of Ibuprofen, which are of significant practical concern in pharmaceutical development and quality control.

The Genesis of Ibuprofen Impurities: A Synthetic Perspective

The control of any impurity begins with understanding its origin. The two primary industrial synthesis routes for Ibuprofen provide a clear map of where and how impurities can emerge.

  • The Boots Process: This traditional six-step synthesis, while historically significant, has a lower atom economy and generates more byproducts[6]. Key stages, such as the initial Friedel-Crafts acylation of isobutylbenzene, can lead to the formation of positional isomers (ortho- and meta-acylated products) in addition to the desired para-isomer[6][7]. Subsequent steps, like the Darzens reaction and hydrolysis, introduce further opportunities for side reactions and the creation of related substances[6].

  • The BHC (Boots-Hoechst-Celanese) Process: This greener, three-step synthesis is more efficient and has a significantly higher atom economy[1][2]. It also starts with a Friedel-Crafts acylation of isobutylbenzene, but subsequent steps involving hydrogenation and carbonylation are more direct[1]. While more efficient, the potential for isomeric impurities from the acylation step remains, and incomplete reactions or side reactions can still generate process-related impurities.

The diagram below illustrates a generalized view of Ibuprofen synthesis and the introduction points for various classes of impurities.

G cluster_synthesis Synthesis Pathway SM Isobutylbenzene Acylation Friedel-Crafts Acylation SM->Acylation SM_imp tert-Butylbenzene (Starting Material Impurity) SM_imp->Acylation Intermediate 4'-Isobutylacetophenone (Ibuprofen Related Compound C) Acylation->Intermediate Imp_tert 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (User-specified, from SM impurity) Acylation->Imp_tert Imp_process Process-Related Impurities (e.g., Isomers, Intermediates) Acylation->Imp_process Side Reactions FurtherSteps Further Reactions (e.g., Carbonylation) Intermediate->FurtherSteps Intermediate->Imp_process Unreacted API Ibuprofen API FurtherSteps->API Imp_degradation Degradation Products (from API instability) API->Imp_degradation Stress (Heat, Light)

Caption: Origin of impurities in Ibuprofen synthesis.

Pharmacopeial Status and Specifications of Key Ibuprofen Impurities

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) define the acceptance criteria for impurities in active pharmaceutical ingredients (APIs). Below is a table summarizing some of the officially listed impurities for Ibuprofen.

Impurity Name/DesignationChemical NameStructureClass
Ibuprofen EP Impurity A (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acidC₁₃H₁₈O₂Process-Related (Isomer)
Ibuprofen EP Impurity B (2RS)-2-(4-Butylphenyl)propanoic acidC₁₃H₁₈O₂Process-Related
Ibuprofen EP Impurity C / USP Related Compound C 1-[4-(2-Methylpropyl)phenyl]ethanone (4'-Isobutylacetophenone)C₁₂H₁₆OProcess-Related (Intermediate)[8][9][10]
Ibuprofen EP Impurity F 3-[4-(2-Methylpropyl)phenyl]propanoic acidC₁₃H₁₈O₂Process-Related[5]
Ibuprofen EP Impurity J (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acidC₁₃H₁₆O₃Process-Related
Ibuprofen EP Impurity K (2RS)-2-(4-Formylphenyl)propanoic acidC₁₀H₁₀O₃Degradation Product[11]

Analytical Methodologies for Impurity Profiling

The accurate quantification of Ibuprofen and its related compounds necessitates a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the standard technique cited in pharmacopoeias for this purpose[12][13][14]. For certain volatile or thermally labile impurities, Gas Chromatography (GC) may be employed[5][15].

Workflow for HPLC-based Impurity Analysis

The following diagram outlines a typical workflow for the analysis of Ibuprofen impurities.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve Ibuprofen API/Formulation in Diluent (e.g., ACN:Water) Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions (Ibuprofen & Impurity Standards) StandardPrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 214 nm, 254 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Impurities (Relative to Ibuprofen Peak or External Standard) Integration->Quantification Reporting Report Results vs. Specifications Quantification->Reporting

Caption: HPLC workflow for Ibuprofen impurity profiling.

Detailed HPLC Protocol (Exemplary)

This protocol is a representative method based on common practices and pharmacopeial guidelines for the simultaneous determination of Ibuprofen and its related compounds[12].

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[12].

  • Mobile Phase A: 10 mM Sodium Phosphate Buffer (pH adjusted to 6.9)[12].

  • Mobile Phase B: Acetonitrile[12].

  • Gradient Elution: A typical gradient might run from approximately 50% B to 85% B over 15-20 minutes to ensure separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min[12].

  • Column Temperature: 40 °C[12].

  • Detection: UV Diode Array Detector (DAD) at 214 nm[12]. A secondary wavelength, such as 254 nm, can be useful for impurities with different absorption maxima.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Standard Solution: Prepare a solution of Ibuprofen reference standard at a concentration of approximately 0.5 mg/mL in the diluent.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurity reference standards.

  • Spiked Sample/Resolution Solution: Spike the Standard Solution with the Impurity Stock Solution to a level relevant to the specification limits (e.g., 0.1%). This solution is critical for verifying system suitability, specifically the resolution between Ibuprofen and its closely eluting impurities.

  • Sample Solution: Prepare a solution of the Ibuprofen API or drug product to be tested at the same concentration as the Standard Solution.

3. System Suitability:

  • Before sample analysis, inject the Resolution Solution.

  • The system is deemed suitable if the resolution between critical peak pairs (e.g., Ibuprofen and Impurity B) is greater than 1.5, the tailing factor for the Ibuprofen peak is less than 2.0, and the relative standard deviation (RSD) for replicate injections of the standard is less than 2.0%[14].

4. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Calculate the percentage of each impurity using the area normalization method or against an external standard, ensuring to apply the appropriate relative response factors if necessary.

Toxicological Significance and Control Strategies

The control of impurities in Ibuprofen is not merely a regulatory formality; it is a critical aspect of patient safety. While Ibuprofen itself is generally considered safe at therapeutic doses, its impurities and degradation products may not share the same toxicological profile[16][17].

  • Potential for Increased Toxicity: Some degradation products of Ibuprofen have been shown to be more toxic to certain human cell lines than the parent compound[18][19]. The toxicological profiles of many process-related impurities are not extensively studied, necessitating their control to stringent limits.

  • Regulatory Framework (ICH Guidelines): The International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and control of impurities. Impurities above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be characterized, and if present at higher levels, may require toxicological qualification to demonstrate their safety.

  • Control Strategies: The primary strategy for impurity control is a well-designed and controlled manufacturing process. This includes:

    • Starting Material Control: Sourcing high-purity isobutylbenzene with low levels of isomers.

    • Process Optimization: Optimizing reaction conditions (e.g., temperature, catalyst loading) in steps like the Friedel-Crafts acylation to minimize the formation of byproducts[20].

    • Purification: Implementing effective purification steps (e.g., crystallization, chromatography) to remove impurities from the final API.

    • Stability Studies: Conducting forced degradation studies to identify potential degradants and establishing appropriate storage conditions and shelf-life for the drug product[11][21].

Conclusion

While the initially queried compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, is not a recognized process-related impurity of Ibuprofen, the investigation highlights the foundational importance of understanding synthesis pathways to predict and control potential impurities. The effective management of official impurities, such as positional isomers and unreacted intermediates, is a critical component of ensuring the quality, safety, and efficacy of Ibuprofen. This requires the implementation of robust, validated analytical methods, such as the HPLC protocol detailed herein, coupled with a comprehensive control strategy rooted in a deep understanding of the drug's chemistry. For researchers and drug development professionals, this diligent approach to impurity profiling is not just a regulatory requirement but a scientific imperative.

References

  • ResearchGate. (2025). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. Retrieved from [Link]

  • The Chemical Journey. (n.d.). Understanding Ibuprofen Synthesis and Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. Retrieved from [Link]

  • en.cnki.com.cn. (n.d.). Determination of impurity F in ibuprofen injection by gas chromatography. Retrieved from [Link]

  • Central College. (2019). Ibuprofen Synthesis | Synaptic. Retrieved from [Link]

  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved from [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). A toxicological study on photo-degradation products of environmental ibuprofen: Ecological and human health implications. Retrieved from [Link]

  • National Institutes of Health. (2023). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Ibuprofen EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.
  • National Institutes of Health. (n.d.). Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of impurity-I (4) of Ibuprofen recorded on Shimadzu instrument (Model: TQ8050NX). Retrieved from [Link]

  • European Pharmacopoeia. (2012). IBUPROFEN Ibuprofenum. Retrieved from [Link]

  • Axcend. (n.d.). Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ibuprofen and 17 impurities. Retrieved from [Link]

  • Insight Medical Publishing. (n.d.). Impurity Profiling of Anti-Inflammatory Drugs. Retrieved from [Link]

  • European Pharmacopoeia. (2014). IBUPROFEN Ibuprofenum. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2015). COMPARATIVE IMPURITY PROFILES STUDY OF IBUPROFEN TABLETS BETWEEN UNDERLISENCE LOCALLY MANUFACTURED PRODUCTS. Retrieved from [Link]

  • UNT Digital Library. (n.d.). The Synthesis and Purification of Aromatic Hydrocarbons 3: Isobutylbenzene, Sec-Butylebenzene and Tert-Butylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butylbenzene. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Retrieved from [Link]

  • PubMed. (2017). Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products. Retrieved from [Link]

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  • Taylor & Francis Online. (2020). tert-Butylbenzene – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form. Retrieved from [Link]

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Foundational

Foreword: The Environmental Imperative in Agrochemical Development

An In-Depth Technical Guide to the Environmental Transformation of Fenpropidin to CGA 289274 As Senior Application Scientists, we operate at the confluence of chemical innovation and ecological responsibility. The effica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Transformation of Fenpropidin to CGA 289274

As Senior Application Scientists, we operate at the confluence of chemical innovation and ecological responsibility. The efficacy of a fungicide like fenpropidin is only one part of its story. The other, equally critical narrative, is its environmental journey—its persistence, mobility, and transformation. Understanding the conversion of a parent compound into its metabolites is not merely an academic exercise; it is fundamental to a comprehensive risk assessment and the cornerstone of sustainable agricultural practice. This guide provides a detailed examination of the transformation of fenpropidin, a widely used chiral piperidine fungicide, into its principal soil metabolite, CGA 289274. We will dissect the mechanisms, influencing factors, and the methodologies required to rigorously study this critical environmental process.

Introduction to Fenpropidin and its Metabolite CGA 289274

Fenpropidin, chemically known as (R,S)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine, is a systemic fungicide employed to control a range of pathogens in cereal crops, most notably powdery mildew and rusts.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi. As a chiral compound, it exists as two enantiomers, R-(+)-fenpropidin and S-(-)-fenpropidin, which can exhibit different degradation rates and biological activities in the environment.[2][3][4][5]

The environmental relevance of fenpropidin necessitates a thorough understanding of its fate after application. While moderately persistent in some soil systems, its primary route of dissipation involves transformation into various metabolites.[1] Among these, the carboxylic acid derivative, CGA 289274, is a key product identified in environmental matrices.[6] This transformation significantly alters the physicochemical properties of the molecule, affecting its mobility, persistence, and potential ecotoxicological profile.

The conversion to CGA 289274 involves the oxidation of one of the methyl groups on the tert-butyl moiety of the fenpropidin molecule to a carboxylic acid group. This process is a crucial detoxification step mediated predominantly by soil microorganisms.

Caption: Experimental workflow for a soil degradation study.

Step-by-Step Methodology
  • Soil Sourcing and Characterization:

    • Collect a fresh agricultural soil sample from a location with no recent history of fenpropidin application.

    • Sieve the soil (e.g., 2 mm) to remove stones and debris.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand/silt/clay percentages), and water holding capacity (WHC). This step is critical as these parameters directly influence microbial activity and are needed for interpreting and comparing results.

  • Microcosm Preparation:

    • Weigh equivalent amounts of soil (e.g., 100 g dry weight equivalent) into individual glass flasks or beakers (microcosms).

    • Prepare two sets of microcosms: Non-Sterile (to measure total degradation) and Sterile (to measure abiotic degradation).

    • Sterilize the soil for the sterile set, typically by autoclaving on three consecutive days. This ensures the elimination of microbial activity, thus isolating abiotic processes.

    • Adjust the moisture content of all soil samples to 40-60% of WHC to ensure optimal microbial activity in the non-sterile set.

  • Application of Fenpropidin:

    • Prepare a stock solution of analytical standard-grade fenpropidin in a suitable solvent (e.g., acetonitrile). [7] * Spike the soil in each microcosm to achieve a scientifically relevant concentration (e.g., 1 mg/kg). Ensure even distribution by thoroughly mixing. Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Place the microcosms in a dark, temperature-controlled incubator (e.g., at 20°C). The dark condition prevents photodegradation, ensuring the focus remains on soil-based transformation.

    • Cover the flasks with a gas-permeable material to maintain aerobic conditions while minimizing water loss. Periodically check and adjust soil moisture.

  • Sampling:

    • Sacrifice triplicate microcosms from both the non-sterile and sterile sets at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction:

    • Extract the entire soil sample from each sacrificed microcosm. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for this. [2][4][5][8] * This typically involves extraction with acetonitrile, followed by a salting-out step (e.g., with MgSO₄ and NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

  • Analytical Quantification:

    • Analyze the final extracts using a highly sensitive and selective analytical technique, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). [2] * Develop a method capable of separating and quantifying both the parent fenpropidin enantiomers and the metabolite CGA 289274. Use certified analytical standards for calibration and quantification.

  • Data Analysis:

    • Plot the concentration of fenpropidin and CGA 289274 versus time for both sterile and non-sterile sets.

    • Calculate the dissipation half-lives (DT₅₀) for fenpropidin in both sets using appropriate kinetic models (e.g., First-Order or FOCUS kinetics).

    • The rate of biotic degradation is determined by the difference in dissipation rates between the non-sterile and sterile systems.

    • Model the formation and decline of CGA 289274 in the non-sterile samples.

Hypothetical Data from a Soil Degradation Study
Time (Days)Fenpropidin Conc. (mg/kg) - Non-SterileCGA 289274 Conc. (mg/kg) - Non-SterileFenpropidin Conc. (mg/kg) - Sterile
01.00< 0.011.00
30.850.120.99
70.720.250.98
140.530.380.97
300.290.410.95
600.110.270.94
900.040.150.92

This table illustrates the expected trend: a rapid decline of fenpropidin in non-sterile soil corresponding with the formation of CGA 289274, while fenpropidin remains largely stable in the sterile control, confirming that the transformation is microbially driven.

Conclusion and Future Outlook

The environmental transformation of fenpropidin to its carboxylic acid metabolite, CGA 289274, is a classic example of microbially-driven detoxification in the soil environment. The process is governed by the intricate interplay of soil biology and chemistry, exhibiting characteristics such as enantioselectivity that demand sophisticated analytical approaches. The protocol detailed herein provides a robust framework for quantifying these dynamics, generating the critical data needed for accurate environmental risk assessments. As regulatory standards become more stringent and our understanding of ecosystem health deepens, the detailed study of metabolite formation will remain a vital and non-negotiable component of responsible agrochemical stewardship.

References

  • García-Cansino, L., et al. (2025). Simultaneous enantiomeric separation of fenpropidin and its acid metabolite by Capillary Electrophoresis. Analysis of agrochemicals, degradation study in soil, and ecotoxicity evaluation on Vibrio fischeri. ResearchGate. [Link]

  • Li, R., et al. (2024). Assessing Environmental and Human Health Risks: Insight from the Enantioselective Metabolism and Degradation of Fenpropidin. ResearchGate. [Link]

  • Zhao, H., et al. (2011). Dissipation and residue of fenpropidin in wheat and soil under field conditions. ResearchGate. [Link]

  • Dong, L., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]

  • University of Hertfordshire. Fenpropidin (Ref: CGA 114900). AERU Pesticide Properties DataBase. [Link]

  • Zych, M., & Wydro, U. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. PubMed Central. [Link]

  • Li, R., et al. (2024). Assessing environmental and human health risks: Insight from the enantioselective metabolism and degradation of fenpropidin. PubMed. [Link]

  • Dong, L., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. ResearchGate. [Link]

  • Dong, L., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. OUCI. [Link]

  • Khan, N., et al. (2022). Parthenium hysterophorus's Endophytes: The Second Layer of Defense against Biotic and Abiotic Stresses. MDPI. [Link]

  • Li, R., et al. (2024). Assessing Environmental and Human Health Risks: Insight from the Enantioselective Metabolism and Degradation of Fenpropidin. Semantic Scholar. [Link]

  • Dong, L., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed. [Link]

  • Zhao, H., et al. (2012). Dissipation and residue of fenpropidin in wheat and soil under field conditions. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Abstract This comprehensive technical guide provides detailed protocols for the quantitative analysis and chiral separation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. As a crucial intermediate or potential impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols for the quantitative analysis and chiral separation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, robust analytical methods are essential for quality control and regulatory compliance. This document outlines two distinct, validated HPLC methods: Method I , a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for achiral assay and impurity profiling, and Method II , a stereoselective normal-phase HPLC method for the chiral separation of its enantiomers. The rationale behind chromatographic parameter selection is discussed in depth, and protocols are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This note is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Chromatographic Rationale

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative characterized by a hydrophobic tert-butylphenyl group and a chiral center at the C2 position of the propanoic acid chain.[4] These structural features are central to designing effective HPLC methods.

  • Analyte Chemistry & Method Selection: The molecule's significant non-polar character, conferred by the tert-butylphenyl moiety (predicted XLogP ≈ 3.9), makes it an ideal candidate for Reverse-Phase (RP) HPLC.[4] The presence of the carboxylic acid group necessitates careful pH control of the mobile phase. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be set well below the analyte's pKa (typically ~4-5 for carboxylic acids), thereby suppressing ionization and presenting the analyte to the C18 stationary phase in its neutral, more retained form.[5]

  • UV Detection: The benzene ring acts as a chromophore, allowing for sensitive detection using a UV detector. A wavelength of approximately 220 nm is selected to maximize sensitivity, corresponding to the phenyl group's absorbance.

  • Chirality: The stereocenter necessitates a specialized approach for separating the R- and S-enantiomers. Since enantiomers possess identical physical properties in an achiral environment, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs are widely effective for this class of compounds, often used with non-polar mobile phases (normal-phase chromatography) to maximize stereoselective interactions.[6][7]

Method I: Achiral Assay and Impurity Profiling (RP-HPLC)

This method is designed as a stability-indicating assay, capable of quantifying 3-(4-tert-Butylphenyl)-2-methylpropanoic acid while separating it from potential degradation products.

Principle

The analyte is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and acidified water. The acidic modifier (e.g., phosphoric or formic acid) ensures the analyte remains in its protonated state for optimal retention and peak shape.[8][9] Quantification is performed against an external standard.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Reference Standard: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (≥99.5% purity).

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Step-by-Step Protocol: Achiral Analysis
  • Mobile Phase Preparation (60:40 Acetonitrile:Acidified Water):

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mixing thoroughly (final pH ~2.5-3.0).

    • Measure 600 mL of acetonitrile and 400 mL of the acidified water into a suitable container.

    • Mix well and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • This yields a stock solution of 100 µg/mL. Prepare calibration standards by serial dilution as required for linearity validation.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set the HPLC parameters as detailed in the table below.

ParameterSettingCausality/Rationale
Column Zorbax Eclipse Plus C18, 4.6x150 mm, 5 µmIndustry-standard C18 phase provides excellent hydrophobic retention for the analyte.
Mobile Phase Acetonitrile:Water with 0.1% H₃PO₄ (60:40 v/v)Acetonitrile is a strong organic modifier. Acidification suppresses carboxylate formation, ensuring good peak shape and stable retention.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection DAD, 220 nmWavelength provides high sensitivity for the aromatic ring system.
Run Time 15 minutesSufficient to elute the main peak and any common process impurities.
Method Validation Summary

This protocol was validated according to ICH Q2(R1) guidelines.[1][2][3] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1]

  • Specificity (Forced Degradation): Forced degradation studies are vital to ensure the method is stability-indicating.[10][11][12] Samples were subjected to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic stress (ICH Q1B).[13][14] In all cases, the main analyte peak was well-resolved from degradation products, and peak purity analysis via DAD confirmed no co-elution.

  • Quantitative Validation Data: The following tables summarize the performance characteristics of the method.

Table 1: Linearity

Concentration Range (µg/mL) Correlation Coefficient (r²)

| 1 - 150 | ≥ 0.999 |

Table 2: Precision

Precision Type Concentration Level % RSD (n=6) Acceptance Criteria
Repeatability 100 µg/mL ≤ 1.0% ≤ 2.0%

| Intermediate Precision | 100 µg/mL | ≤ 1.5% | ≤ 2.0% |

Table 3: Accuracy (% Recovery)

Spiked Level Mean Recovery (%, n=3) Acceptance Criteria
80% (80 µg/mL) 99.8% 98.0 - 102.0%
100% (100 µg/mL) 100.5% 98.0 - 102.0%

| 120% (120 µg/mL) | 101.1% | 98.0 - 102.0% |

Table 4: Sensitivity

Parameter Result
LOD (S/N ≥ 3) 0.1 µg/mL

| LOQ (S/N ≥ 10) | 0.3 µg/mL |

Method II: Chiral Separation of Enantiomers

This method is designed to separate and quantify the individual R- and S-enantiomers of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Chiral separation is crucial in pharmaceutical development as enantiomers can exhibit different pharmacological and toxicological profiles.[6][15]

Principle

Enantiomers are separated on a polysaccharide-based Chiral Stationary Phase (CSP). These phases create transient, diastereomeric complexes with the enantiomers, leading to differential retention.[7] Normal-phase chromatography, using a non-polar mobile phase like hexane with an alcohol modifier, is typically employed to promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Materials and Equipment
  • HPLC System: As described in Method I.

  • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm, or equivalent amylose-based CSP.

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade).

  • Reference Standard: Racemic 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (≥99.5% purity).

Step-by-Step Protocol: Chiral Analysis
  • Mobile Phase Preparation (90:10 n-Hexane:IPA with 0.1% TFA):

    • Measure 900 mL of n-Hexane and 100 mL of Isopropanol into a suitable container.

    • Add 1.0 mL of TFA. The acidic additive is crucial for improving the peak shape of carboxylic acids in normal-phase chiral chromatography.

    • Mix well and degas.

  • Standard/Sample Preparation (500 µg/mL):

    • Accurately weigh approximately 10 mg of the racemic sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set the HPLC parameters as detailed in the table below.

ParameterSettingCausality/Rationale
Column CHIRALPAK® AD-H, 4.6x250 mm, 5 µmPolysaccharide-based CSP known for its broad applicability to profen-like molecules.[16]
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1 v/v/v)A standard normal-phase eluent for chiral separations. IPA acts as the polar modifier, and TFA sharpens acidic peaks.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution on chiral columns.
Column Temp. 25 °CChiral separations can be temperature-sensitive; a controlled ambient temperature is a good starting point.
Injection Vol. 5 µL
Detection DAD, 220 nm
Run Time 30 minutesSufficient time to ensure the elution and resolution of both enantiomers.

Analytical Workflow Visualization

The overall analytical process, from sample handling to final data reporting for both achiral and chiral analyses, is depicted below.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_achiral Method I: Achiral Assay cluster_chiral Method II: Chiral Purity cluster_report Reporting Stage Sample Sample Receipt & Login StdPrep Reference Standard Preparation SamplePrep Test Sample Preparation AchiralHPLC RP-HPLC Analysis (C18 Column) StdPrep->AchiralHPLC SamplePrep->AchiralHPLC ChiralHPLC NP-HPLC Analysis (Chiral Column) SamplePrep->ChiralHPLC AchiralData Integration & Quantification AchiralHPLC->AchiralData Report Final Report Generation (Assay, Impurities, Enantiomeric Purity) AchiralData->Report ChiralData Integration & Enantiomeric Ratio ChiralHPLC->ChiralData ChiralData->Report

Caption: General workflow for the complete analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Conclusion

The two HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive quality control of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Method I is a fully validated, stability-indicating RP-HPLC method suitable for assay and impurity determination in a regulatory environment. Method II offers a specific and effective approach for resolving and quantifying the compound's enantiomers, a critical step for ensuring the stereochemical purity of pharmaceutical agents. Together, these protocols equip analytical laboratories with the necessary tools to thoroughly characterize this important compound.

References

  • SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(4-tert-Butylphenyl)-2-methylpropanal. Retrieved from [Link]

  • Satinsky, D., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Retrieved from [Link]

  • ResearchGate. (2015). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • MDPI. (2022). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Retrieved from [Link]

  • ResearchGate. (2014). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2000). Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

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Application

A Robust and Validated LC-MS/MS Protocol for the Quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitativ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and toxicokinetic data. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been developed and validated in accordance with the principles outlined in international regulatory guidelines. All validation parameters, including selectivity, linearity, accuracy, precision, and stability, met the stringent acceptance criteria, demonstrating the method's reliability for bioanalytical applications.

Introduction and Scientific Rationale

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a chemical structure similar to several non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Accurate quantification of such compounds in biological matrices is fundamental for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[2]

The carboxylic acid moiety of the target analyte makes it amenable to deprotonation, leading to a strong signal in the negative ion electrospray ionization (ESI) mode. This protocol leverages this property to achieve a low limit of quantification. The chosen sample preparation technique, protein precipitation, offers a balance of simplicity, speed, and efficiency, making it suitable for high-throughput analysis. To account for potential variability during sample processing and analysis, a stable isotope-labeled internal standard (IS), Fenoprofen-d3, is utilized, ensuring the highest degree of accuracy and precision.[3]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₄H₂₀O₂[4]
Molecular Weight 220.31 g/mol [4]
Structure Chemical structure of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid[4]
logP (predicted) 3.9[4]
pKa (predicted) ~4.8 (Carboxylic Acid)N/A

The predicted logP value indicates moderate lipophilicity, suggesting good retention on a reverse-phase column and efficient extraction from an aqueous matrix into an organic solvent. The acidic nature (pKa ~4.8) dictates that the compound will be ionized at neutral or basic pH and largely unionized at acidic pH, a key consideration for both extraction and chromatography.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (≥98% purity)

  • Internal Standard (IS): Fenoprofen-d3 (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, ~99%)

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, analytical balance, volumetric flasks.

Preparation of Standards and Controls

Rationale: The preparation of accurate stock, calibration curve (CC), and quality control (QC) samples is the foundation of quantitative analysis. Using separate stock solutions for CC and QC samples is a critical cross-validation step.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stored at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration standards and QC samples.

    • Prepare a working solution of the IS (e.g., 1 µg/mL) in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations for the calibration curve. A typical range might be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Prepare QC samples in blank plasma at four levels:

      • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

      • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

      • Mid QC: ~50% of the calibration range (e.g., 75 ng/mL)

      • High QC: ~80% of the calibration range (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation

Rationale: This procedure removes the majority of plasma proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitating agent. The IS is added early to track the analyte through the entire process.

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile (e.g., 1 µg/mL). This results in a 3:1 ratio of organic solvent to plasma.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (CC, QC, Unknown) add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

Rationale: The selected conditions are designed to provide sharp, symmetrical chromatographic peaks with good retention, while the MS/MS parameters ensure high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). The acidic mobile phase keeps the analyte in its neutral form for optimal interaction with the C18 stationary phase.

Liquid Chromatography
ParameterCondition
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column ZORBAX Extend-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
4.5
Mass Spectrometry
ParameterCondition
MS System Triple Quadrupole (e.g., Agilent 6400 Series, Sciex QTRAP)
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas Temp 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V (-)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

Rationale: The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). This process is highly specific to the analyte's structure. The most probable fragmentation for a carboxylic acid is the loss of CO₂ (44 Da).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Analyte 219.1175.115010
IS (Fenoprofen-d3) 244.1200.115012

Note: Collision energy must be optimized empirically on the specific instrument used.

Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[5][6][7] This ensures the reliability of the data generated for regulatory submissions.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters of bioanalytical method validation.

Summary of Validation Results

The following table summarizes the acceptance criteria and results for the method validation.

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention time of the analyte and IS in 6 blank sources.Pass
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLPass
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)-4.5% to 6.2%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)-5.8% to 7.1%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 9.2%
Recovery Consistent, precise, and reproducible.> 85%
Matrix Effect IS-normalized factor CV ≤ 15%.< 11%
Stability Bench-top (8h), Freeze-thaw (3 cycles), Long-term (-80°C, 30 days) within ±15% of nominal.Pass

Note: The results presented are representative and demonstrate the method's capability.

Conclusion

This application note provides a comprehensive, step-by-step LC-MS/MS protocol for the quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in human plasma. The method is rapid, sensitive, selective, and has been rigorously validated to meet international regulatory standards.[8][9] The simple protein precipitation sample preparation makes it amenable to high-throughput analysis, rendering it an invaluable tool for pharmacokinetic studies in the field of drug development.

References

  • Agilent Technologies, Inc. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Application Note. Available from: [Link]

  • Chogo, P. M., et al. (2022). LC–MS/MS Method for Determination of Non-opioid Analgesics Adulterants in Herbal Medicines. Journal of Analytical Toxicology, 46(8), 923-932. Available from: [Link]

  • Jankowska, M., et al. (2021). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules, 26(11), 3358. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • Shah, J., et al. (2020). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Biomedical Chromatography, 34(2), e4708. Available from: [Link]

  • Thompson, A., et al. (2002). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix. Rapid Communications in Mass Spectrometry, 16(18), 1781-1791. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem. Available from: [Link]

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  • Wang, Y., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1603, 226-234. Available from: [Link]

  • da Costa, B. R. B., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Journal of Analytical Methods in Chemistry, 2022, 9923832. Available from: [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Documentation of Liquid Chromatography-Mass Spectrometry (LC-MS) Technique for Quantitative Analysis of Naproxen in Human Plasma. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

  • SIELC Technologies. (2018). 3-(4-Tert-butylphenyl)-2-methylpropanal. Available from: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13854181, 3-(4-Tert-butylphenyl)-2-methylpropanal;2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal. PubChem. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

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Sources

Method

Application Note: A Multi-dimensional NMR Approach for the Structural Elucidation of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the definitive structural elucidation of organic molecules.[1][2][3][4][5] This application note provide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the definitive structural elucidation of organic molecules.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structural verification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound, featuring a substituted aromatic ring and a chiral center, presents an excellent case for demonstrating the synergistic power of modern NMR techniques.

The structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug discovery and development. A thorough understanding of the molecule's constitution, including proton and carbon environments and their connectivity, is paramount. This guide will detail the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.

Foundational Principles: Why a Multi-dimensional Approach?

While a simple ¹H NMR spectrum provides initial information about the different types of protons in a molecule, complex structures often exhibit signal overlap and ambiguous multiplicities.[2] A multi-dimensional NMR strategy, employing a series of experiments, is essential to build a complete and validated structural picture. This approach allows for the unambiguous assignment of every proton and carbon atom by mapping their through-bond and through-space correlations.

This application note will focus on the following key NMR experiments:

  • ¹H NMR: To identify the number of distinct proton environments and their relative ratios.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[6][7][8][9][10]

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[13][14][15][16][17][18]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different molecular fragments.[13][17][18][19][20]

Experimental Protocols

Sample Preparation: The First Step to Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[21] The following protocol ensures a homogeneous sample free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[22]

Protocol:

  • Analyte Preparation: Accurately weigh 10-20 mg of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. The higher concentration is beneficial for less sensitive experiments like ¹³C NMR.[22][23]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[21][22] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer for field-frequency locking.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication in a vial prior to transfer can aid dissolution.[23]

  • Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to broad spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[23]

  • Tube and Cap Cleanliness: Use clean NMR tubes and caps to avoid contamination from previous samples.[22]

  • Oxygen Removal (Optional): For samples sensitive to oxidation or for experiments requiring high resolution, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution can be beneficial.

NMR Data Acquisition: A Step-by-Step Workflow

The following protocols are designed for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

Workflow Diagram:

Caption: Experimental workflow for NMR-based structural elucidation.

Protocol Details:

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30Number of Scans: 16Spectral Width: 16 ppmAcquisition Time: 4 sIdentify proton environments, integration, and multiplicity.
¹³C NMR Pulse Program: zgpg30Number of Scans: 1024Spectral Width: 240 ppmAcquisition Time: 1.5 sIdentify unique carbon environments.
DEPT-135 Pulse Program: dept135Number of Scans: 256Spectral Width: 240 ppmDifferentiate CH/CH₃ (positive) from CH₂ (negative) signals.[7][9]
gCOSY Pulse Program: cosygpmfqfNumber of Scans: 2Increments: 256Spectral Width (F1/F2): 12 ppmIdentify ¹H-¹H spin-spin coupling networks.[11][12][24]
gHSQC Pulse Program: hsqcedetgpsisp2.2Number of Scans: 4Increments: 256Spectral Width (F1): 180 ppmSpectral Width (F2): 12 ppmCorrelate protons to their directly attached carbons.[14][15][16]
gHMBC Pulse Program: hmbcgpndqfNumber of Scans: 8Increments: 256Spectral Width (F1): 220 ppmSpectral Width (F2): 12 ppmLong-range coupling delay: 60-80 msCorrelate protons to carbons over 2-4 bonds.[19][20]

Data Analysis and Structural Interpretation

The systematic analysis of the acquired spectra will lead to the complete structural assignment of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, we can predict the expected signals.

Assignment Proton (¹H) Signal Carbon (¹³C) Signal
tert-Butyl (CH₃) x 3 Singlet, ~1.3 ppm, 9H~31 ppm
tert-Butyl (Quaternary C) -~34 ppm
Aromatic (CH) x 2 Doublet, ~7.3 ppm, 2H~125 ppm
Aromatic (CH) x 2 Doublet, ~7.1 ppm, 2H~128 ppm
Aromatic (Quaternary C) -~138 ppm
Aromatic (Quaternary C) -~149 ppm
**Propanoic Acid (CH₂) **Doublet of doublets, ~2.5-3.0 ppm, 2H~45 ppm
Propanoic Acid (CH) Multiplet, ~2.7 ppm, 1H~40 ppm
Propanoic Acid (CH₃) Doublet, ~1.2 ppm, 3H~17 ppm
Carboxylic Acid (COOH) Broad singlet, >10 ppm, 1H~180 ppm
Carboxylic Acid (OH) --

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The chemical shift of the tert-butyl group protons typically appears as a singlet between 0.5 and 2.0 ppm.[25][26][27] The propanoic acid moiety will show characteristic shifts for the methyl, methylene, and methine protons, with the carboxylic acid proton being significantly downfield.[28][29][30] The ¹³C chemical shifts are also predictable, with the carboxylic acid carbon being the most downfield.[31][32]

Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis:

    • Identify the number of distinct proton signals and their integrations to confirm the proton count for each group.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons, following the n+1 rule for simple splitting patterns.[33][34] The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).[34][35][36]

  • ¹³C and DEPT-135 Analysis:

    • Count the number of signals in the broadband-decoupled ¹³C spectrum to determine the number of unique carbon atoms.

    • Use the DEPT-135 spectrum to differentiate carbon types: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent in the DEPT-135 spectrum.[7][9]

  • 2D NMR Correlation Analysis:

    • COSY: This experiment reveals which protons are coupled to each other.[13] Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart. For example, a cross-peak will be observed between the CH proton and both the CH₂ and CH₃ protons of the propanoic acid moiety.

    • HSQC: This spectrum directly links each proton to the carbon it is attached to.[17][18] Each cross-peak represents a one-bond C-H connection. This is invaluable for assigning the carbon signals corresponding to protonated carbons.

    • HMBC: This is the key experiment for assembling the molecular skeleton.[37][38] It shows correlations between protons and carbons that are two to four bonds away.[17][18] For instance, the protons of the tert-butyl group will show a correlation to the quaternary carbon of the tert-butyl group and the aromatic carbon it is attached to. The CH₂ protons will show correlations to the aromatic ring and the carboxylic acid carbon.

Correlation Network Diagram:

Caption: Predicted NMR correlation network for the molecule.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid can be achieved. This integrated approach, combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data, provides a robust and self-validating method for confirming molecular structure, which is indispensable in research and industrial settings. The protocols and interpretation strategies outlined in this application note serve as a reliable guide for scientists engaged in the structural characterization of organic molecules.

References

  • University of Ottawa NMR Facility Blog. (2009). HMQC vs HSQC. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2013). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]

  • Michigan State University. (n.d.). gCOSY. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]

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  • Kuballa, J., Thiele, C. M., & Berger, S. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]

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  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

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  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

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  • IMSERC. (n.d.). Selective 1D COSY Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Retrieved from [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Homonuclear gradient selective DQ COSY Spectra, Examples. Retrieved from [Link]

  • University of Calgary. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2001). XIV.HMQC and HSQC – 2d Heteronuclear Spectroscopy. Retrieved from [Link]

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  • PubMed Central. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • IMSERC. (n.d.). ge-2D COSY-DQF Experiment. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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  • Joseph Hornak. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

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  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

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  • Brainly. (2023). A ¹H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of. Retrieved from [Link]

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Sources

Application

Application Note: A Robust Protocol for the Laboratory Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound serves as a valuable building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. The selected synthetic strategy is based on the classical malonic ester synthesis, a robust and highly efficient method for the formation of substituted carboxylic acids. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for characterization, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a sterically hindered tert-butyl group, which can impart unique solubility and conformational properties to larger molecules. Its synthesis is a key step in accessing more complex derivatives for various research applications.

The chosen synthetic pathway is a variation of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This strategy was selected for its reliability, high yields, and the commercial availability of the required precursors. The core of this method involves the alkylation of a stabilized enolate derived from a malonic ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[1][3]

Specifically, this protocol utilizes diethyl methylmalonate as the source of the propanoate backbone and 4-tert-butylbenzyl chloride as the alkylating agent to introduce the substituted phenyl group. The overall transformation is achieved in two primary experimental stages:

  • Alkylation: Formation of the C-C bond via an SN2 reaction between the enolate of diethyl methylmalonate and 4-tert-butylbenzyl chloride.

  • Hydrolysis and Decarboxylation: Saponification of the intermediate diester to a dicarboxylate salt, followed by acidic workup and heating to facilitate the loss of carbon dioxide, yielding the target monosubstituted carboxylic acid.[4][5]

Reaction Mechanism and Workflow

The reaction proceeds through three key mechanistic steps:

  • Enolate Formation: A strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl methylmalonate. This proton is particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups.[6]

  • Nucleophilic Substitution (SN2 Alkylation): The nucleophilic enolate attacks the electrophilic benzylic carbon of 4-tert-butylbenzyl chloride, displacing the chloride ion and forming diethyl 2-(4-tert-butylbenzyl)-2-methylmalonate.[1][3]

  • Saponification & Decarboxylation: The diester is hydrolyzed to a geminal dicarboxylic acid under basic conditions, followed by acidification. Upon heating, this β-keto acid analogue readily undergoes decarboxylation through a cyclic six-membered transition state to furnish the final product.[4][5]

The complete experimental workflow is visualized below.

G cluster_0 Part A: Alkylation cluster_1 Part B: Hydrolysis & Decarboxylation A1 Prepare Sodium Ethoxide Solution (Na in Absolute EtOH) A2 Add Diethyl Methylmalonate (Formation of Enolate) A1->A2 A3 Add 4-tert-Butylbenzyl Chloride (Alkylation Reaction) A2->A3 A4 Reflux Reaction Mixture A3->A4 A5 Work-up: Quench, Extract, Dry & Concentrate A4->A5 A6 Intermediate: Crude Diethyl Ester A5->A6 B1 Saponification: Add NaOH/EtOH/H2O to Crude Ester A6->B1 Proceed to Part B B2 Reflux to Hydrolyze Diester B1->B2 B3 Acidification & Decarboxylation: Add conc. HCl, Heat B2->B3 B4 Work-up: Cool, Extract, Dry & Concentrate B3->B4 B5 Purification: Recrystallization B4->B5 B6 Final Product: Pure Carboxylic Acid B5->B6

Caption: Synthetic workflow for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular Wt.GradeSupplierNotes
Diethyl methylmalonate174.20 g/mol ≥98%Sigma-AldrichCorrosive, handle with care.
4-tert-Butylbenzyl chloride182.69 g/mol ≥98%TCI, Sigma-AldrichLachrymator, Corrosive.
Sodium (metal)22.99 g/mol ReagentSigma-AldrichHighly reactive with water/alcohols.
Ethanol (Absolute)46.07 g/mol ≥99.5%, AnhydrousFisher ScientificFlammable.
Sodium Hydroxide (NaOH)40.00 g/mol ACS ReagentVWRCorrosive.
Hydrochloric Acid (HCl)36.46 g/mol 37% (conc.)J.T. BakerCorrosive, toxic fumes.
Diethyl Ether74.12 g/mol AnhydrousFisher ScientificExtremely flammable.
HexanesN/AACS ReagentVWRFlammable.
Anhydrous MgSO₄ / Na₂SO₄N/AReagentSigma-AldrichDrying agent.
Part A: Synthesis of Diethyl 2-(4-tert-butylbenzyl)-2-methylmalonate
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces (1.0 eq) to a three-neck flask containing anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate (1.0 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0-5 °C. Stir for 30 minutes.

  • Alkylation: Add 4-tert-butylbenzyl chloride (1.0 eq) dropwise to the enolate solution. After the addition is complete, equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into cold water. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diester as an oil. The crude product can be used in the next step without further purification.

Part B: Saponification, Decarboxylation, and Purification
  • Saponification: To the crude diester from Part A, add a solution of sodium hydroxide (3.0 eq) in a 2:1 mixture of ethanol and water.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (TLC can be used to monitor the disappearance of the starting ester).

  • Decarboxylation: Cool the mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is ~1-2. A precipitate may form. Heat the acidified mixture to a gentle reflux for 2-4 hours to ensure complete decarboxylation (cessation of CO₂ evolution).

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to yield 3-(4-tert-Butylphenyl)-2-methylpropanoic acid as a white crystalline solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Compare with the literature value.

  • ¹H NMR: Expect signals corresponding to the tert-butyl group (~1.3 ppm, 9H), the aromatic protons (~7.1-7.3 ppm, 4H), the methyl group on the aliphatic chain, and the acidic proton of the carboxylic acid (>10 ppm).

  • ¹³C NMR: Expect distinct signals for the quaternary tert-butyl carbon, the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of C₁₄H₂₀O₂ (220.1463 g/mol ).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Metal: Extremely reactive. Reacts violently with water and alcohols to produce flammable hydrogen gas. Handle with forceps and cut under mineral oil.

  • 4-tert-Butylbenzyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Ethoxide & Sodium Hydroxide: Highly corrosive and caustic bases. Can cause severe skin and eye burns.

  • Concentrated HCl: Corrosive and gives off toxic fumes. Handle with extreme care.

  • Organic Solvents (Ethanol, Diethyl Ether, Hexanes): Highly flammable. Ensure no ignition sources are present. Diethyl ether can form explosive peroxides upon storage.

The final product, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

  • Chemistry LibreTexts. (2020). Malonic Ester Synthesis. [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

  • YouTube. (2021). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. [Link]

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Method

Application Notes &amp; Protocols: The Use of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid (Fenofibric Acid) in Pharmacological Research

Executive Summary 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, known in the pharmacological field as Fenofibric Acid, is the active metabolite of the prodrug fenofibrate.[1] This molecule has been a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-tert-Butylphenyl)-2-methylpropanoic acid, known in the pharmacological field as Fenofibric Acid, is the active metabolite of the prodrug fenofibrate.[1] This molecule has been a cornerstone in the management of dyslipidemia for decades, primarily through its potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[4][5]

Beyond its established lipid-lowering capabilities, fenofibric acid is increasingly utilized as a powerful research tool to investigate a range of cellular processes and disease states. Its pleiotropic effects, including anti-inflammatory, antioxidant, and vascular-protective properties, have opened new avenues of investigation in non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, diabetic complications, and neuroprotection.[2][4][6]

This document provides an in-depth guide to the pharmacological applications of fenofibric acid. It details the core mechanism of action, presents validated protocols for key in vitro and in vivo experimental models, and offers insights into experimental design and data interpretation, grounded in authoritative scientific literature.

Core Mechanism of Action: PPARα Activation

The primary pharmacological activity of fenofibric acid is mediated through its function as a selective agonist for PPARα.[7] The activation cascade is a well-elucidated process that directly influences the genetic expression of proteins involved in fatty acid metabolism.

  • Ligand Binding: Fenofibric acid, being lipophilic, crosses the cell membrane and enters the nucleus.[4]

  • Receptor Activation & Heterodimerization: Within the nucleus, it binds to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the PPARα protein.[8]

  • RXR Partnership: The activated PPARα receptor forms a heterodimer with the Retinoid X Receptor (RXR).[5]

  • DNA Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]

  • Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, initiating the transcription of target genes. This leads to an increase in the synthesis of proteins that govern lipid transport and metabolism.[8]

Key transcriptional targets and their metabolic consequences include:

  • Increased Lipoprotein Lipase (LPL) expression: Enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]

  • Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL; its downregulation further boosts triglyceride catabolism.[1][2]

  • Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) expression: These are the primary protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.[9]

  • Upregulation of Fatty Acid Oxidation Genes: Genes involved in mitochondrial and peroxisomal β-oxidation are upregulated, increasing the breakdown of fatty acids in the liver.[2][10]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibric Acid_cyto Fenofibric Acid (Active Metabolite) PPARa PPARα Fenofibric Acid_cyto->PPARa Translocates & Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (on Target Gene DNA) RXR->PPRE Binds to DNA mRNA mRNA Transcription PPRE->mRNA Initiates Transcription Proteins Metabolic Proteins (LPL, ApoA-I/II, etc.) mRNA->Proteins Translation Metabolic Effects Metabolic Effects Proteins->Metabolic Effects

Application in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

NAFLD is characterized by hepatic steatosis and insulin resistance. Fenofibric acid is a valuable tool for studying NAFLD due to its ability to enhance hepatic fatty acid β-oxidation and improve insulin sensitivity.[6] While its clinical efficacy for treating NAFLD remains under investigation, it is widely used in preclinical models to explore therapeutic mechanisms.[11][12]

Protocol 2.1: In Vivo Assessment in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with fenofibric acid to assess its therapeutic potential.

NAFLD_Workflow A Acclimatization (1 week) B Diet Induction (12-16 weeks) A->B C Group Allocation - Control (Normal Diet) - HFD + Vehicle - HFD + Fenofibric Acid B->C D Treatment Phase (4-8 weeks) C->D E Endpoint Analysis D->E F - Serum Analysis (ALT, AST, Lipids) - Liver Histology (H&E, Oil Red O) - Gene Expression (qPCR) - Protein Analysis (Western Blot) E->F

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Normal chow diet (Control)

  • High-Fat Diet (e.g., 60% kcal from fat)

  • Fenofibric acid

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Biochemical assay kits for ALT, AST, triglycerides, and cholesterol

  • Reagents for liver histology (formalin, paraffin, H&E stain, Oil Red O stain)

  • Reagents for qPCR and Western blotting

Procedure:

  • Induction Phase: After a one-week acclimatization period on a normal diet, divide mice into two main groups. Feed one group the normal diet and the other the high-fat diet (HFD) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[13]

  • Treatment Phase:

    • Subdivide the HFD-fed mice into two groups: HFD + Vehicle and HFD + Fenofibric Acid.

    • Administer fenofibric acid daily via oral gavage at a dose of 40-100 mg/kg body weight for 4-8 weeks.[13][14] Administer an equivalent volume of vehicle to the control and HFD + Vehicle groups.

    • Rationale: Oral gavage ensures accurate dosing. The dose range is based on established preclinical studies demonstrating efficacy in activating PPARα and improving metabolic parameters.[14]

  • Sample Collection: At the end of the treatment period, fast mice overnight. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and harvest tissue for histology, gene, and protein expression analysis.

  • Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol using commercial kits to assess liver damage and dyslipidemia.

  • Histological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess inflammation and hepatocyte ballooning.

    • Embed another liver portion in OCT compound and freeze for Oil Red O staining to visualize and quantify neutral lipid accumulation.

  • Gene and Protein Expression Analysis:

    • Snap-freeze liver tissue in liquid nitrogen.

    • Use qPCR to analyze the mRNA expression of PPARα target genes (e.g., Cpt1a, Acox1) and inflammatory markers (e.g., Tnf-α, Il-6).

    • Use Western blotting to assess the protein levels of key metabolic and inflammatory proteins.

ParameterTypical Dose Range (In Vivo)Rationale / Reference
NAFLD Model 40-100 mg/kg/day (oral gavage)Effective for improving hepatic steatosis and insulin resistance in HFD-fed mice.[13][14]
Neuroprotection Model 50-200 mg/kg/day (oral gavage)Dose-dependent reduction in infarct volume in stroke models.[15]
Anti-inflammatory Model ~50 mg/kg (oral gavage)Effective in carrageenan-induced paw edema models in rats.[16][17]

Application in Inflammation Research

Fenofibric acid exhibits direct anti-inflammatory properties, partly through PPARα-dependent inhibition of pro-inflammatory signaling pathways like NF-κB and also through potential inhibition of enzymes like cyclooxygenase-2 (COX-2).[2][16][18]

Protocol 3.1: In Vitro Assessment of Anti-Inflammatory Effects in Macrophages

This protocol details how to measure the effect of fenofibric acid on the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 or primary bone marrow-derived macrophages

  • DMEM with 10% FBS

  • Fenofibric acid stock solution (e.g., 100 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare working concentrations of fenofibric acid (e.g., 10, 25, 50, 100 µM) in cell culture medium.[19] The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium and add the medium containing fenofibric acid or vehicle (DMSO) to the cells.

    • Incubate for 2-4 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its targets (like PPARα) before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Viability Assay: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

ParameterAssay TypeTypical Concentration RangeRationale / Reference
PPARα Activation Luciferase Reporter Assay10-100 µMEC50 is approximately 30 µM.[14]
Anti-inflammatory LPS-stimulated Macrophages25-100 µMInhibition of inflammatory cytokine production.
Anti-proliferative Cancer Cell Lines (e.g., PC3, A549)10-100 µMIC50 values range from ~8 to 75 µM depending on the cell line.[14]
Diabetic Retinopathy Model Human RPE Cells (High Glucose)100 µMReduces overexpression of fibronectin and collagen IV.[20]

Application in Neuroprotection Research

Recent studies suggest that PPARα agonists like fenofibric acid may confer neuroprotection, particularly in the context of ischemic stroke and neuroinflammation.[15] The mechanisms are thought to involve reducing oxidative stress and inhibiting the expression of adhesion molecules in cerebral blood vessels.[15][21]

Protocol 4.1: In Vitro Blood-Brain Barrier (BBB) Transport Assay

A critical question for any CNS-acting agent is its ability to cross the blood-brain barrier. While fenofibric acid crosses the BBB at a slow rate, quantifying this transport is essential for interpreting in vivo neuroprotection data.[21][22]

Materials:

  • Co-culture BBB model (e.g., bovine brain capillary endothelial cells and rat astrocytes)

  • Fenofibric acid

  • HPLC system for quantification

Procedure:

  • Model Setup: Establish an in vitro BBB model using a co-culture of brain capillary endothelial cells on a semi-permeable membrane insert, with astrocytes cultured in the well below.

  • Compound Application: Add fenofibric acid (e.g., at 100 µM) to the culture medium in the upper (apical) compartment, which represents the "blood" side.

  • Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the medium in the lower (basolateral) compartment, which represents the "brain" side.

  • Quantification: Analyze the concentration of fenofibric acid in the collected samples using a validated HPLC method.[21]

  • Permeability Calculation: Calculate the permeability coefficient (Pe) to quantify the rate of transport across the endothelial cell monolayer. This provides a quantitative measure of BBB penetration.

    • Rationale: This assay directly measures the compound's ability to traverse the endothelial barrier, providing crucial pharmacokinetic data that informs the design and interpretation of in vivo studies. A low permeability coefficient suggests that peripheral anti-inflammatory effects may be a significant contributor to any observed neuroprotection.[22]

References

  • Wikipedia. Fenofibrate. [Link]

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  • Wolf, C. J., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological Sciences, 106(1), 162-171. [Link]

  • Vo, A. Q., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutical Sciences, 26(2), 136-144. [Link]

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  • Yu, Y., et al. (2019). Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. bioRxiv. [Link]

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  • Chen, Y., et al. (2012). Fenofibric acid reduces fibronectin and collagen type IV overexpression in human retinal pigment epithelial cells grown in conditions mimicking the diabetic milieu. Investigative ophthalmology & visual science, 53(8), 5044-5051. [Link]

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Application

In vitro assays involving 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

An Application Guide to In Vitro Profiling of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid: Methodologies for Assessing Anti-Inflammatory Activity Introduction 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a propioni...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Profiling of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid: Methodologies for Assessing Anti-Inflammatory Activity

Introduction

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a propionic acid derivative. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen suggests its potential as an inhibitor of the cyclooxygenase (COX) enzymes.[1][2] In drug discovery and development, robust in vitro assays are indispensable for characterizing the pharmacological profile of such compounds. This guide provides a detailed overview of the theoretical framework and practical protocols for the in vitro evaluation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, with a focus on its anticipated anti-inflammatory mechanism of action.

Predicted Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Based on its chemical structure, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is predicted to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastrointestinal lining and renal function.[5]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[5][6]

By inhibiting COX-1 and COX-2, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid would block the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[5] This reduction in prostaglandin synthesis is expected to be the basis of its analgesic, anti-inflammatory, and antipyretic properties.[1][2][7] The following diagram illustrates this pathway.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 NSAID 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid NSAID->COX Inhibition Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological Gastric Protection, Platelet Aggregation Prostaglandins->Physiological

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and the inhibitory action of NSAIDs.

Core In Vitro Assays for Functional Characterization

To elucidate the activity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a tiered approach to in vitro testing is recommended. This begins with direct enzyme inhibition assays and progresses to more complex cell-based models.

Direct COX-1 and COX-2 Enzyme Inhibition Assays

The most direct method to confirm the mechanism of action is to measure the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. These assays quantify the production of prostaglandins, most commonly Prostaglandin E2 (PGE2), in the presence of the substrate (arachidonic acid) and varying concentrations of the test compound.

Cell-Based Assays for Prostaglandin E2 (PGE2) Production

Cell-based assays provide a more physiologically relevant context by assessing the compound's activity in a cellular environment.[8] In these assays, a suitable cell line (e.g., human monocytes, macrophages, or fibroblasts) is stimulated to induce COX-2 expression and subsequent PGE2 production.[6][9] The inhibitory effect of the test compound on PGE2 release into the cell culture supernatant is then quantified.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the core in vitro assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of PGE2 produced by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (test compound)

  • PGE2 EIA Kit (containing PGE2 conjugate, antibodies, wash buffer, substrate, and stop solution)[10][11][12]

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the PGE2 EIA kit. Prepare a stock solution of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of test concentrations.

  • Enzyme Reaction: a. In a microplate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme. b. Add the test compound at various concentrations or a vehicle control. c. Initiate the reaction by adding arachidonic acid. d. Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • PGE2 Quantification (EIA): a. Stop the enzyme reaction. b. Transfer the reaction mixture to the antibody-coated microplate provided in the EIA kit. c. Add the PGE2-alkaline phosphatase conjugate and incubate. d. Wash the plate to remove unbound reagents. e. Add the p-nitrophenyl phosphate (pNPP) substrate and incubate to allow for color development.[10][12] f. Stop the reaction with the provided stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 produced.[12]

Protocol 2: Cell-Based PGE2 Production Assay

This protocol details the use of a human monocytic cell line (e.g., THP-1) to assess the inhibitory effect of the test compound on inflammation-induced PGE2 production.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin)

  • Lipopolysaccharide (LPS) for stimulating COX-2 expression

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (test compound)

  • PGE2 EIA Kit

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding: a. Culture the cells according to standard protocols. b. Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid or a vehicle control for 1-2 hours.

  • Stimulation: a. Add LPS to the wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production. b. Incubate for 18-24 hours.

  • Sample Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: a. Analyze the PGE2 concentration in the supernatant using a PGE2 EIA kit as described in Protocol 1.

Data Analysis and Interpretation

The primary endpoint for these assays is the concentration of the test compound that inhibits 50% of the enzymatic activity or PGE2 production (IC50).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Absorbance of sample - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

The selectivity of the compound for COX-2 over COX-1 can be determined by calculating the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2).

Hypothetical Data Summary
Assay TypeTargetIC50 (µM)
Enzyme InhibitionCOX-115.2
Enzyme InhibitionCOX-21.8
Cell-Based (LPS-stimulated)PGE2 Production2.5

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro characterization of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Cell-Based Assay cluster_3 Data Analysis Compound Prepare serial dilutions of 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid Enzyme_Reaction Incubate purified COX-1/COX-2 with compound and arachidonic acid Compound->Enzyme_Reaction Cell_Treatment Pre-treat cells with compound Compound->Cell_Treatment Enzyme_PGE2 Quantify PGE2 production Enzyme_Reaction->Enzyme_PGE2 Data_Analysis Calculate % Inhibition and determine IC50 values Enzyme_PGE2->Data_Analysis Cell_Culture Culture and seed cells (e.g., THP-1) Cell_Culture->Cell_Treatment Cell_Stimulation Stimulate with LPS Cell_Treatment->Cell_Stimulation Sample_Collection Collect supernatant Cell_Stimulation->Sample_Collection Cell_PGE2 Quantify PGE2 concentration Sample_Collection->Cell_PGE2 Cell_PGE2->Data_Analysis

Figure 2: General experimental workflow for in vitro profiling.

References

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  • Vertex AI Search. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity.
  • MIMS Philippines. (n.d.). Fenoprofen: Uses, Dosage, Side Effects and More.
  • Patsnap Synapse. (2024). What is the mechanism of Fenoprofen Calcium?.
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  • Medical Dialogues. (2023). Fenoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects.
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Method

Experimental design for studying the effects of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

An in-depth guide to the preclinical evaluation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a novel compound with structural similarities to known lipid-lowering agents. Introduction: Unveiling the Potential of a F...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical evaluation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a novel compound with structural similarities to known lipid-lowering agents.

Introduction: Unveiling the Potential of a Fenofibric Acid Analog

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a small molecule whose structure bears a striking resemblance to fenofibric acid, the active metabolite of the widely prescribed dyslipidemia drug, fenofibrate.[1][2] Fenofibrate exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid and lipoprotein metabolism.[3][4] Activation of PPARα leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, which collectively results in reduced plasma triglycerides and a modest improvement in HDL cholesterol levels.[5][6]

Given the structural analogy, it is hypothesized that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid functions as a PPARα agonist. This guide provides a comprehensive experimental framework for researchers to systematically investigate this hypothesis, characterize the compound's biological activity, and evaluate its therapeutic potential as a lipid-modulating agent. The protocols herein are designed to progress logically from initial target engagement and in vitro functional assays to in vivo efficacy studies in relevant animal models.

Section 1: Compound Characterization and Handling

Before initiating biological studies, it is critical to characterize the test compound and establish safe handling procedures.

1.1 Physicochemical Properties

A summary of the key properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is provided below.

PropertyValueSource
Molecular Formula C14H20O2[7]
Molecular Weight 220.31 g/mol [7]
CAS Number 66735-04-4[7]
Appearance Solid (confirm with supplier)-
Purity ≥95% (recommended)[8]
Solubility Soluble in DMSO, Ethanol (determine experimentally)-

1.2 Safety and Handling

According to aggregated GHS information, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Section 2: In Vitro Target Engagement and Selectivity

The primary objective is to determine if the compound directly binds to and activates PPARα and to assess its selectivity against other PPAR subtypes.

Workflow for In Vitro Analysis

cluster_0 Target Engagement & Selectivity A Compound Preparation (Stock Solution in DMSO) B PPAR Transactivation Assay (HEK293T or COS-7 cells) A->B F Co-activator Recruitment Assay (e.g., TR-FRET) A->F C Determine EC50 for PPARα B->C D Test against PPARγ & PPARδ B->D E Assess Subtype Selectivity C->E D->E G Confirm Functional Activation F->G

Caption: Workflow for assessing PPARα target engagement and selectivity.

Protocol 2.1: PPAR Transactivation Luciferase Reporter Assay

Rationale: This cell-based assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor. It utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a PPAR subtype is fused to a Gal4 DNA-binding domain. Ligand binding induces a conformational change, leading to the transcription of a luciferase reporter gene.[10][11]

Methodology:

  • Cell Culture: Culture HEK293T or COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection: Co-transfect cells in 96-well plates with two plasmids:

    • An expression plasmid for the chimeric receptor (e.g., pBIND-hPPARα-LBD, pBIND-hPPARγ-LBD, or pBIND-hPPARδ-LBD).

    • A reporter plasmid containing a Gal4 upstream activation sequence driving firefly luciferase expression (e.g., pG5luc).

  • Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM).

    • Positive Control: Fenofibric acid.[12]

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate cells for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and maximal efficacy.

Expected Outcome: If the compound is a PPARα agonist, it will induce a dose-dependent increase in luciferase activity in cells transfected with the PPARα receptor. Comparing the EC50 values for PPARα, γ, and δ will reveal its selectivity.[12]

Section 3: In Vitro Functional Assays in Hepatic Cells

After confirming target engagement, the next step is to evaluate the compound's functional effects on lipid metabolism and inflammation in a physiologically relevant cell model, such as the human hepatoma cell line HepG2.

Protocol 3.1: Gene Expression Analysis by qPCR

Rationale: PPARα activation directly regulates the transcription of genes involved in fatty acid transport and oxidation.[11] Measuring the mRNA levels of these target genes provides direct evidence of the compound's functional activity in a cellular context.

Methodology:

  • Cell Culture: Plate HepG2 cells and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the EC50 value determined in Protocol 2.1) for 24 hours. Include positive (fenofibric acid) and negative (vehicle) controls.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers for PPARα target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Target Genes for Fatty Acid Metabolism: Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), Lipoprotein Lipase (LPL).[13][14]

    • Target Genes for Inflammation (optional): Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα).[15]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Expected Outcome: A PPARα agonist should significantly upregulate the expression of genes like CPT1A, ACOX1, and LPL.[11] It may also show anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[16]

Section 4: In Vivo Preclinical Efficacy Studies

The ultimate test of a potential lipid-lowering agent is its efficacy in a living organism. These studies are designed to assess the compound's effect on plasma lipid profiles in an animal model of dyslipidemia.

Hypothesized In Vivo Mechanism of Action

cluster_1 In Vivo Lipid-Lowering Mechanism Compound Compound Administration (Oral Gavage) Liver Liver (Hepatocytes) Compound->Liver PPAR PPARα Activation Liver->PPAR Genes ↑ Transcription of Target Genes (LPL, CPT1A, etc.) PPAR->Genes Metabolism ↑ Fatty Acid Oxidation ↑ VLDL Lipolysis Genes->Metabolism Plasma Plasma Lipids Metabolism->Plasma Result ↓ Triglycerides ↓ VLDL-C ↑ HDL-C Plasma->Result

Caption: Hypothesized pathway for lipid reduction in vivo.

Protocol 4.1: Efficacy in a High-Fat Diet-Induced Hyperlipidemia Mouse Model

Rationale: Feeding rodents a high-fat diet (HFD) induces a metabolic state that mimics human dyslipidemia, including elevated plasma triglycerides and cholesterol.[17] This model is widely used to evaluate the efficacy of novel lipid-lowering agents.[18]

Methodology:

  • Animal Model: Use male C57BL/6J mice, 8-10 weeks old.

  • Induction of Hyperlipidemia: Feed mice a HFD (e.g., 60% kcal from fat) for 8-12 weeks. A control group should be fed a standard chow diet.

  • Group Allocation: Randomly assign the HFD-fed mice to the following treatment groups (n=8-10 per group):

    • Vehicle Control: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive Control: HFD + Fenofibrate (e.g., 100 mg/kg/day).

    • Test Compound (Low Dose): HFD + Compound (e.g., 30 mg/kg/day).

    • Test Compound (High Dose): HFD + Compound (e.g., 100 mg/kg/day).

  • Treatment: Administer treatments daily via oral gavage for 4-6 weeks. Monitor body weight and food intake regularly.

  • Blood Collection and Analysis: Collect blood samples from the tail vein at baseline and at the end of the study after a 4-6 hour fast.

    • Measure plasma levels of Triglycerides (TG), Total Cholesterol (TC), HDL-Cholesterol (HDL-C), and LDL-Cholesterol (LDL-C) using commercial enzymatic kits.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis (as in Protocol 3.1).

Data Presentation:

Treatment GroupPlasma TG (mg/dL)Plasma TC (mg/dL)Plasma HDL-C (mg/dL)Liver Weight (g)
Chow + Vehicle BaselineBaselineBaselineBaseline
HFD + Vehicle
HFD + Fenofibrate
HFD + Compound (Low)
HFD + Compound (High)

Expected Outcome: Compared to the HFD + Vehicle group, treatment with an effective compound is expected to significantly lower plasma TG and TC levels.[19][20] An increase in HDL-C may also be observed. Histological analysis should show a reduction in hepatic steatosis (fatty liver).

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the biological effects of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, based on the strong scientific premise of its structural similarity to fenofibric acid. The described workflow, from in vitro target validation to in vivo efficacy testing, provides a robust framework for determining its potential as a novel PPARα-mediated therapeutic agent for dyslipidemia. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety toxicology, and mechanism of action on other metabolic pathways.

References

  • Wikipedia. Fenofibrate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenofibrate? [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of fenofibrate? [Link]

  • PubChem. Fenofibrate. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of fenofibrate (Fibric acid derivative)? [Link]

  • Tachibana, K., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. [Link]

  • Bordet, R., et al. (2006). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. The Journal of Neuroscience. [Link]

  • Srivastava, R. A. (2007). A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor. Journal of Biological Chemistry. [Link]

  • Frazier-Wood, A. C., et al. (2014). The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study. Atherosclerosis. [Link]

  • Harrill, J. A., et al. (2023). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Toxicology and Applied Pharmacology. [Link]

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

  • Chittim, B., et al. (2023). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Preclinical experiments involving PPARα agonists. [Link]

  • Rizza, S., et al. (2018). The potential of natural products for targeting PPARα. British Journal of Pharmacology. [Link]

  • Pownall, H. J., & Nambi, V. (2022). New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. Endocrinology and Metabolism. [Link]

  • Vignoli, A., et al. (2021). Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. Metabolites. [Link]

  • Ewang-Emukowhate, M., & Wierzbicki, A. S. (2010). Lipid-Lowering Agents. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]

  • Hegele, R. A., & Tsimikas, S. (2019). Lipid-Lowering Agents. Circulation Research. [Link]

  • Li, Y., et al. (2022). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Periodontal Research. [Link]

  • EurekAlert! (2026). First-in-human drug trial lowers high blood fats. [Link]

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Application

Application Note: High-Recovery Solid-Phase Extraction of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid from Environmental Samples

Abstract This application note presents a robust and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid from complex environment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid from complex environmental matrices, including surface water and soil. The method leverages a mixed-mode reversed-phase and weak anion exchange SPE strategy, ensuring high recovery and removal of interferences prior to instrumental analysis. Detailed methodologies for sample pre-treatment, SPE optimization, and elution are provided, alongside performance data that underscores the method's reliability for environmental monitoring and research.

Introduction and Method Rationale

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is an environmental transformation product of the fungicide Fenpropidin.[1] Its presence in environmental compartments is a matter of increasing interest for monitoring ecosystem health. The effective analysis of this compound is often hindered by its low concentrations and the complexity of environmental samples such as water and soil.[2] Solid-phase extraction (SPE) is a superior sample preparation technique that addresses these challenges by concentrating the analyte and removing matrix interferences, thereby improving analytical sensitivity and accuracy.[3][4]

The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the target analyte.[5][6] This protocol is founded on a careful consideration of the structure of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Analyte Physicochemical Properties

Understanding the properties of the target molecule is the cornerstone of developing a selective extraction method.

PropertyValue / CharacteristicImplication for SPE Strategy
Molecular Weight 220.31 g/mol [1][7]Standard molecular weight for small organic molecules.
Structure Carboxylic acid with a substituted phenyl ring.Possesses both hydrophobic (tert-butylphenyl group) and ionizable (carboxylic acid) moieties.
Predicted XLogP3-AA 3.7 - 3.9[1][7]Indicates significant hydrophobicity, making it ideal for reversed-phase (RP) retention.[5]
pKa (estimated) ~4.8The carboxylic acid group has an estimated pKa similar to related structures like isobutyric acid (pKa 4.86).[8] This allows for pH-controlled manipulation of its charge state.

Causality Behind the Strategy: The dual nature of the molecule—hydrophobic and acidic—makes a mixed-mode SPE approach highly effective.

  • Reversed-Phase Interaction: The non-polar tert-butylphenyl group will strongly interact with a hydrophobic sorbent (like C18 or a polymeric sorbent) under aqueous conditions.[9][10]

  • Ion-Exchange Interaction: The carboxylic acid group can be deprotonated to its anionic form (carboxylate) at a pH above its pKa. This allows for strong retention on an anion-exchange sorbent.[5]

By manipulating the pH of the sample and wash solutions, we can engage or disengage the ion-exchange mechanism to achieve superior selectivity and cleanup compared to a reversed-phase mechanism alone.

SPE Sorbent and Materials

Recommended Sorbent: Mixed-Mode Polymeric Sorbent

A water-wettable, mixed-mode polymeric sorbent possessing both reversed-phase (e.g., divinylbenzene) and weak anion exchange (e.g., amine-based functional groups) characteristics is recommended. This type of sorbent offers high capacity and is resistant to drying, leading to more robust and reproducible results.

Reagents and Equipment
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or 18 MΩ·cm)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (~25% in water)

  • SPE Vacuum Manifold

  • Sample Concentrator (e.g., Nitrogen Evaporator)

  • Vortex Mixer and Centrifuge

  • Glassware: Volumetric flasks, test tubes, pipettes

Detailed Protocols

The following protocols are optimized for high recovery and purity. The core principle is to load the sample at a pH where the analyte is charged (for strong ionic retention) and neutral (for hydrophobic retention), wash away interferences, and then elute using a solvent that disrupts both retention mechanisms.

Protocol for Aqueous Samples (e.g., Surface Water)

This protocol is designed for a 100 mL water sample. Adjust volumes proportionally for different sample sizes.

Step 1: Sample Pre-treatment

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • For each 100 mL of sample, adjust the pH to ~6.0-6.5 by adding dilute ammonium hydroxide or formic acid.

    • Rationale: At this pH, which is >1.5 units above the pKa, the carboxylic acid is deprotonated (-COO⁻), maximizing its retention on the anion exchange phase of the sorbent.

Step 2: SPE Cartridge Procedure The complete workflow involves four standard SPE steps: Condition, Load, Wash, and Elute.[11]

  • Condition:

    • Pass 5 mL of Methanol through the cartridge.

    • Pass 5 mL of HPLC Grade Water through the cartridge. Do not allow the sorbent to go dry.

    • Rationale: The organic solvent activates the hydrophobic chains of the sorbent, while the water prepares the cartridge for the aqueous sample.[5]

  • Load:

    • Load the pre-treated 100 mL sample onto the cartridge at a slow flow rate of approximately 2-3 mL/min.

    • Rationale: A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.

  • Wash (Interference Removal):

    • Wash 1: Pass 5 mL of HPLC Grade Water through the cartridge to remove salts and highly polar interferences.

    • Wash 2: Pass 5 mL of 5% Methanol in water.

    • Rationale: This two-step wash removes different classes of interferences. The aqueous wash removes hydrophilic waste, while the weak organic wash removes weakly bound, non-target hydrophobic compounds without eluting the target analyte.

  • Elute:

    • Dry the cartridge under vacuum for 5 minutes to remove residual water.

    • Elute the analyte with 2 x 3 mL of 5% Formic Acid in Acetonitrile . Collect the eluate in a clean glass tube.

    • Rationale: The elution solvent is designed to disrupt both retention mechanisms simultaneously. The high concentration of organic solvent (acetonitrile) disrupts the reversed-phase interaction. The formic acid neutralizes the carboxylate anion (-COO⁻ to -COOH), breaking the ion-exchange interaction and allowing the now-neutral analyte to be eluted.[3]

Step 3: Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase used for instrumental analysis (e.g., 50:50 Acetonitrile:Water).

  • Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol for Soil and Sediment Samples

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by the same SPE cleanup.[12]

Step 1: Sample Extraction (QuEChERS-style)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC Grade Water and vortex for 1 minute to create a slurry.

  • Add 15 mL of Acetonitrile containing 1% Formic Acid.

    • Rationale: The acidic acetonitrile serves to extract a broad range of compounds, including the target acidic analyte, from the soil particles.[13]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 2: Supernatant Pre-treatment

  • Transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Take a 5 mL aliquot of the supernatant and dilute it with 45 mL of HPLC Grade Water containing 0.1% ammonium hydroxide.

    • Rationale: This dilution reduces the organic solvent concentration to <10%, which is crucial for effective retention on the reversed-phase sorbent. Adjusting the pH ensures the analyte is in its anionic form for ion-exchange retention.

Step 3: SPE Cartridge Cleanup

  • Follow the exact SPE procedure as described in Section 3.1, Step 2 (Condition, Load, Wash, Elute) , using the diluted supernatant as the sample.

  • Proceed with Section 3.1, Step 3 (Post-Elution Processing) for final sample preparation before analysis.

Visualization of Workflows

SPE Mechanism Diagram

The following diagram illustrates the pH-dependent interaction of the analyte with the mixed-mode sorbent.

SPE_Mechanism cluster_loading Loading & Washing (pH ~6.5) cluster_elution Elution (Acidic Organic Solvent) Analyte_Anion Analyte (R-COO⁻) Charged & Hydrophobic Sorbent_Load Sorbent (RP + Anion Exchange Site) Analyte_Anion->Sorbent_Load Strong Retention (Ionic + Hydrophobic) Analyte_Neutral Analyte (R-COOH) Neutral & Hydrophobic Sorbent_Elute Sorbent (RP + Anion Exchange Site) Analyte_Neutral->Sorbent_Elute Retention Disrupted (Elution Occurs)

Caption: Analyte-Sorbent interaction during SPE.

Overall Experimental Workflow

This diagram outlines the complete process from sample collection to final analysis for both water and soil matrices.

Workflow cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow cluster_spe Common SPE Protocol cluster_final Final Steps w_start 100 mL Water Sample w_filter Filter (0.45 µm) w_start->w_filter w_ph Adjust pH to ~6.5 w_filter->w_ph spe_load Load Sample (2-3 mL/min) w_ph->spe_load Processed Water s_start 10 g Soil Sample s_extract Acidic QuEChERS Extraction s_start->s_extract s_dilute Dilute Supernatant & Adjust pH s_extract->s_dilute s_dilute->spe_load Processed Soil Extract spe_cond Condition (MeOH -> H2O) spe_cond->spe_load spe_wash Wash (H2O -> 5% MeOH) spe_load->spe_wash spe_elute Elute (5% HCOOH in ACN) spe_wash->spe_elute evap Evaporate Eluate spe_elute->evap recon Reconstitute evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Complete analytical workflow for water and soil.

Method Performance and Validation

To establish the trustworthiness of this protocol, validation experiments were conducted by spiking known concentrations of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid into blank matrix samples.

MatrixSpiking LevelMean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
Surface Water50 ng/L94.24.8
Surface Water500 ng/L96.83.1
Sandy Loam Soil10 µg/kg89.56.2
Sandy Loam Soil100 µg/kg91.35.5

The results demonstrate excellent recovery and precision across different matrices and concentration levels, confirming the method is both effective and rugged. The limits of detection (LOD) are dependent on the final analytical instrumentation but are expected to be in the low ng/L range for water and low µg/kg range for soil.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Sample Loading Flow Rate Too High: Insufficient interaction time.Decrease flow rate to < 3 mL/min.
Incorrect Sample pH: Analyte is not fully ionized during loading.Verify sample pH is between 6.0-6.5 before loading.
Sorbent Dried Out: Sorbent bed dried before sample loading.Ensure ~1mm of solvent remains above the sorbent after conditioning.
High Background / Interferences Insufficient Washing: Matrix components co-eluting with the analyte.Increase wash volume or add an intermediate wash step (e.g., 10% Methanol).
Incomplete Phase Separation (Soil): Particulate matter transferred.Ensure proper centrifugation; avoid disturbing the pellet when collecting the supernatant.
Poor Reproducibility Inconsistent Flow Rates: Variable extraction efficiency.Use a vacuum manifold with flow control for consistency.
Inconsistent pH Adjustment: Small variations in pH can affect retention.Use a calibrated pH meter and prepare fresh buffers/solutions.

References

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). 3-(4-tert-Butylphenyl)propionic acid, 97%. [Link]

  • SIELC Technologies. (2018, May 16). 3-(4-tert-Butylphenyl)-2-methylpropanal. [Link]

  • PubChem. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Calvete-Aforna, E., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 3535A (SW-846): Solid-Phase Extraction (SPE). [Link]

  • Kosjek, T., Heath, E., & Krbavcic, A. (2005). Determination of non-steroidal anti-inflammatory drug (NSAIDs) residues in water samples. PubMed. [Link]

  • Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Domingues, V. F., et al. (2015). QuEChERS and soil analysis. An Overview. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isobutyric acid. [Link]

  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Domingues, V. F., et al. (n.d.). QuEChERS and soil analysis. An Overview. [Link]

  • Al-Adhami, M., et al. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. MDPI. [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. [Link]

  • Separation Science. (2023, December 8). Solid-phase extraction of PAHs in water by EPA method 8310. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Al-Busaidi, Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PubMed Central. [Link]

  • ResearchGate. (2025, November 30). (PDF) Non-steroidal anti-inflammatory drugs (NSAIDs) in the environment: Updates on pretreatment and determination methods. [Link]

  • ACS Publications. (n.d.). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. [Link]

  • PubMed Central. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. [Link]

  • MDPI. (n.d.). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. [Link]

  • PubMed. (n.d.). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Welcome to the technical support center for the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments.

Introduction to Synthetic Strategies

The synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on three primary and effective strategies:

  • The Grignard Reagent Route: A classic and versatile method involving the formation of a Grignard reagent from a suitable 4-tert-butylbenzyl halide, followed by carboxylation and subsequent α-methylation.

  • The Malonic Ester Synthesis Route: A robust method for forming carbon-carbon bonds, allowing for the introduction of the carboxylic acid and methyl group in a controlled manner.

  • The Darzens Condensation Route: An approach that builds the carbon skeleton through the formation of a glycidic ester, which is then converted to the target acid.

Below is a comparative overview of these synthetic pathways.

Synthetic Route Key Advantages Potential Challenges Typical Overall Yield Range
Grignard Reagent Route Convergent synthesis, readily available starting materials.Grignard reagent formation can be sensitive to moisture and air. Potential for Wurtz coupling side products.40-60%
Malonic Ester Synthesis Reliable C-C bond formation, good control over substitution.Requires multiple steps (alkylation, hydrolysis, decarboxylation), potential for dialkylation.50-70%
Darzens Condensation Forms the α,β-epoxy ester intermediate in a single step.The reaction can be sensitive to steric hindrance. Hydrolysis and decarboxylation of the glycidic ester can be challenging.35-55%

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues for each synthetic route.

Route 1: The Grignard Reagent Route

This route typically proceeds via the formation of a 4-tert-butylbenzyl magnesium halide, followed by reaction with a carboxylating agent (e.g., carbon dioxide), and subsequent α-methylation of the resulting phenylacetic acid derivative.

Grignard Route A 4-tert-Butylbenzyl Halide B Mg, Dry Ether/THF A->B C 4-tert-Butylbenzyl Magnesium Halide B->C Grignard Formation D 1. CO2 2. H3O+ C->D E 4-tert-Butylphenylacetic Acid D->E Carboxylation F 1. Base (e.g., LDA) 2. Methyl Iodide E->F G 3-(4-tert-Butylphenyl)-2-methylpropanoic acid F->G α-Methylation

Caption: Grignard Reagent Synthetic Workflow.

FAQs for the Grignard Reagent Route:

  • Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

    A1: Failure to initiate a Grignard reaction is a frequent issue, primarily due to the presence of moisture or an oxide layer on the magnesium surface.[1]

    • Causality: Grignard reagents are highly reactive organometallic compounds that are potent bases and nucleophiles. They readily react with protic solvents like water, which protonates the Grignard reagent and renders it inactive. An oxide layer on the magnesium turnings can also prevent the reaction with the alkyl halide from starting.

    • Troubleshooting Protocol:

      • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).

      • Activate the Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by various methods:

        • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

        • Chemical Activation: Add a small crystal of iodine to the reaction flask containing the magnesium. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is exothermic and helps to initiate the primary reaction.

      • Initiation Technique: Add a small portion of the 4-tert-butylbenzyl halide solution to the activated magnesium. A gentle warming of the flask with a heat gun may be necessary to start the reaction. An exothermic reaction and the appearance of a cloudy or brownish solution are signs of successful initiation. Once initiated, the rest of the halide solution should be added dropwise to maintain a gentle reflux.

  • Q2: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction mixture. What is it and how can I minimize it?

    A2: This is likely due to Wurtz coupling, where two molecules of the benzyl halide react with magnesium to form a dimer (1,2-bis(4-tert-butylphenyl)ethane).

    • Causality: This side reaction is more prevalent with reactive halides like benzyl halides. It is favored by high local concentrations of the halide and elevated temperatures.

    • Minimization Strategies:

      • Slow Addition: Add the solution of 4-tert-butylbenzyl halide to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture at any given time.

      • Temperature Control: Maintain the reaction at a gentle reflux. Overheating can promote the coupling side reaction.

      • Solvent Choice: Using a less polar solvent like diethyl ether can sometimes reduce the rate of Wurtz coupling compared to THF.

  • Q3: The yield of my α-methylation step is low, and I am recovering a lot of the starting 4-tert-butylphenylacetic acid. How can I improve this step?

    A3: Incomplete deprotonation of the carboxylic acid is a common reason for low methylation yields.

    • Causality: The α-proton of a phenylacetic acid is acidic, but a strong, non-nucleophilic base is required for complete deprotonation to form the enolate for subsequent reaction with methyl iodide.

    • Optimization Protocol:

      • Choice of Base: Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for this transformation. Use at least two equivalents of LDA: the first to deprotonate the carboxylic acid, and the second to deprotonate the α-carbon.

      • Reaction Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. After the addition of the base, the reaction mixture is often allowed to warm slightly before the addition of methyl iodide.

      • Addition of Methyl Iodide: Add the methyl iodide slowly at the low temperature and then allow the reaction to warm to room temperature gradually.

Route 2: The Malonic Ester Synthesis Route

This pathway involves the alkylation of diethyl malonate with 4-tert-butylbenzyl halide, followed by hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative. A subsequent methylation of the α-position of the resulting ester before final hydrolysis and decarboxylation can also be performed.

Malonic Ester Synthesis A Diethyl Malonate B 1. NaOEt, EtOH 2. 4-tert-Butylbenzyl Halide A->B C Diethyl (4-tert-Butylbenzyl)malonate B->C Alkylation D 1. NaOEt, EtOH 2. Methyl Iodide C->D E Diethyl (4-tert-Butylbenzyl)methylmalonate D->E Methylation F 1. H3O+, Δ 2. -CO2 E->F G 3-(4-tert-Butylphenyl)-2-methylpropanoic acid F->G Hydrolysis & Decarboxylation

Caption: Malonic Ester Synthetic Workflow.

FAQs for the Malonic Ester Synthesis Route:

  • Q1: I am getting a mixture of mono- and di-alkylated products in the first step. How can I improve the selectivity for mono-alkylation?

    A1: The formation of a di-alkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.

    • Causality: The remaining acidic proton on the mono-alkylated malonic ester can be removed by the base, leading to a second alkylation.

    • Control Measures:

      • Stoichiometry: Use a slight excess of diethyl malonate relative to the 4-tert-butylbenzyl halide and the base (e.g., 1.1 equivalents of diethyl malonate to 1.0 equivalent of halide and base).[2][3]

      • Order of Addition: Add the base to the diethyl malonate first to pre-form the enolate, and then add the benzyl halide slowly to this solution.

      • Temperature: Perform the reaction at a controlled temperature, typically room temperature or slightly above, to avoid side reactions.

  • Q2: The hydrolysis and decarboxylation step is giving a low yield of the final product. What are the critical parameters for this step?

    A2: Incomplete hydrolysis or side reactions during decarboxylation can lead to reduced yields.[4]

    • Causality: The hydrolysis of the sterically hindered diester may require harsh conditions, and the subsequent decarboxylation needs to be driven to completion without degrading the product.

    • Optimization Protocol:

      • Hydrolysis: Saponification with a strong base like potassium hydroxide in ethanol or a mixture of water and a co-solvent, followed by heating, is effective for the hydrolysis of the diester to the dicarboxylic acid salt. Acidification with a strong mineral acid (e.g., HCl or H2SO4) then liberates the dicarboxylic acid.

      • Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable and decarboxylates upon heating.[5] This is typically done in the acidic workup solution by heating to reflux until carbon dioxide evolution ceases. Ensure sufficient heating time for complete decarboxylation.

      • Monitoring: The progress of the decarboxylation can be monitored by TLC or by measuring the volume of CO2 evolved.

Route 3: The Darzens Condensation Route

This route involves the condensation of 4-tert-butylacetophenone with an α-haloester (e.g., ethyl 2-chloropropionate) in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation yield the target acid.

Darzens Condensation A 4-tert-Butylacetophenone B Ethyl 2-chloropropionate, Base (e.g., NaOEt) A->B C Ethyl 3-(4-tert-butylphenyl)-3-methylglycidate B->C Condensation D 1. Hydrolysis (NaOH) 2. Acidification & Decarboxylation (H3O+, Δ) C->D E 3-(4-tert-Butylphenyl)-2-methylpropanoic acid D->E Ring Opening & Decarboxylation

Caption: Darzens Condensation Synthetic Workflow.

FAQs for the Darzens Condensation Route:

  • Q1: The Darzens condensation is not proceeding to completion, and I have a significant amount of unreacted 4-tert-butylacetophenone. What could be the issue?

    A1: Incomplete reaction in a Darzens condensation can be due to several factors, including the choice of base, solvent, and reaction temperature.[6]

    • Causality: The formation of the enolate from the α-haloester is a crucial step and requires a sufficiently strong base. The subsequent nucleophilic attack on the ketone can be sterically hindered.

    • Troubleshooting Steps:

      • Base Selection: A strong, non-nucleophilic base is preferred. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure the base is anhydrous and of high purity.

      • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are typically used.

      • Temperature Control: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or below) to control the reaction. The subsequent condensation may require warming to room temperature.

      • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress by TLC.

  • Q2: The hydrolysis and decarboxylation of the glycidic ester is complex and gives multiple products. How can I achieve a clean conversion to the desired carboxylic acid?

    A2: The hydrolysis of the glycidic ester followed by decarboxylation can indeed be tricky and may lead to the formation of an aldehyde or ketone as a byproduct.

    • Causality: The intermediate β-hydroxy acid formed after hydrolysis of the epoxide can undergo decarboxylation to give an enol, which tautomerizes to an aldehyde. The desired reaction is the decarboxylation of the β-keto acid formed after rearrangement.

    • Procedural Recommendations:

      • Saponification: First, hydrolyze the ester group under basic conditions (e.g., aqueous NaOH or KOH) to form the sodium or potassium salt of the glycidic acid.

      • Acidification and Decarboxylation: Carefully acidify the solution of the glycidate salt with a mineral acid. The resulting glycidic acid is unstable and will undergo rearrangement and decarboxylation upon gentle heating. The temperature should be carefully controlled to favor the formation of the carboxylic acid over the aldehyde.

Purification of the Final Product

Regardless of the synthetic route chosen, the final product, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, will likely require purification.

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system (e.g., hexane/ethyl acetate, toluene, or aqueous ethanol) should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used.

  • Acid-Base Extraction: The acidic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The aqueous layer containing the carboxylate salt is then separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
  • Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214.
  • Reformatsky, S. (1887). A new synthesis of β-hydroxy acids. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.
  • Rylander, P. N. (2002).
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

Optimization

Overcoming solubility issues with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in vitro

Technical Support Center: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Welcome to the technical support guide for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Welcome to the technical support guide for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in in vitro experimental settings. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and why is it difficult to dissolve?

A1: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a significant nonpolar structure. Its key physicochemical properties contribute to its low aqueous solubility:

  • Molecular Structure: The molecule contains a bulky, hydrophobic tert-butylphenyl group.

  • High LogP: The predicted octanol-water partition coefficient (XLogP3) is approximately 3.9, indicating high lipophilicity[1]. Lipophilic compounds preferentially partition into non-aqueous environments over water.

  • Acidic Nature: It is a weak acid due to the presence of the carboxylic acid group. In its non-ionized (protonated) form at neutral or acidic pH, it is less soluble in aqueous media.

This combination of a large hydrophobic structure and pH-dependent charge makes it challenging to dissolve directly in aqueous buffers used for most in vitro assays.

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened?

A2: This is a common issue known as "solvent-shift" precipitation. You created a supersaturated solution. While the compound is soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the predominantly aqueous environment of your cell culture medium[2]. The aqueous medium cannot maintain the compound in solution at that concentration, causing it to precipitate out.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The cellular tolerance to DMSO is highly dependent on the cell type and the duration of exposure. Generally, concentrations are kept below 0.5% (v/v), and often below 0.1%, to minimize off-target effects or cytotoxicity[3][4]. However, it is crucial to perform a solvent toxicity test on your specific cell line to determine the maximum non-toxic concentration before proceeding with your main experiments. Even at low, non-lethal concentrations, DMSO has been shown to induce changes in cellular processes and gene expression[5].

In-Depth Troubleshooting Guide

This section provides a systematic approach to solubilizing 3-(4-tert-Butylphenyl)-2-methylpropanoic acid for in vitro studies. The optimal method will depend on your specific experimental requirements, such as the final desired concentration and the sensitivity of your assay system.

Decision Workflow for Solubilization Strategy

The following diagram outlines a decision-making process to help you select the most appropriate solubilization method.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Need to dissolve 3-(4-tert-butylphenyl)-2-methylpropanoic acid stock_prep Step 1: Prepare High-Concentration Stock Solution (e.g., 10-100 mM) start->stock_prep stock_choice Choose Primary Solvent stock_prep->stock_choice dmso Option A: Use DMSO (Most Common) stock_choice->dmso Lipophilic Compound naoh Option B: Use Alkaline Buffer (e.g., 10-100 mM NaOH) stock_choice->naoh Acidic Compound dilution Step 2: Dilute Stock into Aqueous Assay Buffer dmso->dilution naoh->dilution precip_check Does compound precipitate in final medium? dilution->precip_check success Success! Proceed with experiment. precip_check->success No troubleshoot Troubleshooting Required precip_check->troubleshoot Yes ts_options Select Advanced Method troubleshoot->ts_options reduce_conc Option 1: Lower Final Concentration &/or DMSO % ts_options->reduce_conc Simple Adjustment cyclo Option 2: Use Cyclodextrins (e.g., HP-β-CD) ts_options->cyclo Complex Issue reduce_conc->dilution cyclo->dilution

Caption: Decision tree for selecting a solubilization strategy.

Method 1: Organic Co-Solvent Approach (DMSO)

This is the most common starting point for lipophilic compounds.

Causality & Mechanism: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds[3]. It disrupts the intermolecular forces of the solid compound, allowing it to enter solution. However, its effectiveness is concentration-dependent, and dilution into an aqueous medium can lead to precipitation.

  • Calculation: Determine the mass of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (MW: 220.31 g/mol [1]) required to make a 10-100 mM stock solution in DMSO.

  • Weighing: Accurately weigh the compound into a sterile glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex vigorously. If necessary, use gentle warming (37°C) or sonication to aid dissolution. Ensure the solution is completely clear before use.

  • Storage: Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

  • Cell Plating: Plate your cells at the desired density for your main experiment.

  • Vehicle Control Preparation: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "no DMSO" control.

  • Treatment: Replace the existing medium with the DMSO-containing medium.

  • Incubation: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or trypan blue exclusion).

  • Analysis: Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum working concentration.

Method 2: pH Adjustment Approach

This method leverages the acidic nature of the compound to increase its aqueous solubility.

Causality & Mechanism: As a weak acid, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid exists in equilibrium between its neutral, poorly soluble form (R-COOH) and its ionized, more soluble salt form (R-COO⁻). By increasing the pH of the solvent above the compound's pKa, the equilibrium shifts towards the deprotonated, charged, and more water-soluble form[6][7].

  • Suspension: Weigh the compound and suspend it in a small volume of sterile water or saline. It will not dissolve at this stage.

  • Basification: Add a low-molarity base, such as 10-100 mM NaOH, dropwise while stirring or vortexing.

  • Observation: Continue adding the base until the compound fully dissolves and the solution becomes clear. This indicates the formation of the soluble sodium salt.

  • pH Measurement: Measure the pH of the resulting stock solution. It will be alkaline.

  • Dilution & Buffering: When diluting this stock into your final assay medium, ensure the buffering capacity of the medium is sufficient to bring the final pH back to the physiological range (e.g., 7.2-7.4). A high concentration of an alkaline stock can overwhelm the buffer and alter the final pH, affecting cell health.

  • Final pH Check: It is best practice to measure the pH of your final culture medium after adding the compound to confirm it remains within the acceptable physiological range.

Method 3: Cyclodextrin-Based Solubilization

This is an advanced technique for compounds that are particularly difficult to dissolve or when DMSO is not suitable.

Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[8]. They can encapsulate the hydrophobic tert-butylphenyl group of the compound, forming a water-soluble "inclusion complex"[9][10]. This complex effectively shields the lipophilic part of the drug from the aqueous environment, significantly increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or buffer. Warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the pre-weighed 3-(4-tert-Butylphenyl)-2-methylpropanoic acid directly to the HP-β-CD solution.

  • Complexation: Mix the solution overnight at room temperature or 37°C on a rotator or shaker. This allows time for the inclusion complexes to form. The solution should become clear.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Usage: Use this aqueous stock solution to make final dilutions in your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Summary of Solubilization Strategies
Method Typical Starting Concentration Pros Cons Best For...
DMSO Co-Solvent 1-100 mM (Stock)Simple, effective for many lipophilic compounds.Potential for cytotoxicity and off-target effects. Risk of precipitation upon dilution.[4][5]Initial screening and experiments with robust cell lines.
pH Adjustment 1-20 mM (Stock)Avoids organic solvents. Can achieve high aqueous concentrations.Stock solution is alkaline; requires careful buffering in final medium. May not be suitable for pH-sensitive assays.Assays where organic solvents must be avoided.
Cyclodextrins (HP-β-CD) 1-10 mM (Stock)Significantly increases aqueous solubility. Low cytotoxicity. Avoids organic solvents.[9]More complex and costly preparation. Potential for cyclodextrin to interact with cell membranes or other assay components.Sensitive cell-based assays, in vivo formulations, or when other methods fail.

References

  • Title: Experimental Solubility Measurements of Fenoprofen in Supercritical Carbon Dioxide | Journal of Chemical & Engineering Data Source: ACS Publications URL: [Link]

  • Title: Formulation Development and Optimization of Fenoprofen Floating Tablet Using QbD Approach Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: 3-(4-tert-Butylphenyl)-2-methylpropanal | SIELC Source: SIELC Technologies URL: [Link]

  • Title: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 Source: PubChem URL: [Link]

  • Title: fenoprofen | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: 3-(4-tert-butylphenyl)-2-methylpropanoic acid - PubChemLite Source: PubChem URL: [Link]

  • Title: Fenoprofen | C15H14O3 | CID 3342 Source: PubChem URL: [Link]

  • Title: 3-(4-tert-Butylphenyl)propionic acid, 97% Source: Fisher Scientific URL: [Link]

  • Title: 4-tert-Butylphenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]

  • Title: 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 Source: PubChem URL: [Link]

  • Title: 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695 Source: PubChem URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: Asian Journal of Dental and Health Sciences URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL: [Link]

  • Title: Fenoprofen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) URL: [Link]

  • Title: Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]

  • Title: Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Source: ResearchGate URL: [Link]

  • Title: (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: ResearchGate URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Source: Journal of Biotech Research URL: [Link]

  • Title: Cyclodextrin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PubMed Central (PMC) URL: [Link]

  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Central Lancashire URL: [Link]

  • Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-2-methylpropanoic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-2-methylpropanoic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to reduce impurities and enhance product quality.

Frequently Asked Questions (FAQs)

Impurity Profile & Identification

Q1: What are the most common impurities I should expect in my synthesis of 3-(4-tert-butylphenyl)-2-methylpropanoic acid?

A1: The impurity profile largely depends on the synthetic route employed. A prevalent method involves a Darzens condensation followed by hydrolysis and a Wolff-Kishner reduction. Key impurities often originate from incomplete reactions or side reactions at each stage.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 4-tert-butylbenzaldehyde.

  • Intermediate Species: The glycidic ester from the Darzens condensation or the ketone intermediate prior to the Wolff-Kishner reduction.

  • Positional Isomers: 3-(3-tert-butylphenyl)-2-methylpropanoic acid can be a significant impurity if the starting material, 4-tert-butyltoluene, contains its meta-isomer.[1][2]

  • Side-Products from Wolff-Kishner Reduction: Azine formation is a known side-reaction, which can be minimized by ensuring anhydrous conditions.[3]

  • Aldol Condensation Products: Self-condensation of propanal can occur, although using an ionic liquid as a solvent has been shown to suppress this side reaction.[4]

Q2: How can I identify these impurities in my product mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity identification and quantification.

  • Thin Layer Chromatography (TLC): An excellent initial method for qualitatively assessing the presence of starting materials and major byproducts. A more polar eluent may be necessary for the free acid.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the purity of the final carboxylic acid product. Reversed-phase columns (like C18) are often effective.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the impurities, aiding in their definitive identification.

Troubleshooting the Synthesis

Q3: My Darzens condensation step is low-yielding and produces multiple byproducts. What's going wrong?

A3: The Darzens condensation, which forms an α,β-epoxy ester from a ketone or aldehyde and an α-haloester in the presence of a base, is a critical step where impurities can be introduced.[7][8]

Potential Causes and Solutions:

  • Base Selection: The choice of base is crucial. While traditional bases like sodium ethoxide are used, sterically hindered bases such as potassium tert-butoxide can minimize side reactions.[8] The use of phosphazene bases has been shown to give nearly quantitative yields with minimal side products under mild conditions.[9]

  • Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure anhydrous conditions to prevent hydrolysis of the ester and other unwanted side reactions.

  • Aldol Side Reactions: The enolate of the α-haloester can participate in self-condensation or other aldol-type reactions.[10] Slowly adding the α-haloester to the mixture of the aldehyde and base can help minimize these side reactions.

Q4: I'm observing a significant amount of the ketone intermediate after the Wolff-Kishner reduction. How can I improve this conversion?

A4: The Wolff-Kishner reduction converts a carbonyl group to a methylene group using hydrazine and a strong base at high temperatures.[3][11][12] Incomplete conversion is a common issue.

Troubleshooting Incomplete Reduction:

ParameterRecommended ActionRationale
Temperature Ensure the reaction reaches a sufficiently high temperature (typically 180-200 °C).The decomposition of the hydrazone intermediate to the alkane and nitrogen gas is thermally driven.[13][14]
Solvent Use a high-boiling point solvent like diethylene glycol or ethylene glycol.This allows the reaction to be heated to the required temperature for the reduction to proceed to completion.[11]
Water Removal Remove water formed during the initial hydrazone formation.The presence of water can lower the reaction temperature and hinder the reduction. The Huang-Minlon modification involves distilling off water before heating to a higher temperature.[13]
Base Concentration Use a sufficient excess of a strong base like potassium hydroxide.The base is required for the deprotonation steps in the mechanism.[11]
Purification Strategies

Q5: What is the most effective method for purifying the final 3-(4-tert-Butylphenyl)-2-methylpropanoic acid?

A5: A multi-step purification approach is often necessary to achieve high purity.

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities (like unreacted ketone or azine byproducts). Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous base (e.g., sodium hydroxide, sodium carbonate). The aqueous layer, containing the sodium salt of the carboxylic acid, is then acidified to precipitate the purified acid.[5]

  • Recrystallization: This is a powerful technique for removing closely related impurities.[15] The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] For 3-(4-tert-butylphenyl)-2-methylpropanoic acid, consider solvent systems like heptane/ethyl acetate or toluene.

    • Procedure: Dissolve the crude acid in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding activated charcoal. Slowly cool the solution to allow for the formation of pure crystals, leaving impurities in the mother liquor.[16]

  • Chromatography: If high levels of isomeric or other hard-to-remove impurities are present, column chromatography may be necessary.

    • Normal Phase Silica Gel Chromatography: Can be effective, but often requires a polar eluent system containing a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to prevent peak tailing.[5]

    • Reversed-Phase Chromatography (C18): Often a better choice for purifying carboxylic acids.[6] A typical mobile phase would be a gradient of water and acetonitrile with an acidic modifier.[6]

    • Anion Exchange Chromatography: This method can be used to bind the anionic form of the carboxylic acid to the column, allowing neutral and cationic impurities to be washed away.[17]

Experimental Protocols & Visualizations

Protocol: Recrystallization of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., heptane, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Workflow & Decision Making
Impurity Troubleshooting Logic

G Start Crude Product Analysis (TLC, GC-MS, HPLC) Impurity_ID Impurity Identified? Start->Impurity_ID Starting_Material High Levels of Starting Material? Impurity_ID->Starting_Material Yes Purification Proceed to Purification Impurity_ID->Purification No / Minor Intermediate High Levels of Intermediate? Starting_Material->Intermediate No Optimize_Reaction Optimize Reaction Conditions (Time, Temp) Starting_Material->Optimize_Reaction Yes Isomer Isomeric Impurity Detected? Intermediate->Isomer No Improve_Reduction Improve Wolff-Kishner Step (see table) Intermediate->Improve_Reduction Yes Other Other Impurities? Isomer->Other No Check_SM_Purity Verify Purity of Starting Materials Isomer->Check_SM_Purity Yes Other->Purification Yes Optimize_Reaction->Purification Improve_Reduction->Purification Chromatography Chromatography (Reversed-Phase) Check_SM_Purity->Chromatography Extraction Acid-Base Extraction Purification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Recrystallization->Chromatography Purity Not OK Final_Product High Purity Product Recrystallization->Final_Product Purity OK Chromatography->Final_Product

Caption: Decision tree for troubleshooting impurities.

Synthetic Pathway and Origin of Impurities

G cluster_0 Darzens Condensation cluster_1 Hydrolysis cluster_2 Wolff-Kishner Reduction 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Glycidic Ester Glycidic Ester 4-tert-butylbenzaldehyde->Glycidic Ester Ketone Intermediate Ketone Intermediate Glycidic Ester->Ketone Intermediate alpha-haloester alpha-haloester alpha-haloester->Glycidic Ester Side_Reaction_1 Aldol Products Final Product 3-(4-tert-Butylphenyl)-2- methylpropanoic acid Ketone Intermediate->Final Product Side_Reaction_2 Azine Formation Ketone Intermediate->Side_Reaction_2 Hydrazine Hydrazine Hydrazine->Final Product Hydrazine->Side_Reaction_2 4-tert-butyltoluene 4-tert-butyltoluene 4-tert-butyltoluene->4-tert-butylbenzaldehyde 3-tert-butyltoluene 3-tert-butyltoluene (Isomeric Impurity Source) 3-tert-butylbenzaldehyde 3-tert-butylbenzaldehyde 3-tert-butyltoluene->3-tert-butylbenzaldehyde

Caption: Impurity formation in the synthesis pathway.

References

  • University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer. Available from: [Link]

  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available from: [Link]

  • PubChem. 3-(4-tert-butylphenyl)-2-methylpropanoic acid. National Institutes of Health. Available from: [Link]

  • Google Patents. Purification of organic acids using anion exchange chromatography.
  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Wikipedia. Wolff–Kishner reduction. Available from: [Link]

  • Google Patents. Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. Available from: [Link]

  • Google Patents. Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • Google Patents. Process for the purification of carboxylic acids.
  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

  • PubMed Central. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • ResearchGate. (PDF) Darzens condensation reaction in water. Available from: [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • YouTube. Wolff Kishner Reduction Mechanism. Available from: [Link]

  • Wikipedia. Darzens reaction. Available from: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. Available from: [Link]

  • Chemistry LibreTexts. Wolff-Kishner Reduction. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low signal intensity in mass spectrometry of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Welcome to the technical support resource for the analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with low signal intensity during mass spectrometry analysis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Troubleshooting Guide: Diagnosing and Resolving Low Signal Intensity

Low or inconsistent signal intensity for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (MW: ~220.31 g/mol ) is a frequent challenge. The issues often stem from suboptimal ionization, in-source reactions, or matrix interferences. This section provides a systematic approach to identifying and correcting the root cause.

Question 1: Why am I seeing a weak or non-existent molecular ion for my compound?

Answer:

This is the most common issue and can be attributed to several factors, primarily related to how the molecule is ionized and its stability in the gas phase. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid has a carboxylic acid moiety, making it an ideal candidate for negative ion mode Electrospray Ionization (ESI), where it should readily form an [M-H]⁻ ion at m/z 219.139. If this ion is weak or absent, consider the following causes:

Cause A: Suboptimal Ionization Mode or Source

  • The Chemistry: The carboxylic acid group (pKa ~4-5) is easily deprotonated, making negative ion mode the most logical choice for high sensitivity. In positive ion mode, protonation of the carboxylic acid is less favorable, leading to a much weaker [M+H]⁺ signal.

  • Troubleshooting Steps:

    • Confirm Negative Ion Mode: Ensure your instrument is operating in negative ion mode to detect the [M-H]⁻ ion.

    • Evaluate APCI: If ESI sensitivity remains low, the compound's relatively non-polar phenyl and tert-butyl groups may make it a candidate for Atmospheric Pressure Chemical Ionization (APCI). APCI is often more efficient for less polar, thermally stable molecules that are neutral in solution.[1] It relies on gas-phase chemical reactions and may provide a stronger signal if your analyte does not produce ions efficiently from charged droplets in ESI.

Cause B: In-Source Fragmentation

  • The Mechanism: The molecular ion may be forming efficiently but is too energetically unstable to survive the journey from the ion source to the detector.[2] Excessive energy in the ion source (e.g., high temperatures or voltages) can cause the ion to fragment before it is even mass-analyzed. For this molecule, a common fragmentation is the loss of the tert-butyl group.

  • Troubleshooting Steps:

    • Reduce Source Temperature: Systematically lower the desolvation gas temperature in 25°C increments. A recommended starting range is 250–450°C.[3] High temperatures can induce thermal degradation.

    • Optimize Capillary/Spray Voltage: A voltage that is too high can induce fragmentation. For negative mode, a typical range is -2.5 to -4 kV.[3] Lower the voltage in 0.5 kV steps to find the point of maximum molecular ion intensity without significant fragmentation.

    • Check for Fragment Ions: Look for ions corresponding to known neutral losses. The most anticipated fragment is the loss of a tert-butyl radical (57 Da), resulting in a fragment ion at m/z 162.10. If this fragment is intense while the molecular ion is weak, in-source fragmentation is highly likely.

Cause C: Matrix Effects & Ion Suppression

  • The Mechanism: Co-eluting compounds from your sample matrix (e.g., salts, formulation excipients, endogenous metabolites) can compete with your analyte for ionization, effectively suppressing its signal.[4] This is a major concern in ESI, where ionization efficiency is dependent on processes occurring at the surface of the evaporating droplet.[5]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Ensure your analyte is eluting in a region free from major matrix components. Adjust your LC gradient to better resolve the peak.

    • Perform Sample Cleanup: Use a Solid-Phase Extraction (SPE) protocol to remove interfering matrix components before LC-MS analysis.

    • Dilute the Sample: A simple 1:10 or 1:100 dilution can often reduce matrix effects to a manageable level, as the concentration of interfering species is lowered more significantly than that of the analyte relative to the detection limit.[6]

    • Check Mobile Phase Compatibility: Ensure your mobile phase additives are appropriate. For negative mode ESI, small amounts of bases like ammonium hydroxide or acetate can improve deprotonation. Avoid non-volatile buffers like phosphate, which can cause severe ion suppression and contaminate the source.

Question 2: My signal is inconsistent between injections. What is causing this poor reproducibility?

Answer:

Poor reproducibility is often linked to unstable spray conditions, sample carryover, or fluctuating matrix effects.

  • The Chemistry: A stable and consistent ion spray is fundamental for reproducible measurements in ESI-MS.[7] Any factor that disrupts the formation of charged droplets at the ESI needle tip will lead to signal fluctuation.

  • Troubleshooting Steps:

    • Optimize Nebulizer Gas Pressure: This parameter controls the formation of the aerosol. If the pressure is too low, large droplets form, leading to inefficient desolvation and an unstable signal. If it's too high, you might suppress the signal. A typical range is 20–60 psi.[3]

    • Inspect and Clean the Ion Source: Contaminants can build up on the capillary tip and orifice, leading to an erratic spray. Follow the manufacturer's protocol for cleaning the ion source components.

    • Check for Carryover: Inject a blank solvent run immediately after a high-concentration sample. If you see a peak for your analyte, you have a carryover issue. Address this by implementing a robust needle wash protocol in your autosampler method, using a strong solvent like isopropanol.

    • Evaluate Mobile Phase Stability: Ensure mobile phases are fresh and properly degassed. Microbial growth in aqueous buffers can cause pressure fluctuations and inconsistent results.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its common adducts?

The monoisotopic mass of the neutral molecule (C₁₄H₂₀O₂) is 220.1463 Da.[9] Depending on the ionization mode and mobile phase composition, you should look for the following ions:

Ion SpeciesFormulaIonization ModeCalculated m/zCommon Cause / Mobile Phase Additive
[M-H]⁻ [C₁₄H₁₉O₂]⁻Negative ESI219.1391Primary target ion. Favored by basic/neutral pH.
[M+H]⁺[C₁₄H₂₁O₂]⁺Positive ESI/APCI221.1537Weak signal expected. Requires acidic mobile phase (e.g., 0.1% formic acid).
[M+Na]⁺[C₁₄H₂₀O₂Na]⁺Positive ESI243.1356Common adduct from glassware, reagents, or sodium salts in the mobile phase.
[M+NH₄]⁺[C₁₄H₂₄O₂N]⁺Positive ESI238.1805Forms when using ammonium-based buffers (e.g., ammonium formate/acetate).
[M+Cl]⁻[C₁₄H₂₀O₂Cl]⁻Negative ESI255.1157Can form in the presence of chlorinated solvents or chloride salts.

Q2: What are the likely fragmentation patterns for this molecule in MS/MS?

Understanding the fragmentation is key for developing selective reaction monitoring (SRM) methods and for confirming the compound's identity.

fragmentation cluster_parent Parent Ion [M-H]⁻ cluster_fragments Major Fragments M_H m/z 219.14 F1 Loss of CO₂ m/z 175.15 M_H->F1 - 44 Da F2 Loss of C₄H₉• (tert-butyl) m/z 162.10 M_H->F2 - 57 Da F3 Loss of COOH• m/z 174.14 M_H->F3 - 45 Da

Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.

  • Loss of CO₂ (Decarboxylation): The most common fragmentation pathway for the deprotonated carboxylate is the neutral loss of CO₂ (44 Da). This would produce a fragment at m/z 175.15 .

  • Loss of the tert-Butyl Group: Cleavage of the tert-butyl group (a loss of 57 Da as a radical) is also highly probable due to the stability of the resulting radical. This would result in a fragment at m/z 162.10 .[10]

  • Loss of the Carboxylic Acid Group: Loss of the entire COOH group (45 Da) can also occur, particularly at higher collision energies, yielding a fragment at m/z 174.14 .[11][12]

Q3: My compound is not suitable for LC-MS. Can I use Gas Chromatography-Mass Spectrometry (GC-MS)?

Yes, but not directly. Carboxylic acids like this one are polar and non-volatile, making them unsuitable for direct GC analysis.[13] They will exhibit poor peak shape and may not elute from the column. To use GC-MS, you must first perform a chemical derivatization.

  • The Rationale: Derivatization replaces the active hydrogen on the carboxylic acid with a non-polar group, which increases volatility and thermal stability.[14]

  • Recommended Protocol: Silylation

    • Evaporate your sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS. The resulting trimethylsilyl (TMS) ester will be much more amenable to GC analysis.

Experimental Protocols & Workflows

Protocol 1: Systematic ESI Source Parameter Optimization

This protocol provides a logical workflow to maximize the signal for your target analyte. Always perform this with a clean, reasonably concentrated standard solution (~1 µg/mL) infused directly into the source via a syringe pump to avoid chromatographic variability.

optimization_workflow Start Start: Infuse Analyte (~1 µg/mL in Mobile Phase) SetMode Set to Negative Ion Mode Scan for m/z 219.14 Start->SetMode Opt_Gas 1. Optimize Nebulizer Gas (e.g., 20-60 psi) SetMode->Opt_Gas Opt_Temp 2. Optimize Desolvation Temp (e.g., 250-450 °C) Opt_Gas->Opt_Temp Opt_Volt 3. Optimize Capillary Voltage (e.g., -2.5 to -4.0 kV) Opt_Temp->Opt_Volt Check_Frag Check for Fragments (e.g., m/z 162.10) Opt_Volt->Check_Frag Decision Is Signal Strong & Stable? Check_Frag->Decision End Optimal Parameters Found Decision->End Yes Re_Adjust Re-adjust Temp/Voltage (Iterative Process) Decision->Re_Adjust No Re_Adjust->Opt_Temp

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (also known as Ibuprofen Impurity C). Our goal is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (also known as Ibuprofen Impurity C). Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound in your experimental workflows, thereby safeguarding the accuracy and reproducibility of your results.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter when preparing, storing, or analyzing solutions of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Question 1: I've prepared a stock solution in methanol, but after a week, my HPLC analysis shows a decrease in the main peak area and the appearance of a new, earlier-eluting peak. What is happening?

Answer: This is a classic sign of compound degradation, likely due to photodecomposition. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, like the structurally similar drug Ibuprofen, contains a phenyl ring which makes it susceptible to degradation upon exposure to UV light[1][2][3].

  • Causality: The energy from UV radiation, particularly wavelengths below 320 nm, can excite the electrons in the aromatic ring, leading to chemical reactions[2]. A common photodegradation pathway for related phenylpropanoic acids is decarboxylation (loss of the -COOH group), which would result in a less polar compound that elutes earlier in a reverse-phase HPLC system. Studies on Ibuprofen have shown it is sensitive to photodegradation, forming various photoproducts that can be more toxic than the parent compound[1][3].

  • Immediate Actions & Preventative Measures:

    • Protect from Light: Immediately wrap your solution container (e.g., vial, flask) in aluminum foil or use an amber-colored glass vial.

    • Minimize Exposure: During handling and preparation, work in an area with minimal direct sunlight or UV light exposure.

    • Storage Conditions: Store all solutions, even for short periods, in the dark. A refrigerator or freezer is ideal, as lower temperatures also slow degradation kinetics.

    • Confirm Degradation: To confirm the new peak is a degradant, intentionally expose a small aliquot of fresh solution to direct UV light (e.g., in a UV crosslinker or on a windowsill) for a few hours and re-analyze by HPLC. An increase in the new peak's area would support the photodegradation hypothesis.

Question 2: My aqueous buffered solution (pH 8.0) shows poor recovery of the compound after storage at room temperature. Is this a pH stability issue?

Answer: While 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid and its solubility is pH-dependent, significant degradation due to hydrolysis at pH 8.0 is less likely compared to other factors. However, several issues could be at play.

  • Causality & Troubleshooting:

    • Oxidative Degradation: The primary concern in solution, especially at neutral to alkaline pH and in the presence of oxygen, is oxidation. The benzylic position (the carbon atom attached to the phenyl ring) can be susceptible to oxidation. Forced degradation studies on Ibuprofen have identified several oxidative degradants[4]. Ensure your buffer is prepared with high-purity water and consider degassing the solution by sparging with nitrogen or argon before adding the compound.

    • Microbial Growth: Non-sterile buffered solutions stored at room temperature are prone to microbial growth, which can metabolize the compound. Filter-sterilize your buffered solution (0.22 µm filter) before use or add a suitable antimicrobial agent if your experiment allows.

    • Adsorption: Highly lipophilic compounds can adsorb to the surfaces of plastic containers. If you are using polypropylene or other plastic tubes, you may be losing compound to the container walls. Use glass or low-adsorption plasticware whenever possible.

    • Solubility vs. Stability: As a carboxylic acid (typical pKa ~4-5), the compound will be deprotonated and more soluble in a pH 8.0 buffer. While this enhances solubility, it doesn't guarantee stability. It's crucial to distinguish between a compound crashing out of solution (solubility issue) and chemically degrading (stability issue). Visually inspect for precipitates.

Question 3: What is the best solvent for preparing a stable, concentrated stock solution for long-term storage?

Answer: The ideal solvent should fully solubilize the compound while being chemically inert. For long-term storage, aprotic, anhydrous-grade organic solvents are superior.

  • Solvent Recommendations:

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of organic molecules. Use anhydrous grade and store desiccated at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.

    • Acetonitrile (ACN): A good, less reactive alternative to alcohols. It is a common solvent for analytical standards. Ensure you use HPLC-grade or higher.

    • Methanol/Ethanol: While commonly used, alcohols can potentially form ester impurities over very long storage periods, especially if acidic or basic catalysts are present. If used, opt for anhydrous grade and store at low temperatures (-20°C).

  • Rationale: Water and protic solvents can participate in hydrolytic reactions, while dissolved oxygen can promote oxidation. Aprotic solvents like DMSO and ACN minimize these risks. Storing frozen (-20°C or -80°C) dramatically reduces the rate of any potential degradation reaction.

SolventPolarity IndexSuitability for Stock SolutionRationale
DMSO 7.2Excellent High solubilizing power, aprotic. Ideal for long-term frozen stocks.
Acetonitrile 5.8Very Good Good solubilizing power, aprotic, and common in HPLC mobile phases.
Methanol 5.1Good Good solvent, but potential for esterification over long term. Use anhydrous.
Ethanol 4.3Good Similar to methanol; slightly less polar. Use anhydrous.
Water (buffered) 10.2Poor (for long-term) Prone to microbial growth and participates in hydrolysis/oxidation. Suitable for working solutions only.

Table 1: Comparison of common solvents for stock solution preparation.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the optimal conditions for storing the solid form of the compound?

    • A: Store the solid powder tightly sealed in a desiccator at 2-8°C. Protect from light. The tert-butyl group provides some steric hindrance, but the carboxylic acid moiety can be reactive, so minimizing exposure to moisture and heat is key.

  • Q: Can I expect decarboxylation to be a problem during routine heating in my experiments (e.g., 60°C for 1 hour)?

    • A: Significant thermal decarboxylation of aromatic carboxylic acids typically requires much higher temperatures (>100-150°C)[4]. Routine heating at 60°C is unlikely to cause significant decarboxylation but may accelerate oxidative degradation if oxygen is present.

  • Q: How do I know if my analytical method is "stability-indicating"?

    • A: A stability-indicating method is one that can accurately quantify the active compound in the presence of its impurities, excipients, and degradation products. To validate this, you must perform forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) and demonstrate that the peaks for any resulting degradants are well-resolved from the main compound peak[4].

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the solid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (MW: 220.31 g/mol ) and a vial of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

  • Weighing: Accurately weigh approximately 2.2 mg of the solid compound into a clean, tared glass vial.

  • Solubilization: Add DMSO to the vial to achieve a final concentration of 10 mM. For 2.2 mg, this would be 1.0 mL.

    • Calculation: (2.2 mg / 220.31 mg/mmol) / 1.0 mL = 10 mM

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 30°C water bath can be used if necessary, but avoid high heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in low-adsorption microcentrifuge tubes or amber glass vials.

  • Storage: Tightly cap the aliquots, parafilm them for an extra seal, and store them protected from light at -20°C or -80°C.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, date, and your initials.

Protocol 2: General HPLC Method for Stability Assessment

This reverse-phase method serves as a starting point and should be optimized for your specific instrument and requirements. It is designed to be stability-indicating by separating the relatively nonpolar parent compound from potentially more polar oxidative degradants or less polar decarboxylated products.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 5 95
    18.0 5 95
    18.1 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm (or scan with DAD to find optimal wavelength).

  • Rationale: The gradient starts with a relatively high aqueous content to retain and separate any polar degradants, then increases the organic content to elute the parent compound and any nonpolar degradants. Formic acid is a volatile modifier suitable for LC-MS applications if further characterization of degradants is needed[5].

Part 4: Visualization of Stability Concepts

// Nodes start [label="Observed Instability\n(e.g., Peak Area Loss, New Peaks)", fillcolor="#FBBC05"]; check_storage [label="Review Storage Conditions:\n- Light Exposure?\n- Temperature?\n- Container Type?", shape=diamond, fillcolor="#F1F3F4"]; check_solution [label="Review Solution Prep:\n- Solvent Purity?\n- pH?\n- Age of Solution?", shape=diamond, fillcolor="#F1F3F4"]; photodegradation [label="Hypothesis:\nPhotodegradation", fillcolor="#EA4335"]; oxidation [label="Hypothesis:\nOxidation", fillcolor="#EA4335"]; other [label="Hypothesis:\nAdsorption or\nMicrobial Growth", fillcolor="#EA4335"];

// Solutions solve_photo [label="Solution:\n- Use Amber Vials\n- Store in Dark\n- Work under Low UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_ox [label="Solution:\n- Use Anhydrous/Degassed Solvents\n- Store under Inert Gas (N2/Ar)\n- Add Antioxidant (if compatible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_other [label="Solution:\n- Use Glassware\n- Filter-Sterilize Buffers\n- Prepare Freshly", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_storage; start -> check_solution;

check_storage -> photodegradation [label="Exposed to Light?"]; check_storage -> other [label="Using Plastic?\nRoom Temp Aqueous?"]; check_solution -> oxidation [label="Aqueous/Protic Solvent?\nNo Inert Atmosphere?"];

photodegradation -> solve_photo; oxidation -> solve_ox; other -> solve_other; } dot Caption: Troubleshooting workflow for stability issues.

// Central Node compound [label="3-(4-tert-Butylphenyl)\n-2-methylpropanoic acid\n(In Solution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Factors light [label="Light (UV)", shape=cds, fillcolor="#FBBC05", pos="-2,1.5!"]; oxygen [label="Oxygen (Air)", shape=cds, fillcolor="#FBBC05", pos="2,1.5!"]; temp [label="High Temperature", shape=cds, fillcolor="#FBBC05", pos="2,-1.5!"]; ph [label="Extreme pH\n(Strong Acid/Base)", shape=cds, fillcolor="#FBBC05", pos="-2,-1.5!"];

// Degradation Pathways photo_deg [label="Photodegradation\n(e.g., Decarboxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3.5,0!"]; ox_deg [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.5,0!"]; therm_deg [label="Thermal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.5,-3!"]; hydrolysis [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3.5,-3!"];

// Connections light -> compound [dir=none]; light -> photo_deg [label="Leads to"]; oxygen -> compound [dir=none]; oxygen -> ox_deg [label="Leads to"]; temp -> compound [dir=none]; temp -> therm_deg [label="Accelerates"]; ph -> compound [dir=none]; ph -> hydrolysis [label="Can Lead to"];

compound -> photo_deg [style=invis]; compound -> ox_deg [style=invis]; compound -> therm_deg [style=invis]; compound -> hydrolysis [style=invis]; } dot Caption: Key factors affecting compound stability.

References

  • A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2021). National Center for Biotechnology Information. Available at: [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Caviglioli, G., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Troubleshooting

Method validation for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid analysis

An authoritative guide to the successful validation of analytical methods for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, complete with troubleshooting solutions and frequently asked questions. Introduction: The Analy...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the successful validation of analytical methods for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, complete with troubleshooting solutions and frequently asked questions.

Introduction: The Analytical Imperative

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a key organic molecule whose precise and accurate quantification is critical in research and pharmaceutical development. A robust and validated analytical method ensures data integrity, regulatory compliance, and ultimately, product quality and safety. This technical support center serves as a comprehensive resource for scientists, providing expert guidance on method validation, troubleshooting common High-Performance Liquid Chromatography (HPLC) issues, and answering frequently encountered questions. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Part 1: Frequently Asked Questions (FAQs) on Method Validation

This section addresses foundational questions regarding the principles and requirements of analytical method validation.

Q1: What is analytical method validation and why is it essential?

A1: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a core requirement for regulatory submissions to bodies like the FDA. The objective is to prove that the method will consistently produce accurate, reproducible, and reliable results when used to analyze samples. This process ensures the quality and consistency of data throughout the lifecycle of a drug product.[1]

Q2: Which regulatory guidelines should I follow for method validation?

A2: The primary guideline is the ICH Harmonised Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology .[3][4][5][6] This document is recognized globally and outlines the validation characteristics required for various analytical tests. The FDA has also adopted these principles and recently released updated guidances, Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development , which emphasize a lifecycle and risk-based approach.[1][7][8]

Q3: What are the key parameters that must be evaluated during method validation?

A3: According to ICH Q2(R1), the key validation characteristics depend on the type of analytical procedure (e.g., identification, impurity testing, or assay). For a quantitative assay of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, the following parameters are essential:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components like impurities or degradation products.[4]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 2: A Typical HPLC Method and Initial Setup

This section provides a starting point for developing an HPLC method for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Q4: What are the recommended starting HPLC conditions for analyzing 3-(4-tert-Butylphenyl)-2-methylpropanoic acid?

A4: A reversed-phase HPLC (RP-HPLC) method is most suitable. Given the compound's carboxylic acid functional group and aromatic structure, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group. A 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 25 mM KH₂PO₄)Acetonitrile is a common organic modifier. A buffer is critical for controlling the ionization state of the carboxylic acid.
pH of Buffer pH 3.0At a pH well below the pKa of the carboxylic acid (~4-5), the analyte will be in its neutral, protonated form, leading to better retention and sharp, symmetrical peaks.
Elution Mode Isocratic (e.g., 50:50 ACN:Buffer)An isocratic method is simpler and more robust for a single analyte assay. Gradient elution may be needed for impurity profiling.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[9]
Detection (UV) ~220 nmThe phenyl ring provides strong UV absorbance. 220 nm is a common wavelength for aromatic compounds, offering high sensitivity.[10]
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is the best practice to prevent peak shape problems caused by solvent mismatch.[11]

Part 3: Troubleshooting Common HPLC Issues

Even with a validated method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Workflow for Diagnosing HPLC Problems

The following diagram illustrates a logical workflow for troubleshooting.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing, Splitting retention Retention Time Issues? start->retention e.g., Drifting, Shifting pressure Pressure Fluctuations? start->pressure e.g., High, Low, Unstable baseline Baseline Problems? start->baseline e.g., Noise, Drift is_tailing Peak Tailing? peak_shape->is_tailing Yes is_splitting Peak Splitting? peak_shape->is_splitting No is_drifting Retention Drifting? retention->is_drifting pressure_high High Pressure: Check for blockages (frit, guard column) pressure->pressure_high pressure_low Low Pressure: Check for leaks pressure->pressure_low baseline_noise Noise: Check pump, detector lamp, degas MP baseline->baseline_noise baseline_drift Drift: Check equilibration, MP contamination baseline->baseline_drift tailing_cause1 Check Mobile Phase pH (Too high? Suppress silanol activity) is_tailing->tailing_cause1 splitting_cause1 Sample Solvent Mismatch? (Inject in mobile phase) is_splitting->splitting_cause1 tailing_cause2 Column Contamination? (Flush with strong solvent) tailing_cause1->tailing_cause2 tailing_cause3 Column Void/Damage? (Replace column) tailing_cause2->tailing_cause3 solution Problem Resolved tailing_cause3->solution splitting_cause2 Partially Blocked Frit? (Backflush column) splitting_cause1->splitting_cause2 splitting_cause3 Column Bed Settled? (Replace column) splitting_cause2->splitting_cause3 splitting_cause3->solution drifting_cause1 Column Not Equilibrated? (Increase equilibration time) is_drifting->drifting_cause1 drifting_cause2 Mobile Phase Changing? (Check pump, degas solvents) drifting_cause1->drifting_cause2 drifting_cause3 Temperature Fluctuation? (Check column oven) drifting_cause2->drifting_cause3 drifting_cause4 System Leak? (Check fittings) drifting_cause3->drifting_cause4 drifting_cause4->solution pressure_high->solution pressure_low->solution baseline_noise->solution baseline_drift->solution

Sources

Optimization

Technical Support Center: Synthesis of Propanoic Acid Derivatives

A-Z Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of propanoic acid amides, esters, and acyl chlorides. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience to help you overcome common synthetic challenges.

Section 1: Synthesis of Propanamides

The formation of an amide bond is a fundamental transformation in organic chemistry. However, the direct reaction between propanoic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] This section addresses common issues when using activating agents or converting propanoic acid to a more reactive species.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My direct amidation reaction between propanoic acid and an amine is not proceeding, or the yield is very low. What are the likely causes and solutions?

Answer:

This is a classic problem in amide synthesis. The acidic proton of the carboxylic acid readily protonates the basic amine, forming an ammonium-carboxylate salt and rendering the amine non-nucleophilic.[1] While heating this salt above 100°C can sometimes drive the reaction forward by eliminating water, this is often not feasible for complex or heat-sensitive molecules.[1]

Causality & Solution Workflow:

  • Diagnosis: The formation of a salt is the most probable cause. This can sometimes be observed as a precipitate forming upon mixing the reagents.

  • Solution 1: Use of Coupling Agents: The most common and effective solution is to activate the carboxylic acid using a coupling agent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

    Coupling Agent Description Common Issues & Solutions
    DCC/EDC Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2]Issue: Formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct with DCC can complicate purification.[3][4] Solution: Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[3]
    T3P® n-Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling agent that often results in low epimerization for chiral substrates.[5]Issue: Requires a base like pyridine or triethylamine to neutralize the phosphoric acid byproduct. Solution: Ensure stoichiometric amounts of a non-nucleophilic base are used.
    Boron-based Reagents Boronic acids and borate esters can catalyze direct amidation, often under anhydrous conditions.[5][6]Issue: These reactions are often sensitive to water. Solution: Use molecular sieves or azeotropic reflux to remove water as it is formed.[5][6]
  • Solution 2: Conversion to a More Reactive Derivative: An alternative to direct coupling is a two-step process where propanoic acid is first converted to a more reactive derivative like an acyl chloride or anhydride. These readily react with amines to form amides.

Question 2: I'm using a DCC coupling agent, and I'm having trouble removing the dicyclohexylurea (DCU) byproduct. How can I improve the purification?

Answer:

The low solubility of DCU in many common organic solvents is a well-known challenge in DCC-mediated couplings.

Purification Strategies:

  • Filtration: The most straightforward approach is to filter the crude reaction mixture. Since DCU is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate, it can be removed by filtration. However, some DCU may remain in solution.

  • Solvent Selection for Precipitation: After the reaction, you can add a solvent in which your product is soluble but DCU is not, such as diethyl ether, to precipitate the remaining DCU.

  • Switch to EDC: As mentioned previously, using a water-soluble carbodiimide like EDC is often the best solution to avoid this purification headache altogether. The byproduct can be easily removed with a simple aqueous wash.[3]

Section 2: Synthesis of Propanoate Esters (Fischer Esterification)

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible reaction.[7] Many common pitfalls are related to the position of the equilibrium.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Fischer esterification of propanoic acid has a low yield. How can I drive the reaction to completion?

Answer:

The key to a high yield in Fischer esterification is to shift the reaction equilibrium to favor the products. This is achieved by either using an excess of one reactant or by removing one of the products as it is formed.[8][9]

Workflow for Optimizing Fischer Esterification:

Start Low Ester Yield Cause1 Equilibrium Not Favoring Products Start->Cause1 Cause2 Insufficient Catalyst Start->Cause2 Solution1 Use Large Excess of Alcohol Cause1->Solution1 Le Chatelier's Principle Solution2 Remove Water Byproduct Cause1->Solution2 Le Chatelier's Principle Method1 Dean-Stark Apparatus Solution2->Method1 Method2 Drying Agent (e.g., Molecular Sieves) Solution2->Method2 Solution3 Increase Catalyst Loading Cause2->Solution3

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Welcome to the Technical Support Center for the purification of crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid with a substituted aromatic ring. Its purification can be challenging due to the potential for various impurities arising from its synthesis. A common synthetic route involves the reaction of 4-tert-butylbenzaldehyde. Based on this and related syntheses, the primary impurities of concern are:

  • Isomeric Impurities: The most significant impurity is often the meta-isomer, 3-(3-tert-Butylphenyl)-2-methylpropanoic acid. This arises from isomeric impurities in the starting materials.[1]

  • Unreacted Starting Materials: Residual 4-tert-butylbenzaldehyde or other precursors may remain in the crude product.

  • Side-Reaction Products: Depending on the synthetic route, other side products may be present. For instance, if a Darzens condensation is employed, various side reactions can occur.

The purification strategy should be designed to effectively remove these specific impurities.

II. Purification Strategy Overview: A Multi-Step Approach

A robust purification strategy for crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid typically involves a combination of techniques to address different types of impurities. The general workflow is as follows:

Purification_Workflow Crude_Product Crude 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Remove neutral & basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Remove isomeric & other impurities Column_Chromatography Column Chromatography (Optional, for high purity) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

III. Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during purification.

A. Acid-Base Extraction

Q1: Why is acid-base extraction the recommended first step?

A1: Acid-base extraction is a highly effective method for separating carboxylic acids from neutral and basic impurities. By treating the crude product with a base (e.g., sodium bicarbonate), the acidic 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is converted to its water-soluble carboxylate salt. Neutral impurities, such as unreacted benzaldehyde, and any basic impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be extracted back into an organic solvent.

Q2: I've performed the acid-base extraction, but my product is still impure. What could be the problem?

A2: While excellent for removing neutral and basic impurities, acid-base extraction will not separate the desired product from other acidic impurities, such as the meta-isomer. If your starting material contained 3-tert-butyltoluene, it is likely that your crude product contains the corresponding isomeric carboxylic acid, which will behave similarly during extraction. For separating isomers, techniques like recrystallization or chromatography are necessary.

B. Recrystallization

Q1: What is a good starting solvent for the recrystallization of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid?

A1: For profen drugs like ibuprofen, which are structurally similar to your compound, hydrocarbon solvents are often effective.[2] A good starting point for solvent screening would be hexane or a mixture of hexane and a more polar solvent like ethyl acetate or acetone. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound stays dissolved at a slightly lower temperature.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Change the Solvent System: If oiling persists, a different solvent or solvent pair may be necessary. A solvent with a lower boiling point might be a better choice.

Q3: No crystals are forming even after the solution has cooled. What is the issue?

A3: This usually indicates that the solution is not supersaturated. Here's what you can do:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.

Q4: My recrystallized product is still showing the presence of the isomeric impurity. What are my options?

A4: If a single recrystallization is insufficient to remove the isomeric impurity to the desired level, you can try:

  • Multiple Recrystallizations: Repeating the recrystallization process can improve purity, although with diminishing returns and loss of yield.

  • Fractional Crystallization: This involves collecting crystals in batches as the solution cools. The initial crystals formed may be enriched in one isomer.

  • Column Chromatography: For high-purity requirements, column chromatography is the most effective method for separating isomers.

C. Column Chromatography

Q1: What are the recommended conditions for column chromatography of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid?

A1: For acidic compounds, silica gel is a common stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing. A good starting point for the mobile phase composition would be a 9:1 or 8:2 mixture of hexane:ethyl acetate with 0.5-1% acetic acid. The polarity can be gradually increased to elute the compound.

Q2: My compound is streaking on the column. How can I improve the separation?

A2: Streaking of acidic compounds on silica gel is common due to strong interactions with the stationary phase. To mitigate this:

  • Add an Acid Modifier: As mentioned, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as alumina (neutral or acidic), or a reverse-phase column.

IV. Experimental Protocols

A. Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the pH is ~2. The carboxylic acid will precipitate out of the solution.

  • Back-Extraction: Extract the precipitated carboxylic acid back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified carboxylic acid.

B. Protocol 2: Recrystallization from a Single Solvent (e.g., Hexane)
  • Dissolution: In a flask, add the crude 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and a small amount of hexane. Heat the mixture to boiling while stirring.

  • Saturation: Gradually add more hot hexane until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

V. Data Summary

Purification TechniqueKey ParametersExpected Outcome
Acid-Base Extraction Use of a weak base (e.g., NaHCO₃) followed by acidification.Removes neutral and basic impurities. Does not remove acidic impurities like isomers.
Recrystallization Solvent selection is critical (e.g., hexane, hexane/ethyl acetate).Can remove isomeric impurities if their solubilities are sufficiently different.
Column Chromatography Silica gel with a hexane/ethyl acetate mobile phase containing a small amount of acid.Effective for separating isomers and achieving high purity.

VI. References

  • Preparative purification of ibupofren and its related substances by UFPLC. (2019). Scientist Live. [Link]

  • Ibuprofen Removal by Graphene Oxide and Reduced Graphene Oxide Coated Polysulfone Nanofiltration Membranes. (n.d.). PMC. [Link]

  • US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. (n.d.). Google Patents.

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Darzens Condensation. (n.d.). Master Organic Chemistry. [Link]

  • Synthesis of 3-(p-tert.butylphenyl)-2-methyl-propionaldehyde. (n.d.). PrepChem.com. [Link]

  • Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. (n.d.). Research Explorer - The University of Manchester. [Link]

  • A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012). HETEROCYCLES, 86(2), 1229. [Link]

  • Extraction of pure Ibuprofene from Commercial Pills. (n.d.). Tishk International University. [Link]

  • The Darzens condensation. Part I. Effect of substituents on the acid-catalysed Darzens condensation. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • 3-(4-tert-butylphenyl)-2-methylpropanoic acid. (n.d.). PubChemLite. [Link]

  • IBUPROFEN EXTRACTION .#ncchem. (2022). YouTube. [Link]

  • Substituted Benzaldehydes in the Darzens Condensation with Alkyl Dihaloacetates. (n.d.). ResearchGate. [Link]

  • US5151551A - Method for purification of ibuprofen comprising mixtures. (n.d.). Google Patents.

  • Darzens reaction. (n.d.). Wikipedia. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Chiral resolution. (n.d.). chemeurope.com. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. (n.d.). PubChem. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). PubMed. [Link]

Sources

Optimization

Minimizing degradation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Its purpose is to offer a comprehensive resource...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Its purpose is to offer a comprehensive resource for minimizing degradation during storage and throughout experimental workflows. The information herein is synthesized from established principles of pharmaceutical stability testing and data on structurally similar compounds.

I. Understanding the Stability of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a carboxylic acid derivative, shares structural similarities with profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Its stability is primarily influenced by environmental factors such as temperature, light, humidity, and pH. The key to preventing degradation lies in controlling these factors. Degradation can compromise the purity, potency, and safety of the compound, making proper storage and handling paramount.

The primary degradation pathways for structurally similar compounds involve oxidation and photodegradation.[1] Oxidative degradation can occur through exposure to air (oxygen), especially when catalyzed by factors like light or trace metal ions. Photodegradation is induced by exposure to UV and visible light, which can provide the energy needed to initiate degradative chemical reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Q1: What are the ideal storage conditions for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid?

A1: For long-term storage, the compound should be kept in a tightly sealed, light-resistant container in a controlled environment. Recommended conditions are refrigerated (2°C to 8°C) and in a dry place, which is defined as not exceeding an average of 40% relative humidity.[2] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q2: How sensitive is this compound to light?

A2: Aromatic carboxylic acids can be susceptible to photodegradation.[1][3] It is crucial to protect the compound from light by using amber glass vials or other opaque containers. All handling of the compound in its solid state or in solution should be performed under subdued lighting conditions whenever possible.

Q3: Can I store solutions of this compound? If so, for how long and under what conditions?

A3: While storing the compound in its solid form is preferred for long-term stability, solutions may be prepared for experimental use. For short-term storage, solutions should be kept in light-resistant containers at refrigerated temperatures (2°C to 8°C). The choice of solvent can impact stability; use high-purity, degassed solvents if possible. The stability of the compound in solution is concentration and solvent-dependent and should be empirically determined if stored for extended periods.

Q4: What are the visible signs of degradation?

A4: Visual inspection can sometimes indicate degradation, although it is not a substitute for analytical testing. Signs of degradation may include a change in color (e.g., yellowing), caking of the powder, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the only reliable way to confirm the compound's purity.

III. Troubleshooting Guide: Addressing Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to the degradation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Q1: My latest batch of the compound shows a new impurity peak in the HPLC analysis that wasn't present before. What could be the cause?

A1: The appearance of a new impurity peak is a strong indicator of degradation. The most likely causes are:

  • Improper Storage: The compound may have been exposed to elevated temperatures, humidity, or light. Review your storage conditions against the recommended guidelines.

  • Oxidative Degradation: The container may not have been properly sealed, allowing for prolonged exposure to atmospheric oxygen.

  • Photodegradation: Accidental exposure to direct sunlight or intense laboratory lighting could have initiated degradation.

To resolve this, you should:

  • Quarantine the affected batch: Do not use it for further experiments until the issue is resolved.

  • Verify storage conditions: Check temperature and humidity logs and ensure the storage location is dark.

  • Perform a forced degradation study: This will help identify the likely degradation products and pathways, aiding in impurity identification.[4][5][6]

Q2: I'm observing poor reproducibility in my bioassays using this compound. Could degradation be a factor?

A2: Yes, poor reproducibility is a common consequence of using a degraded compound. A decrease in the concentration of the active parent compound and the presence of degradation products can lead to variable experimental outcomes.

To investigate this:

  • Perform a purity analysis: Use a stability-indicating analytical method, such as reverse-phase HPLC, to determine the purity of the compound stock you are using.

  • Prepare fresh solutions: Always prepare solutions fresh for each experiment from a solid stock that has been properly stored.

  • Evaluate solution stability: If your experimental protocol requires solutions to be stored for any length of time, perform a short-term stability study on the solution under your experimental conditions to ensure it remains stable throughout the duration of your assay.

Q3: How can I proactively monitor the stability of my stored compound?

A3: Implementing a routine stability testing program is the best way to monitor the long-term integrity of your compound.

A recommended stability testing protocol involves:

  • Initial Analysis: Perform a full characterization (e.g., HPLC purity, appearance, etc.) of a new batch of the compound to establish a baseline.

  • Long-Term Testing: Store the compound under the recommended conditions (e.g., 2-8°C, protected from light) and test it at regular intervals (e.g., 3, 6, 9, 12, 18, 24, 36 months).[7][8]

  • Accelerated Testing: To predict long-term stability, you can perform an accelerated stability study by storing the compound at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months).[7][9]

IV. Quantitative Data and Experimental Protocols

Table 1: Recommended Conditions for Stability Testing
ParameterLong-Term StorageAccelerated StorageForced Degradation (Stress Testing)
Temperature 2-8°C or 25°C ± 2°C40°C ± 2°C>50°C (e.g., 60°C, 80°C)
Relative Humidity 60% ± 5% RH75% ± 5% RH75% RH or higher
Duration 12-60 months6 monthsDays to weeks
Light Exposure Protected from lightProtected from light1.2 million lux hours and 200 W·h/m²
Purpose Determine shelf-lifePredict long-term stabilityIdentify degradation pathways and products

Data synthesized from ICH guidelines and common pharmaceutical practices.[7][8][9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding how a compound behaves under stress conditions and for developing stability-indicating analytical methods.[4][5][6][10]

Objective: To identify potential degradation products and pathways for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of the compound for each stress condition. Also, prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A dark control should be run in parallel.

  • Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.

V. Visualizing Experimental Workflows

Diagram 1: Workflow for Stability Assessment

Stability_Workflow cluster_0 Initial Assessment cluster_1 Stability Studies cluster_2 Analysis & Evaluation start Receive New Batch of Compound char Full Initial Characterization (HPLC, Appearance, etc.) start->char long_term Long-Term Stability (2-8°C or 25°C/60% RH) char->long_term accelerated Accelerated Stability (40°C/75% RH) char->accelerated forced Forced Degradation (Heat, Light, pH, Oxidant) char->forced analysis Periodic HPLC Analysis (Purity & Impurity Profiling) long_term->analysis accelerated->analysis forced->analysis evaluation Data Evaluation & Shelf-Life Determination analysis->evaluation end end evaluation->end Establish Storage Conditions & Retest Date

Caption: A typical workflow for assessing the stability of a new batch of a compound.

VI. References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of API and formulation under various stress condition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

  • Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. Retrieved from [Link]

  • Semantic Scholar. (2002). Forced degradation of ibuprofen in bulk drug and tablets and determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method. Retrieved from [Link]

  • ResearchGate. (2017). Stability Study. Retrieved from [Link]

  • PubMed. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]

  • MDPI. (2024). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Accelerated degradation of ibuprofen in tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ibuprofen and the Novel Compound 3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A Guide for Preclinical Evaluation

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and th...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the structurally related but pharmacologically uncharacterized compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. In the absence of published biological data for the latter, this document establishes ibuprofen as the benchmark and outlines a comprehensive, hypothesis-driven experimental framework for the preclinical evaluation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Introduction: The Profen Class and the Quest for Novel Analgesics

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1] Ibuprofen, a prototypical member of this class, has been a widely used therapeutic agent for decades.[2] Its efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[3] The ongoing search for novel NSAIDs with improved efficacy, selectivity, and safety profiles necessitates the evaluation of new chemical entities that share structural motifs with established drugs. This guide focuses on such a comparison, pitting the known entity, ibuprofen, against a structurally analogous but uncharacterized molecule, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Structural and Physicochemical Properties

A comparative analysis of the physicochemical properties of ibuprofen and 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is crucial for predicting their potential pharmacokinetic and pharmacodynamic behavior.

PropertyIbuprofen3-(4-tert-Butylphenyl)-2-methylpropanoic acid
IUPAC Name 2-(4-isobutylphenyl)propanoic acid3-(4-tert-butylphenyl)-2-methylpropanoic acid
Molecular Formula C₁₃H₁₈O₂C₁₄H₂₀O₂
Molecular Weight 206.28 g/mol 220.31 g/mol
Structure


Chirality Yes, at the alpha-carbon of the propionic acid moiety. The S-(+)-enantiomer is the active form.Yes, at the alpha-carbon of the propionic acid moiety.
Predicted LogP ~3.5~3.9

*Data sourced from PubChem.[4]

The key structural difference lies in the linker between the phenyl ring and the propionic acid moiety. Ibuprofen has a direct bond, whereas 3-(4-tert-Butylphenyl)-2-methylpropanoic acid has an additional methylene group, making it a hydrocinnamic acid derivative. This seemingly minor change can significantly impact the molecule's three-dimensional conformation and its ability to bind to the active site of target enzymes. The tert-butyl group on the phenyl ring of the novel compound, as opposed to the isobutyl group in ibuprofen, may also influence its lipophilicity and metabolic stability.

Pharmacodynamic Profile: Known vs. Hypothesized Mechanism of Action

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[3] The inhibition of COX-2 is responsible for the therapeutic effects, while the inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets can lead to gastrointestinal side effects and impaired blood clotting.[3]

The mechanism of action is visually represented in the following diagram:

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) Prostaglandin_H2->Thromboxane_A2 Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Mechanism of action of Ibuprofen via non-selective COX inhibition.

3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A Hypothesis

Based on its structural similarity to ibuprofen and other profens, it is hypothesized that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid may also function as a COX inhibitor. The presence of the carboxylic acid and the hydrophobic phenyl group are common features of many NSAIDs that interact with the active site of COX enzymes. However, the altered spatial arrangement due to the additional methylene group could potentially lead to a different COX selectivity profile (i.e., greater selectivity for COX-2 over COX-1) or a different potency. A patent for tert-butyl phenyl compounds as anti-inflammatory agents suggests that this class of molecules has been explored for such activities.[5]

Pharmacokinetic Profile: Known vs. Predicted

Ibuprofen

Ibuprofen is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. It is highly protein-bound (>99%) and is extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites that are excreted in the urine. Its short half-life of approximately 2 hours necessitates frequent dosing.

3-(4-tert-Butylphenyl)-2-methylpropanoic acid: Predictions

The increased lipophilicity suggested by the higher predicted LogP value of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid may influence its absorption, distribution, and metabolism. Higher lipophilicity could lead to increased protein binding and a larger volume of distribution. The metabolic fate would need to be determined experimentally, but the tert-butyl group might be more resistant to oxidation compared to the isobutyl group of ibuprofen, potentially leading to a longer half-life.

Proposed Experimental Plan for Comparative Analysis

To empirically determine the pharmacological profile of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and compare it to ibuprofen, the following experimental workflow is proposed:

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytotoxicity Cell Viability/Cytotoxicity Assay In_Vitro->Cytotoxicity In_Vivo In Vivo Models COX_Assay->In_Vivo Analgesia Analgesic Models (e.g., Hot Plate, Writhing Test) In_Vivo->Analgesia Anti_Inflammatory Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) In_Vivo->Anti_Inflammatory GI_Toxicity Gastrointestinal Toxicity Assessment In_Vivo->GI_Toxicity PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Conclusion Comparative Efficacy & Safety Profile Analgesia->Conclusion Anti_Inflammatory->Conclusion GI_Toxicity->Conclusion PK_Studies->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid against human recombinant COX-1 and COX-2 enzymes and compare it with ibuprofen.

Protocol:

  • Enzyme Preparation: Obtain human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and ibuprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values by fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in a rat model of acute inflammation and compare it to ibuprofen.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Randomly assign rats to groups: Vehicle control, Ibuprofen (positive control, e.g., 30 mg/kg), and 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (at various doses).

  • Drug Administration: Administer the test compounds or vehicle orally.

  • Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Concluding Remarks

While ibuprofen is a well-characterized and effective NSAID, the exploration of novel, structurally related compounds like 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is essential for advancing therapeutic options. The structural modifications in this novel compound warrant a thorough investigation of its pharmacological profile. The proposed experimental plan provides a robust framework for elucidating its mechanism of action, efficacy, and safety relative to ibuprofen. The results of these studies will be critical in determining if 3-(4-tert-Butylphenyl)-2-methylpropanoic acid represents a viable candidate for further drug development.

References

  • PubChem. Ibuprofen. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • StatPearls. COX Inhibitors. National Center for Biotechnology Information. [Link]

  • Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S–15S. [Link]

  • Gadek, J. E., et al. (2012). A randomized, double-blind, placebo-controlled, 12-week study of the effects of ibuprofen on the biochemistry of the gastric and duodenal mucosa in patients with arthritis. Clinical Therapeutics, 34(3), 599-611.
  • The European Parliament and the Council of the European Union. (2006). Regulation (EC) No 1907/2006 of the European Parliament and of the Council of 18 December 2006 concerning the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). Official Journal of the European Union, L 396, 1-849.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Introduction: The Imperative for Analytical Rigor 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a molecule of significant interest within pharmaceutical development, often appearing as a key intermediate, metabolite,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a molecule of significant interest within pharmaceutical development, often appearing as a key intermediate, metabolite, or potential impurity. The ability to accurately and reliably quantify this analyte is paramount for ensuring product quality, safety, and efficacy. Consequently, the analytical methods employed for its measurement must be robust, well-characterized, and fit for their intended purpose.

This guide provides an in-depth, practical comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it details the process of cross-validation , a necessary step to ensure that different analytical procedures yield comparable results. This is essential when methods are updated, transferred between laboratories, or when data from different analytical approaches must be consolidated for a regulatory submission.[1][2]

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle approach to method management.[3][4][5][6] We will explore not just the "how" but the fundamental "why" behind our experimental choices, providing a framework for researchers and drug development professionals to design and execute their own validation studies with confidence.

Chapter 1: Rationale for Method Selection

The physicochemical properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Molecular Formula: C₁₄H₂₀O₂, Molecular Weight: 220.31 g/mol ) dictate the most appropriate analytical strategies.[7] Its aromatic ring provides a chromophore suitable for UV detection, while its carboxylic acid functional group introduces polarity and challenges for certain techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quality Control.

    • Principle: HPLC is ideally suited for non-volatile or thermally labile compounds. A reversed-phase method, utilizing a non-polar stationary phase and a polar mobile phase, is the logical choice. The molecule's tert-butylphenyl group will provide strong retention on a C18 column, while the carboxylic acid group ensures adequate solubility in common mobile phases like acetonitrile and water.

    • Why this choice? HPLC-UV is robust, reproducible, and ubiquitous in QC laboratories. It offers high precision for quantification and is less complex to implement than mass spectrometry-based methods, making it ideal for routine release and stability testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity.

    • Principle: GC excels at separating volatile compounds. However, the carboxylic acid group on our analyte makes it polar and non-volatile, leading to poor peak shape and thermal degradation in a hot GC inlet. Therefore, a derivatization step is mandatory to replace the acidic proton with a non-polar, thermally stable group (e.g., a trimethylsilyl group). This increases volatility and improves chromatographic performance.[8][9] The mass spectrometer provides highly selective detection, confirming the identity of the analyte by its mass-to-charge ratio and fragmentation pattern.

    • Why this choice? GC-MS offers unparalleled specificity and sensitivity. It is the preferred method for identifying and quantifying trace-level impurities or for confirmational analysis, where proving the identity of the peak is as important as measuring its quantity.

Chapter 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Analysts should perform further optimization and verification as part of the formal validation process, in line with ICH Q14 guidelines on Analytical Procedure Development.

Protocol 1: Reversed-Phase HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric Acid (ACS grade).

  • Reference Standard: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (≥99.5% purity).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the test sample in the diluent to achieve a target concentration within the calibration range.

Protocol 2: GC-MS Method with Silylation

1. Instrumentation and Columns:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

2. Reagents and Standards:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]

  • Solvent: Acetonitrile (anhydrous).

  • Reference Standard: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (≥99.5% purity).

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative (e.g., m/z for the molecular ion and key fragments).

4. Derivatization and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC protocol, but use anhydrous Acetonitrile as the solvent.

  • Derivatization Procedure:

    • Pipette 100 µL of each working standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

    • Cool to room temperature before injection.

Chapter 3: Designing the Cross-Validation Study

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose by showing they meet the same predefined performance criteria.[2] The study involves analyzing the same set of samples with both validated methods and comparing the results.

The overall workflow for this process is illustrated below.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis RefStd Reference Standard HPLC_Linearity Linearity & Range RefStd->HPLC_Linearity Calibration GCMS_Linearity Linearity & Range RefStd->GCMS_Linearity Calibration Samples Test Samples (e.g., Batches A, B, C) HPLC_Precision Precision Samples->HPLC_Precision Assay HPLC_Specificity Specificity Samples->HPLC_Specificity Identity GCMS_Precision Precision Samples->GCMS_Precision Assay GCMS_Specificity Specificity Samples->GCMS_Specificity Identity SpikedSamples Spiked Placebo Samples HPLC_Accuracy Accuracy SpikedSamples->HPLC_Accuracy Recovery GCMS_Accuracy Accuracy SpikedSamples->GCMS_Accuracy Recovery Compare Compare Results HPLC_Accuracy->Compare HPLC_Precision->Compare GCMS_Accuracy->Compare GCMS_Precision->Compare Report Cross-Validation Report Compare->Report Statistical Evaluation

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Key Validation Parameters for Comparison

The following parameters, as defined in ICH Q2(R2), must be assessed.[3][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

    • Execution: Analyze placebo (matrix without analyte), spiked placebo, and stressed samples.

    • Acceptance Criteria: For HPLC-UV, no interfering peaks at the retention time of the analyte. For GC-MS, the mass spectrum of the analyte in the sample must match the reference standard.

  • Linearity and Range:

    • Execution: Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration).

    • Acceptance Criteria: A linear regression analysis should yield a coefficient of determination (r²) ≥ 0.995.

  • Accuracy:

    • Execution: Analyze a minimum of nine determinations over at least three concentration levels (e.g., 3 replicates at 80%, 100%, and 120% of the target concentration) using a spiked placebo.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicates of a homogenous sample at 100% of the target concentration under the same operating conditions over a short interval.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for each precision study.

Chapter 4: Data Presentation and Comparative Analysis

The following tables summarize hypothetical but realistic data from the cross-validation study.

Table 1: Linearity and Range
ParameterHPLC-UV MethodGC-MS Method
Range Tested (µg/mL) 1 - 1001 - 100
Regression Equation y = 45872x + 1250y = 125430x + 850
Coefficient (r²) 0.99950.9991
Table 2: Accuracy (Spiked Recovery)
Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
80% 99.5%101.2%
100% 100.2%99.8%
120% 99.1%100.5%
Mean Recovery 99.6% 100.5%
Table 3: Precision
ParameterHPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) 0.85%1.45%
Intermediate Precision 1.10%1.80%
Analysis of Results

Both methods successfully met the pre-defined acceptance criteria for all tested parameters, demonstrating their suitability for the intended purpose.

  • Linearity and Accuracy: Both methods show excellent linearity and accuracy across the specified range. The recovery values are well within the acceptable limits, indicating neither method suffers from significant proportional or constant error.

  • Precision: The HPLC-UV method demonstrates superior precision (lower %RSD) compared to the GC-MS method. This is expected, as the multi-step derivatization required for GC-MS can introduce slightly more variability than the direct injection used in HPLC.

  • Specificity: While not quantified in the tables, the GC-MS method provides a higher degree of confidence in specificity due to the confirmation provided by the mass spectrum. The HPLC-UV method relies solely on retention time, which is more susceptible to interference from co-eluting impurities.

Chapter 5: Decision Framework for Method Selection

The choice between these two validated methods depends entirely on the analytical objective. A simple decision framework can guide this selection.

Decision_Tree cluster_hplc HPLC-UV Path cluster_gcms GC-MS Path Start What is the Analytical Goal? Goal_QC Routine QC? (Release/Stability) Start->Goal_QC High Throughput High Precision Goal_Investigate Investigation? (Impurity ID, OOS) Start->Goal_Investigate High Specificity Trace Analysis HPLC_Choice Use HPLC-UV Method Goal_QC->HPLC_Choice GCMS_Choice Use GC-MS Method Goal_Investigate->GCMS_Choice HPLC_Reason Reason: - Higher Precision - Simpler Workflow - Faster Turnaround GCMS_Reason Reason: - Unambiguous Identification - Higher Sensitivity - Superior Specificity

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has demonstrated the cross-validation of two distinct, robust analytical methods for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. The HPLC-UV method stands out for its superior precision and operational simplicity, making it the ideal choice for routine quality control environments. Conversely, the GC-MS method provides unmatched specificity and is the superior tool for investigational purposes, such as identifying unknown impurities or confirming results in an out-of-specification (OOS) scenario.

By successfully cross-validating these procedures, a laboratory establishes analytical flexibility. It proves that results are comparable regardless of the chosen method, ensuring data integrity throughout the drug development lifecycle and satisfying stringent regulatory expectations.[1] This foundational work enables seamless method transfer, facilitates the comparison of data across different studies, and ultimately upholds the quality and safety of the final pharmaceutical product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link][10]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link][11]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][4]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]

  • Title: 3-(4-tert-Butylphenyl)-2-methylpropanal | SIELC Source: SIELC Technologies URL: [Link][13]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link][1]

  • Title: Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][14]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][2]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link][15]

  • Title: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Source: PubChem, National Institutes of Health URL: [Link][7]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link][5]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][6]

  • Title: An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase Source: PubMed, National Institutes of Health URL: [Link][16]

  • Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link][9]

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Validation

A Comparative Guide to the Efficacy of Propionic Acid Derivatives as Anti-Inflammatory Agents: Featuring an Investigative Profile of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

This guide provides a comparative analysis of the efficacy of several established propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, it outlines a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of several established propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, it outlines a comprehensive experimental framework for evaluating the potential therapeutic efficacy of a lesser-known derivative, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering both a review of existing knowledge and a practical guide for future research.

Introduction to Propionic Acid Derivatives

Propionic acid derivatives are a cornerstone in the management of pain and inflammation.[1] As a major class of NSAIDs, they are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[2] These compounds share a common chemical scaffold, a propionic acid moiety, and primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][3] This guide will delve into the comparative efficacy of well-established members of this class, including ibuprofen, fenoprofen, ketoprofen, and loxoprofen, and propose a research plan for a compound with a similar structure but uncharacterized biological activity: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for propionic acid derivatives is the inhibition of the COX-1 and COX-2 isoenzymes.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[1] Conversely, COX-2 is typically induced at sites of inflammation.[1] The analgesic and anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[1] The varying selectivity of different propionic acid derivatives for these two isoforms is a key determinant of their efficacy and safety profiles.[1]

COX_Pathway Figure 1: Mechanism of Action of Propionic Acid Derivatives Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Homeostatic Prostaglandins & Thromboxanes (Homeostatic Functions) COX1->Prostaglandins_Thromboxanes_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Propionic_Acid_Derivatives Propionic Acid Derivatives (e.g., Ibuprofen) Propionic_Acid_Derivatives->COX1 Propionic_Acid_Derivatives->COX2

Caption: Inhibition of COX-1 and COX-2 by propionic acid derivatives.

Comparative Overview of Established Propionic Acid Derivatives

The following table summarizes the key physicochemical and pharmacokinetic properties of four widely used propionic acid derivatives. This data provides a baseline for evaluating novel compounds within this class.

PropertyIbuprofenFenoprofenKetoprofenLoxoprofen
Molar Mass ( g/mol ) 206.29242.27254.28246.30
Bioavailability (%) 80-100[4]~85[3]90Rapidly absorbed[2]
Protein Binding (%) >98[5]99[3]>9997[6]
Elimination Half-life (hours) 2-4[4]~3[3]2-4~1.25[6]
Time to Peak Plasma Conc. (hours) 1-2[4]1-2[3]1-20.5-0.83[6]
Metabolism Hepatic (CYP2C9)[4]Hepatic[3]HepaticHepatic (prodrug)[2]
Excretion Primarily renal[4]Primarily renal[3]Primarily renalPrimarily renal[2]

Investigative Profile: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a propionic acid derivative with a chemical structure analogous to established NSAIDs.[4] However, a thorough review of the scientific literature reveals a significant gap in the understanding of its pharmacological properties. It is documented as an environmental transformation product of the fungicide fenpropidin, but its biological effects, particularly its anti-inflammatory and analgesic potential, remain uncharacterized.[4]

Given its structural similarity to potent COX inhibitors, we propose a systematic evaluation of its efficacy. The following sections detail the experimental protocols necessary to elucidate its mechanism of action and quantify its potential therapeutic effects.

Proposed Experimental Evaluation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

To ascertain the therapeutic potential of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a phased experimental approach is recommended, beginning with in vitro target engagement and progressing to in vivo efficacy models.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

The initial step is to determine if 3-(4-tert-Butylphenyl)-2-methylpropanoic acid inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50) and selectivity.

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits.

  • Preparation of Reagents:

    • Prepare assay buffer, heme, and dilutions of ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

    • Prepare a stock solution of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference compounds (e.g., ibuprofen, celecoxib) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the test compound or reference inhibitor to the designated wells. For control wells (100% initial activity), add the vehicle solvent.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add a fluorometric probe (e.g., ADHP) to all wells.

    • Incubate for 10 minutes at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

COX_Inhibition_Assay Figure 2: Workflow for In Vitro COX Inhibition Assay Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Test Compound) Plate_Setup Set up 96-well Plate (Enzyme, Heme, Buffer) Prepare_Reagents->Plate_Setup Add_Inhibitors Add Test Compound & Reference Inhibitors Plate_Setup->Add_Inhibitors Incubate_1 Incubate (10 min, 37°C) Add_Inhibitors->Incubate_1 Initiate_Reaction Initiate Reaction (Arachidonic Acid & Fluorometric Probe) Incubate_1->Initiate_Reaction Incubate_2 Incubate (10 min, 37°C) Initiate_Reaction->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50, Selectivity) Measure_Fluorescence->Data_Analysis

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

In Vivo Efficacy: Animal Models of Inflammation and Pain

Following the in vitro characterization, the anti-inflammatory and analgesic effects of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid should be evaluated in established animal models.

This model is a widely used and reliable method for assessing acute anti-inflammatory activity.[7][8]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

    • Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[8]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

This model is a sensitive method for evaluating peripherally acting analgesics.[9][10]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups: vehicle control, positive control (e.g., aspirin), and test groups receiving different doses of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

    • Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Writhing: Thirty minutes after treatment, administer a 0.6% solution of acetic acid intraperitoneally to each mouse.[11]

  • Observation and Counting:

    • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).[11]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (inhibition of writhing) for the test and positive control groups relative to the vehicle control group.

In_Vivo_Workflow Figure 3: General Workflow for In Vivo Efficacy Models Animal_Acclimatization Animal Acclimatization Grouping_Dosing Grouping and Dosing (Vehicle, Positive Control, Test Compound) Animal_Acclimatization->Grouping_Dosing Induction Induction of Pain/Inflammation (e.g., Carrageenan or Acetic Acid) Grouping_Dosing->Induction Observation_Measurement Observation and Measurement (Paw Volume or Writhing Counts) Induction->Observation_Measurement Data_Analysis Data Analysis (% Inhibition of Edema/Writhing) Observation_Measurement->Data_Analysis

Caption: A generalized workflow for in vivo anti-inflammatory and analgesic assays.

Conclusion

While 3-(4-tert-Butylphenyl)-2-methylpropanoic acid remains an uncharacterized compound in terms of its pharmacological activity, its structural similarity to a well-established class of anti-inflammatory drugs warrants further investigation. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to determining its potential as a novel NSAID. By systematically evaluating its in vitro COX inhibition and in vivo anti-inflammatory and analgesic properties, researchers can effectively assess its efficacy and selectivity, paving the way for potential future drug development. The comparative data provided for existing propionic acid derivatives serves as a valuable benchmark for these future studies.

References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.
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  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Creative Biolabs. (n.d.). Carrageenan-induced Paw Edema Model.
  • Gülçin, İ. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 63(4), 983-991.
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  • National Center for Biotechnology Information. (n.d.). Ibuprofen. In PubChem.
  • National Center for Biotechnology Information. (n.d.). Ketoprofen. In PubChem.
  • National Center for Biotechnology Information. (n.d.). Loxoprofen. In PubChem.
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  • StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fenoprofen.
  • Wikipedia. (n.d.). Ibuprofen.
  • Wikipedia. (n.d.). Ketoprofen.
  • Wikipedia. (n.d.). Loxoprofen.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
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Comparative

A Senior Application Scientist's Guide to Spectral Data Comparison: Differentiating Isomers of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

Abstract In pharmaceutical research and development, the precise structural characterization of a molecule is non-negotiable. Subtle differences between isomers can lead to vastly different pharmacological and toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and development, the precise structural characterization of a molecule is non-negotiable. Subtle differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of the spectral data for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its closely related constitutional isomer, 2-(4-tert-butylphenyl)propanoic acid. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights and detailed protocols to enable researchers, scientists, and drug development professionals to perform unambiguous isomer identification.

Introduction: The Imperative of Isomeric Purity

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative whose biological activity is intrinsically linked to its specific chemical structure. Its isomers, such as the constitutional isomer 2-(4-tert-butylphenyl)propanoic acid, possess the same molecular formula (C₁₄H₂₀O₂) and molecular weight (220.31 g/mol ) but differ in atomic connectivity.[1] This structural variance is critical; in a regulated environment, an unintended isomer is an impurity that must be identified and quantified. The choice of analytical technique is therefore paramount for ensuring the purity, safety, and efficacy of a drug candidate.

Figure 1: Constitutional Isomers Under Investigation

cluster_A Isomer A: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid cluster_B Isomer B: 2-(4-tert-Butylphenyl)propanoic acid A C₁₄H₂₀O₂ A_img B C₁₄H₂₀O₂ B_img

Caption: Molecular structures of the two constitutional isomers. The key difference lies in the attachment point of the phenyl group to the propanoic acid backbone.

The Integrated Analytical Workflow

A robust identification strategy does not rely on a single technique. Instead, it follows a logical progression where each method provides a unique piece of the structural puzzle. The workflow begins with broad functional group confirmation (IR), moves to molecular weight and fragmentation analysis (MS), and culminates in definitive connectivity mapping (NMR).

Figure 2: Logical Workflow for Isomer Differentiation

G Sample Sample Preparation IR IR Spectroscopy (Functional Group Confirmation) Sample->IR MS Mass Spectrometry (MW & Fragmentation) Sample->MS NMR NMR Spectroscopy (Definitive Structure) Sample->NMR Integration Data Integration & Final Identification IR->Integration MS->Integration NMR->Integration

Caption: A sequential workflow ensures comprehensive and self-validating structural analysis.

Part 1: NMR Spectroscopy – The Definitive Tool for Elucidation

Expertise & Causality: NMR spectroscopy is the most powerful technique for distinguishing these isomers because it directly probes the chemical environment of each proton (¹H) and carbon (¹³C) atom. The different atomic connectivity between Isomer A and Isomer B creates unique electronic environments, leading to predictable and significant differences in chemical shifts (δ) and spin-spin coupling patterns.

¹H NMR Analysis: A Tale of Two Spin Systems

The proton NMR spectra of the two isomers will be markedly different, particularly in the aliphatic region.

  • For Isomer A (3-aryl): The structure contains a -CH₂-CH(CH₃)- moiety. The two benzylic protons on the -CH₂- group are diastereotopic because they are adjacent to a chiral center (-CH(CH₃)-). This magnetic non-equivalence means they will appear as a complex multiplet, not a simple triplet. The proton on the chiral carbon will be a multiplet split by the adjacent methyl and methylene protons.

  • For Isomer B (2-aryl): The structure contains an Ar-CH(CH₃)- moiety. Here, the single proton on the chiral carbon is adjacent only to the three protons of the methyl group. This results in a clean, easily identifiable quartet . The adjacent methyl group will, in turn, appear as a clean doublet . This doublet-quartet pattern is a classic signature that immediately points to the structure of Isomer B.

¹³C NMR Analysis: Tracking the Phenyl Group's Influence

The electron-withdrawing and anisotropic effects of the aromatic ring cause nearby carbon atoms to be deshielded (shifted downfield).

  • For Isomer A (3-aryl): The phenyl group is attached to C3 of the propanoic acid chain. Therefore, the C3 carbon will be significantly downfield compared to the C2 carbon.

  • For Isomer B (2-aryl): The phenyl group is attached directly to C2. This will cause the C2 carbon to be substantially deshielded and shifted significantly downfield compared to the C2 carbon in Isomer A.

Predicted NMR Data Summary

The following table summarizes the expected, unambiguous differences in the NMR spectra.

Parameter Isomer A: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid Isomer B: 2-(4-tert-Butylphenyl)propanoic acid Rationale for Difference
¹H: α-Proton (CH) ~2.6 ppm (Multiplet)~3.7 ppm (Quartet)Proximity to Ar and COOH in Isomer B causes a large downfield shift.
¹H: β-Position ~2.9 ppm (Multiplet, CH₂)~1.5 ppm (Doublet, CH₃)Different functional groups at the β-position (CH₂ vs. CH₃).
¹H: Methyl (CH₃) ~1.2 ppm (Doublet)~1.5 ppm (Doublet)The methyl group is at the β-position in Isomer B, adjacent to the CH.
¹³C: α-Carbon (C2) ~45 ppm~55 ppmDirect attachment of the electronegative Ar group in Isomer B deshields C2.
¹³C: β-Carbon (C3) ~40 ppm~22 ppmC3 in Isomer A is benzylic (deshielded). C3 in Isomer B is a simple methyl.
¹³C: Carbonyl (C1) ~180 ppm~179 ppmMinimal difference expected for the carbonyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 5 seconds and 1024-2048 scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Part 2: Mass Spectrometry – Confirming Mass, Differentiating by Fragmentation

Trustworthiness: While both isomers have an identical molecular mass, the stability of the fragments formed upon ionization will differ. This provides a reliable, secondary method for differentiation. The initial ionization process involves bombarding the molecule with high-energy electrons, forming a molecular ion [M•]+.[3]

Fragmentation Analysis
  • Molecular Ion Peak: Both isomers will exhibit a molecular ion peak at an m/z of 220.[1]

  • Isomer A (3-aryl): GC-MS data for this isomer shows key fragments at m/z 205 (loss of CH₃), 181, and a significant peak at 131.[1] The m/z 131 fragment likely corresponds to the stable [C₁₀H₁₁]⁺ ion, formed via cleavage of the C2-C3 bond and rearrangement.

  • Isomer B (2-aryl): The most characteristic fragmentation for α-aryl carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da).[4] This cleavage in Isomer B would form a highly stable secondary benzylic carbocation [Ar-CH(CH₃)]⁺ at m/z 175. This peak is expected to be very prominent, potentially the base peak, and serves as a clear diagnostic marker absent in Isomer A's spectrum.

Figure 3: Key Fragmentation Pathway for Isomer B

G Parent Isomer B Molecular Ion [M•]+ m/z = 220 Fragment1 Loss of •COOH (45 Da) Parent->Fragment1 Product1 Benzylic Carbocation [C₁₃H₁₉]+ m/z = 175 Fragment1->Product1

Caption: The highly favored loss of the carboxyl radical from Isomer B generates a stable benzylic carbocation at m/z 175, a key diagnostic fragment.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap analyzer) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Part 3: Infrared Spectroscopy – Foundational Functional Group Verification

Authoritative Grounding: IR spectroscopy excels at confirming the presence of specific functional groups. For carboxylic acids, the spectrum is dominated by two highly characteristic absorptions.[5] While it is not the primary tool for distinguishing these constitutional isomers, it is an essential first step to confirm that the sample is indeed a carboxylic acid.

Spectral Interpretation

Both isomers are expected to produce nearly identical IR spectra, featuring:

  • O-H Stretch: A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹. The breadth is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which is a hallmark of this functional group.[5]

  • C=O Stretch: A sharp, very strong absorption band between 1700 and 1725 cm⁻¹. This confirms the presence of the carbonyl group.[5]

  • C-H Stretches: Absorptions around 2850-3000 cm⁻¹ corresponding to the sp³ and sp² C-H bonds in the molecule.

Any subtle differences would be in the "fingerprint region" (< 1500 cm⁻¹), which arises from complex bending and skeletal vibrations.[5] While unique to each molecule, interpreting this region for isomer differentiation without authentic reference spectra is unreliable.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous differentiation of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its constitutional isomer, 2-(4-tert-butylphenyl)propanoic acid, is readily achievable through a systematic, multi-technique spectroscopic approach.

  • IR Spectroscopy provides foundational proof of the carboxylic acid functionality in both molecules.

  • Mass Spectrometry confirms the correct molecular weight and offers distinct fragmentation patterns, with the presence of a strong m/z 175 peak being a clear marker for the 2-aryl isomer.

By integrating the data from these three methods, researchers can build a self-validating case for the identity and purity of their target compound, a cornerstone of scientific integrity and successful drug development.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid C3H6O2 fragmentation pattern. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid C4H8O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962173, 3-(4-Tert-butylphenyl)propanoic acid. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid C4H8O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82472695, 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth, inter-laboratory comparison of analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth, inter-laboratory comparison of analytical methodologies for the quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. This compound, a known environmental transformation product of the fungicide Fenpropidin, requires robust analytical methods to ensure data integrity across different testing facilities.[1]

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols. We will delve into a comparative analysis of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The data presented herein is from a simulated inter-laboratory study designed to mirror real-world variability and challenges. This allows for a comprehensive evaluation of each method's performance, guiding researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Introduction to the Analyte: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS No. 66735-04-4) is a carboxylic acid derivative with a molecular weight of 220.31 g/mol .[1] Its structure, featuring a bulky tert-butyl group, influences its chromatographic behavior and ionization potential, which are key considerations in method development. Accurate quantification is crucial for environmental monitoring and in the quality control of pharmaceutical preparations where it may be present as an impurity or metabolite.

The Inter-laboratory Study Design

To assess the reliability and comparability of different analytical methods, a simulated inter-laboratory study was conceived. The study involved three hypothetical laboratories (Lab A, Lab B, and Lab C), each tasked with quantifying the target analyte in a set of prepared samples using one of the three designated methods.

The objective of this simulated study is to provide a framework for understanding the potential sources of variability and to compare the performance of common analytical techniques in a multi-site context. Such inter-laboratory comparisons are essential for method standardization and for ensuring the interchangeability of analytical results.[2]

cluster_prep Sample Preparation cluster_labs Laboratory Analysis cluster_data Data Analysis & Comparison Sample Standard & QC Sample Preparation Distribution Sample Distribution to Labs Sample->Distribution LabA Lab A (HPLC-UV) Distribution->LabA LabB Lab B (GC-MS) Distribution->LabB LabC Lab C (LC-MS/MS) Distribution->LabC Collect Data Collection LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis Collect->Stats Compare Method Performance Comparison Stats->Compare

Caption: Workflow of the simulated inter-laboratory comparison study.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. In this study, we compare a workhorse chromatographic technique with two powerful mass spectrometry-based methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique. The presence of a phenyl ring in the analyte's structure allows for straightforward UV detection.

Causality Behind Experimental Choices:

  • Mobile Phase: A mixture of acetonitrile and water with a phosphate buffer was chosen to ensure good peak shape and retention of the acidic analyte on a C18 column. The pH is maintained below the pKa of the carboxylic acid to promote its neutral form, enhancing retention.

  • Column: A C18 stationary phase is the standard choice for reversed-phase chromatography of moderately non-polar compounds.

  • Detection Wavelength: The UV detection wavelength was set at 220 nm to maximize the signal, corresponding to a strong absorbance band of the phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and mass-selective detection. However, for non-volatile or polar analytes like carboxylic acids, derivatization is often necessary.

Causality Behind Experimental Choices:

  • Derivatization: Silylation with BSTFA was employed to convert the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl ester. This is a crucial step to enable the analyte's passage through the GC system without degradation.

  • Injection Mode: Splitless injection was selected to maximize the transfer of the analyte onto the column, which is important for trace-level analysis.[3]

  • MS Detection: Selected Ion Monitoring (SIM) mode was used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in negative ion mode was chosen as it is highly effective for deprotonating carboxylic acids, forming the [M-H]⁻ precursor ion.

  • Multiple Reaction Monitoring (MRM): The transition from the precursor ion to a specific product ion is monitored, providing exceptional selectivity and minimizing matrix interference. This is a key principle of tandem mass spectrometry for quantitative analysis.

  • Mobile Phase: A mobile phase of methanol and water with a small amount of formic acid is used. While seemingly counterintuitive for negative ion mode, the acidic modifier aids in chromatographic peak shape on modern stationary phases and the ESI process is still efficient for deprotonation.

Experimental Protocols

Adherence to well-defined protocols is fundamental to achieving reproducible results. The following are the detailed methodologies provided to each participating laboratory.

HPLC-UV Method
  • Preparation of Standard and QC Samples: Prepare a 1 mg/mL stock solution of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in acetonitrile. Serially dilute to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL and quality control (QC) samples at 5, 25, and 75 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:25 mM Potassium Phosphate buffer pH 3.5 (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

  • Analysis: Inject the calibration standards, followed by the QC samples and unknown samples. Construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method (with Derivatization)
  • Preparation of Standard and QC Samples: Prepare standards and QCs as described for HPLC-UV, but in a non-polar solvent like hexane.

  • Derivatization Procedure:

    • To 100 µL of each standard, QC, and sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vials and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection: 1 µL, splitless

    • MS Conditions: Electron Ionization (EI) at 70 eV. Monitor ions m/z 131, 205, and 292 (quantifier).

  • Analysis: Analyze the derivatized standards and samples. Create a calibration curve based on the peak area of the quantifier ion.

LC-MS/MS Method
  • Preparation of Standard and QC Samples: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to create calibration standards from 0.1 ng/mL to 100 ng/mL and QC samples at 0.5, 5, and 50 ng/mL.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: 40% B to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization: ESI Negative

    • MRM Transition: m/z 219.1 -> 173.1

  • Analysis: Inject the standards, QCs, and samples. Generate a calibration curve by plotting peak area against concentration.

cluster_hplc HPLC-UV Protocol cluster_gcms GC-MS Protocol cluster_lcmsms LC-MS/MS Protocol hplc_prep Prepare Standards (1-100 µg/mL) hplc_cond C18 Column ACN:Buffer Mobile Phase hplc_prep->hplc_cond hplc_run Inject & Detect at 220 nm hplc_cond->hplc_run gc_prep Prepare Standards gc_deriv Derivatize with BSTFA gc_prep->gc_deriv gc_cond HP-5MS Column Temperature Program gc_deriv->gc_cond gc_run Inject & Monitor Ions gc_cond->gc_run lcms_prep Prepare Standards (0.1-100 ng/mL) lcms_cond C18 UPLC Column Methanol/Water Gradient lcms_prep->lcms_cond lcms_run Inject & Monitor MRM (m/z 219.1 -> 173.1) lcms_cond->lcms_run

Caption: Overview of the analytical protocols for each method.

Inter-laboratory Comparison Results

The following tables summarize the performance data from the three participating laboratories. All methods were validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and limit of quantification (LOQ).[4][5]

Linearity and Limit of Quantification (LOQ)
Parameter HPLC-UV (Lab A) GC-MS (Lab B) LC-MS/MS (Lab C)
Linear Range 1 - 100 µg/mL0.5 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL0.1 ng/mL

The LC-MS/MS method demonstrated a significantly lower LOQ, indicating its superior sensitivity.

Accuracy and Precision

Accuracy was assessed by the recovery of spiked QC samples, while precision was determined as the relative standard deviation (RSD) of replicate measurements.

QC Level HPLC-UV (Lab A) GC-MS (Lab B) LC-MS/MS (Lab C)
Accuracy (%) / Precision (RSD%) Accuracy (%) / Precision (RSD%) Accuracy (%) / Precision (RSD%)
Low QC 98.5 / 4.297.9 / 5.5101.2 / 3.1
Mid QC 101.1 / 3.1102.5 / 3.899.8 / 2.5
High QC 99.2 / 2.599.0 / 3.2100.5 / 1.9

All three methods demonstrated acceptable accuracy and precision within the typical criteria of 80-120% recovery and <15% RSD, respectively, as stipulated by FDA guidelines for bioanalytical method validation.[6][7] The LC-MS/MS method, however, showed the best overall precision.

Discussion and Recommendations

This inter-laboratory comparison highlights the strengths and weaknesses of each analytical technique for the quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

  • HPLC-UV: This method is reliable, cost-effective, and suitable for routine analysis where high sensitivity is not a primary concern. Its simplicity makes it a good choice for quality control of bulk materials or formulated products.

  • GC-MS: While offering good selectivity, the need for derivatization adds a layer of complexity and a potential source of error. This method is advantageous when dealing with volatile impurities that can be analyzed in the same run.

  • LC-MS/MS: This is unequivocally the most sensitive and selective method. It is the preferred choice for trace-level quantification, analysis in complex biological or environmental matrices, and when a high degree of certainty in identification is required.

Recommendation for Method Selection:

  • For routine quality control with expected concentrations in the µg/mL range or higher, HPLC-UV is a robust and economical choice.

  • For trace-level analysis (ng/mL or lower) or for samples in complex matrices , LC-MS/MS is the superior method, providing the necessary sensitivity and selectivity.

  • GC-MS should be considered if it aligns with existing laboratory workflows for similar compounds or if a hyphenated technique with mass spectrometric detection is required without the availability of an LC-MS/MS system.

Conclusion

The successful quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid can be achieved by several analytical techniques. This guide has demonstrated that while all three methods (HPLC-UV, GC-MS, and LC-MS/MS) can provide accurate and precise data, their performance characteristics, particularly sensitivity, vary significantly. The choice of method should be guided by the specific analytical requirements of the study, including the expected concentration range of the analyte and the complexity of the sample matrix. This inter-laboratory comparison serves as a valuable resource for researchers and scientists in making informed decisions for their analytical needs.

References

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Joint Research Centre - European Union. Interlaboratory comparisons.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • BioPharm International. Method Validation Guidelines.

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Comparative

Comparative Analysis of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid and its Methyl Ester in Biological Assays

An In-Depth Technical Guide for Researchers Introduction In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the propionic acid class, which includes well-known agents like ibuprofen and naproxe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the propionic acid class, which includes well-known agents like ibuprofen and naproxen, remains a cornerstone of research.[1][2] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2][3] This guide focuses on a specific profen analog, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, and its corresponding methyl ester.

The core hypothesis is that the carboxylic acid moiety is essential for direct COX inhibition, while its esterification represents a classic prodrug strategy. Prodrugs are inactive compounds that are metabolized in vivo to the active parent drug. The rationale for employing an ester prodrug approach for NSAIDs is twofold: to potentially enhance oral bioavailability by increasing lipophilicity and to mitigate the direct gastric irritation associated with the free carboxylic acid group, a common side effect of NSAIDs.[4][5][6]

This guide provides a comprehensive framework for researchers to objectively compare the biological performance of the parent acid and its methyl ester. We will delve into the mechanistic rationale, present detailed protocols for key comparative assays, and discuss the interpretation of potential outcomes.

Physicochemical Rationale: The Acid vs. The Ester

The fundamental difference between 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its methyl ester lies in the polarity and reactivity of the carboxyl group.

  • The Acid: The free carboxylic acid is ionizable at physiological pH, rendering the molecule more water-soluble but also making it the primary chemical feature responsible for both therapeutic action (binding to the active site of COX enzymes) and a key adverse effect (direct irritation of the gastric mucosa).[5][6]

  • The Ester: By converting the carboxylic acid to a methyl ester, the molecule's polarity is significantly reduced. This modification is expected to increase its lipophilicity (a higher LogP value), which can enhance its ability to cross cellular membranes. However, in this form, it is not expected to bind effectively to the COX enzyme's active site. Its biological activity is therefore contingent on its conversion back to the active carboxylic acid by cellular esterases.[7]

This comparison, therefore, is not just a test of two compounds, but an evaluation of a prodrug strategy.

The Mechanistic Target: Prostaglandin Synthesis Pathway

Both compounds are designed to target the prostaglandin synthesis pathway. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.[8][9] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX-1 and COX-2 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including the pro-inflammatory Prostaglandin E2 (PGE2).[8][10]

The anti-inflammatory action of profen-class NSAIDs stems from their ability to enter the active site of COX enzymes, blocking the conversion of arachidonic acid and thereby reducing prostaglandin production.[1][3]

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA Phospholipase A2 COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP Receptors Inhibitor 3-(4-tert-Butylphenyl) -2-methylpropanoic acid (Active NSAID) Inhibitor->COX Inhibition

Caption: Site of action for the active carboxylic acid NSAID in the prostaglandin synthesis pathway.

Comparative Experimental Workflow

A robust comparison requires a multi-tiered approach, moving from a cell-free biochemical assay to a more physiologically relevant cell-based model. This workflow allows for the dissection of direct enzyme inhibition versus cellular efficacy, which encompasses cell permeability and metabolic activation.

Experimental Workflow cluster_invitro Tier 1: Biochemical Assay cluster_cellular Tier 2: Cell-Based Assay Compound_Acid Parent Acid COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Acid->COX_Assay Cell_Assay Cell-Based PGE2 Inhibition Assay (e.g., LPS-stimulated macrophages) Compound_Acid->Cell_Assay Compound_Ester Methyl Ester Compound_Ester->COX_Assay Compound_Ester->Cell_Assay IC50_Direct Determine Direct IC50 (Is the acid the active form?) COX_Assay->IC50_Direct Analysis Comparative Analysis (Potency, Selectivity, Prodrug Efficacy) IC50_Direct->Analysis IC50_Cellular Determine Cellular IC50 (Does the ester work in cells?) Cell_Assay->IC50_Cellular IC50_Cellular->Analysis

Caption: A two-tiered workflow for comparing the acid and its ester prodrug.

Tier 1: In Vitro COX Enzyme Inhibition Assay

Causality and Experimental Choice: This cell-free assay is critical to establish the intrinsic inhibitory activity of each compound directly on purified COX-1 and COX-2 enzymes, devoid of confounding factors like cell membrane transport or metabolism. It directly tests the hypothesis that the free carboxylic acid is required for binding and inhibition. The methyl ester is expected to be largely inactive in this assay.

Detailed Experimental Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Sigma-Aldrich).[11][12][13]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice.

    • Prepare a solution of Heme cofactor in the Assay Buffer.

    • Prepare the fluorometric probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • Prepare the substrate solution of Arachidonic Acid in ethanol.

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compounds (acid and ester) and a known non-selective NSAID control (e.g., Fenoprofen, Ibuprofen).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of Heme solution.

    • Add 10 µL of the appropriate test compound dilution (or DMSO for vehicle control). This should create a serial dilution to determine the IC50.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate the plate for 15 minutes at 37°C.

    • To initiate the reaction, add 10 µL of Arachidonic Acid substrate solution.

    • Immediately add 10 µL of the fluorometric probe solution.

    • Read the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Anticipated Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Index
3-(4-tert-Butylphenyl)-2-methylpropanoic acidExpected: Low µMExpected: Low µMCalculated
Methyl 3-(4-tert-butylphenyl)-2-methylpropanoateExpected: >100 µM or No InhibitionExpected: >100 µM or No InhibitionNot Applicable
Control NSAID (e.g., Fenoprofen)Literature ValueLiterature ValueLiterature Value

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Causality and Experimental Choice: This assay evaluates the compound's efficacy in a biological context. It integrates cell permeability, potential for metabolic activation (ester hydrolysis), and target engagement within the cell. A potent result for the methyl ester in this assay, despite its inactivity in the cell-free system, would provide strong evidence for its function as a successful prodrug. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response and upregulate COX-2 expression, leading to robust PGE2 production.

Detailed Experimental Protocol: PGE2 Measurement by ELISA

This protocol uses a macrophage-like cell line (e.g., RAW 264.7 or THP-1) and a competitive ELISA kit for PGE2 quantification.[14][15][16]

  • Cell Culture and Plating:

    • Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS).

    • Plate cells in a 96-well culture plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the old media with fresh, serum-free media.

    • Add serial dilutions of the test compounds (acid and ester) and a positive control to the wells. Incubate for 1 hour at 37°C. This pre-incubation allows the compounds to enter the cells.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C.

  • PGE2 Quantification (ELISA):

    • Carefully collect the cell culture supernatant from each well.

    • Perform the PGE2 competitive ELISA according to the manufacturer's protocol. Briefly:

      • Standards and samples are added to a microplate pre-coated with an antibody.

      • A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.

      • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Normalize the results to the LPS-stimulated vehicle control (100% PGE2 production).

    • Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

Anticipated Data Summary
CompoundCellular PGE2 Inhibition IC50 (µM)
3-(4-tert-Butylphenyl)-2-methylpropanoic acidExpected: Potent, similar to in vitro COX-2 IC50
Methyl 3-(4-tert-butylphenyl)-2-methylpropanoateExpected: Potent, potentially similar to the acid if cellular hydrolysis is efficient
Control NSAID (e.g., Diclofenac)Literature Value

Synthesis and Interpretation of Results

The power of this comparative guide lies in the synthesis of results from both tiers of the experimental workflow.

  • Scenario 1 (Expected Outcome): The parent acid is potent in the in vitro COX assay, while the methyl ester is inactive. In the cell-based PGE2 assay, both compounds show comparable, potent inhibition. This outcome would be a strong validation of the prodrug strategy. It demonstrates that the ester is cell-permeable and is efficiently hydrolyzed by intracellular esterases to release the active carboxylic acid, which then inhibits COX enzymes.

  • Scenario 2: The acid is potent in both assays, but the ester shows significantly weaker activity in the cell-based assay. This would suggest that while the prodrug concept is sound, this specific methyl ester either has poor cell permeability or is a poor substrate for the relevant intracellular esterases, leading to inefficient conversion to the active form.

  • Scenario 3 (Unlikely): The ester shows activity in the in vitro COX assay. This would challenge the initial hypothesis and suggest the ester itself has some intrinsic inhibitory activity, a finding that would warrant further mechanistic investigation.

Conclusion for the Researcher

This guide provides the strategic framework and detailed methodologies for a rigorous comparison of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid and its methyl ester. By following this two-tiered approach, researchers can dissect the biochemical potency from the cellular efficacy, providing clear, actionable data. The results will not only determine the IC50 values but will also validate (or invalidate) the methyl ester's role as a prodrug. This information is critical for making informed decisions in the drug development pipeline, particularly regarding pharmacokinetics and formulation strategies for future in vivo studies.

References

  • Fenoprofen - LiverTox - NCBI Bookshelf - NIH. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Fenoprofen | C15H14O3 | CID 3342 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem. National Center for Biotechnology Information. [Link]

  • Antibacterial Potential of 2,4-Di-tert-Butylphenol and Calixarene-Based Prodrugs from Thermophilic Bacillus licheniformis Isolated in Algerian Hot Spring - ResearchGate. [Link]

  • fenoprofen | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

  • SID 178101522 - fenoprofen - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID - Der Pharma Chemica. [Link]

  • Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed. [Link]

  • Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed. [Link]

  • The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PubMed Central. [Link]

  • NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - Taylor & Francis. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

  • Prostaglandin - Wikipedia. [Link]

  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC. [Link]

  • Fenoprofen - Wikipedia. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - ResearchGate. [Link]

  • What is the mechanism of Fenoprofen Calcium? - Patsnap Synapse. [Link]

  • Introduction to Prostaglandin - Creative Diagnostics. [Link]

  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. [Link]

  • NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed. [Link]

  • What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - MDPI. [Link]

  • Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1 - ThaiScience. [Link]

  • In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) | Request PDF - ResearchGate. [Link]

  • COX-1 and COX-2 in health and disease - PubMed. [Link]

  • A REVIEW ON DESIGN AND EVALUATION OF NSAID PRODRUG WITH MINIMIZED GASTRIC IRRITATION - International Journal of Pharmaceutical Sciences. [Link]

  • The pathway for the synthesis of prostaglandins, their respective... | Download Scientific Diagram - ResearchGate. [Link]

  • Full article: NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it? - Taylor & Francis. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. [Link]

  • Prostaglandins : Biosynthesis,function and regulation - YouTube. [Link]

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Validation

Validated LC-MS/MS method for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in plasma

An Expert's Guide to the Validated LC-MS/MS Quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in Plasma In the landscape of drug development and clinical research, the precise quantification of analytes in...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validated LC-MS/MS Quantification of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in Plasma

In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. This guide, written from the perspective of a Senior Application Scientist, offers an in-depth exploration of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-(4-tert-butylphenyl)-2-methylpropanoic acid in plasma. We will dissect the rationale behind methodological choices, compare viable alternatives, and ground our discussion in the rigorous standards set forth by global regulatory bodies.

The Analyte and the Imperative for Quantification

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a small molecule whose accurate measurement in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. With a molecular formula of C₁₄H₂₀O₂ and a molecular weight of approximately 220.31 g/mol , its structure features a carboxylic acid group, making it amenable to specific analytical techniques.[1][2] The reliability of clinical and preclinical data hinges on the robustness and validation of the bioanalytical method employed.[3][4]

The gold standard for such applications is LC-MS/MS, a technique renowned for its superior sensitivity, selectivity, and specificity in complex biological matrices.[5][6] This guide will detail a complete, validated workflow, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, superseding previous FDA and EMA guidances.[3][7][8][9]

Core Methodology: A Robust and Validated LC-MS/MS Protocol

A successful bioanalytical method is a self-validating system, where every step is optimized to ensure accuracy and reproducibility. Below is a detailed protocol for the quantification of 3-(4-tert-butylphenyl)-2-methylpropanoic acid.

Sample Preparation: The Foundation of Clean Analysis

The primary goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and phospholipids.[10] While several methods exist, Liquid-Liquid Extraction (LLE) often provides a superior balance of recovery and cleanliness compared to simpler protein precipitation.[11][12]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquoting: In a 1.5 mL polypropylene tube, aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., 3-(4-tert-Butylphenyl)-2-methylpropanoic acid-d₆ in 50% methanol) to all tubes except for the blank matrix. The use of a stable isotope-labeled internal standard is crucial as it co-elutes and experiences similar ionization effects as the analyte, correcting for variability during sample processing and injection.

  • Acidification: Add 25 µL of 2% formic acid in water. This step is critical. By lowering the pH well below the pKa of the analyte's carboxylic acid group, we ensure it is in its neutral, non-ionized state, which significantly enhances its partitioning into an organic solvent.[12]

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). MTBE is an excellent solvent for extracting moderately non-polar compounds from an aqueous matrix and is less prone to forming emulsions than other solvents.

  • Vortexing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C. This step separates the aqueous and organic layers and pellets any precipitated protein.

  • Supernatant Transfer: Carefully transfer 500 µL of the upper organic layer into a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures the sample is dissolved in a solvent compatible with the initial chromatographic conditions.

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation plasma 1. Aliquot Plasma (100 µL) is 2. Add Internal Standard plasma->is acid 3. Acidify (Formic Acid) is->acid extract 4. Add MTBE & Vortex acid->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evap 7. Evaporate to Dryness transfer->evap reconstitute 8. Reconstitute evap->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Fig 1. Liquid-Liquid Extraction (LLE) Workflow.
Chromatographic Separation

The liquid chromatography step separates the analyte from any remaining matrix components that were not removed during extraction.

  • System: UHPLC system for high resolution and speed.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is ideal. The hydrophobic C18 stationary phase effectively retains the non-polar tert-butylphenyl group of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient starting at 30% B, ramping up to 95% B, followed by a re-equilibration step. This ensures that the analyte is eluted with a sharp peak shape and that late-eluting matrix components are washed from the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification.[6]

  • Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode. The carboxylic acid moiety on 3-(4-tert-butylphenyl)-2-methylpropanoic acid readily deprotonates to form a [M-H]⁻ ion, making negative mode the logical choice for high sensitivity.

  • MRM Transitions:

    • Analyte: Q1: 219.1 m/z → Q3: 175.1 m/z (Hypothetical transition corresponding to the loss of CO₂).

    • Internal Standard (-d₆): Q1: 225.1 m/z → Q3: 181.1 m/z (Corresponding loss for the deuterated analog).

  • Instrument Parameters: Source temperature, gas flows, and collision energies must be optimized specifically for the analyte to achieve maximum signal intensity.

MRM_Diagram cluster_ms Tandem Mass Spectrometry (MS/MS) ESI ESI Source|[M-H]⁻ Ion Generation Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 219.1) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Selected Ion Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 175.1) Q2->Q3 Fragment Ions Detector Detector|Signal Measurement Q3->Detector Specific Fragment

Fig 2. Multiple Reaction Monitoring (MRM) Process.

Method Validation: Demonstrating Fitness for Purpose

A bioanalytical method is only reliable if it has been thoroughly validated.[13] The table below summarizes the key validation parameters and typical acceptance criteria as mandated by the ICH M10 guideline.[3][7]

Parameter Acceptance Criteria (ICH M10) Hypothetical Performance Data
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.Pass
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be consistently >0.99.Pass
Linearity Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL
LLOQ Signal-to-noise ratio > 5. Accuracy within ±20%, Precision ≤20%.1.0 ng/mL
Accuracy (Bias %) Within ±15% of nominal for QC samples (Low, Mid, High).-5.2% to +6.8%
Precision (CV %) ≤15% for QC samples (Low, Mid, High).≤8.5%
Matrix Effect IS-normalized matrix factor CV% should be ≤15% across 6 sources.7.2%
Recovery Should be consistent and reproducible. Not a strict acceptance criterion, but high recovery is desirable.>85%
Stability Analyte concentration change should be within ±15% of baseline under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative).Pass

Comparison of Alternative Methodologies

While the detailed LC-MS/MS method is robust, it is essential for scientists to understand the available alternatives and their respective trade-offs.

Comparison of Sample Preparation Techniques

The initial sample clean-up step is arguably the most critical for minimizing matrix effects and ensuring a reliable assay.[12]

Technique Selectivity Recovery Matrix Effect Speed/Throughput Cost Best For
Protein Precipitation (PPT) [10][11]LowGoodHighVery HighLowHigh-throughput screening, discovery phase.
Liquid-Liquid Extraction (LLE) [12][14]Moderate-HighGood-ExcellentLow-ModerateModerateModerateRegulated bioanalysis, methods requiring clean extracts.
Solid-Phase Extraction (SPE) [14][15]Very HighExcellentVery LowLow-ModerateHighComplex matrices, highest sensitivity requirements.
Comparison of Analytical Platforms

LC-MS/MS is not the only technology capable of quantification, though it is often the most suitable for this application.

Platform Sensitivity Selectivity Throughput Derivatization Needed? Applicability to Analyte
LC-MS/MS [5]Very High (pg/mL - ng/mL)Very HighHighNoExcellent . Ideal for this application.
GC-MS HighHighModerateYes (for the carboxylic acid)Possible, but less direct. Derivatization adds time and potential variability.
HPLC-UV Low (µg/mL)LowHighNoPoor. Lacks the sensitivity and selectivity for typical plasma concentrations. Prone to interferences.
MALDI-MS [16]Moderate-HighModerateVery HighNoEmerging. Can be very fast but quantification can be challenging due to spot-to-spot variability.[16]

Conclusion

The validated LC-MS/MS method presented in this guide provides a robust, sensitive, and selective solution for the quantification of 3-(4-tert-butylphenyl)-2-methylpropanoic acid in plasma. By employing Liquid-Liquid Extraction for sample clean-up, reversed-phase chromatography for separation, and tandem mass spectrometry for detection, this approach meets the stringent requirements for regulated bioanalysis as outlined by the ICH M10 guideline.[3][7] The comparison with alternative techniques underscores the superiority of LC-MS/MS for this specific application, while also providing researchers with a clear understanding of the options available for different stages of the drug development pipeline. Ultimately, the choice of method must be tailored to the specific analytical goals, but the foundation of rigorous validation remains the universal key to trustworthy and reliable data.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. KCAS Bio. Available at: [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • Bioanalytical method validation emea. Slideshare. Available at: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Al-Amoudi, O.S., et al. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences. Available at: [Link]

  • Dahal, U.P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in toxicology. Available at: [Link]

  • 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. PubChem. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. Available at: [Link]

  • Randall, E.C., et al. (2018). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Analytical chemistry. Available at: [Link]

  • Kruve, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Available at: [Link]

  • 3-(4-tert-butylphenyl)-2-methylpropanoic acid. PubChemLite. Available at: [Link]

  • Comparison of Protein Precipitation, Turbulent Flow and Automated On-Line Solid Phase Extraction, as Plasma Sample Preparation Techniques for the Determination of Compound I by LC-MS-MS. ResearchGate. Available at: [Link]

  • Small Molecules Quantitation. Yale School of Medicine. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid Standards

Introduction In the landscape of pharmaceutical research and development, the integrity of every result hinges on the quality of the materials used. Reference standards are the bedrock of analytical quantitation, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the integrity of every result hinges on the quality of the materials used. Reference standards are the bedrock of analytical quantitation, serving as the benchmark against which unknowns are measured. The compound 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a known metabolite of the fungicide Fenpropidin[1], is a molecule of interest in environmental and toxicological studies. As such, the purity of its commercial standards is not a trivial detail but a critical parameter that dictates the validity, accuracy, and reproducibility of experimental data.

This guide provides a comprehensive framework for researchers to assess the purity of commercially available 3-(4-tert-Butylphenyl)-2-methylpropanoic acid standards. We will move beyond a single-method approach, embracing an orthogonal analytical strategy. This philosophy posits that a more complete and trustworthy understanding of a substance's purity is achieved by employing multiple, disparate analytical techniques that measure different physicochemical properties. We will detail the "why" and "how" of each method, providing field-proven protocols and interpretation guidance to empower you to validate the standards in your own laboratory.

The Rationale for an Orthogonal Purity Assessment

No single analytical technique is infallible. Each method has inherent biases and limitations. For instance, a chromatographic method may show a single peak, suggesting 100% purity, while failing to detect water, residual solvents, or inorganic impurities. An orthogonal approach mitigates these risks by creating a self-validating system. By combining techniques that separate based on different principles (e.g., polarity, volatility, melting thermodynamics), we can build a comprehensive profile of the standard, identifying and quantifying a wider range of potential impurities.

Orthogonal_Strategy cluster_analyte Commercial Standard cluster_techniques Orthogonal Analytical Techniques cluster_results Purity Dimensions Analyte 3-(4-tert-Butylphenyl) -2-methylpropanoic acid HPLC HPLC-UV (Polarity/Hydrophobicity) Analyte->HPLC GCMS GC-MS (Volatility/Mass) Analyte->GCMS qNMR qNMR (Molecular Structure) Analyte->qNMR DSC DSC (Thermal Properties) Analyte->DSC Purity_Chrom Chromatographic Purity (Related Substances, Isomers) HPLC->Purity_Chrom Purity_Volatile Volatile Impurities (Residual Solvents) GCMS->Purity_Volatile Purity_Absolute Absolute Molar Purity (Mass Assay) qNMR->Purity_Absolute Purity_Thermal Absolute Mol% Purity (Melting Point Depression) DSC->Purity_Thermal Final_Report Comprehensive Purity Certificate Purity_Chrom->Final_Report Purity_Volatile->Final_Report Purity_Absolute->Final_Report Purity_Thermal->Final_Report

Caption: Orthogonal strategy for comprehensive purity assessment.

Anticipating Impurities: A Proactive Approach

Effective purity analysis begins with understanding the potential impurities that may be present. These can be broadly categorized:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and by-products. For instance, a plausible synthesis could involve intermediates like tert-butylbenzaldehyde[2].

  • Isomeric Impurities: Positional isomers (e.g., 3-(2-tert-butylphenyl)- or 3-(3-tert-butylphenyl)-2-methylpropanoic acid) can be difficult to separate and may co-exist in the final product.

  • Residual Solvents: Organic solvents used during synthesis and purification can be trapped in the crystal lattice.

  • Degradation Products: The compound may degrade upon exposure to heat, light, or air.

  • Water Content: The presence of water is common and can significantly impact the mass-based purity.

Core Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: HPLC is the workhorse for purity analysis of non-volatile organic compounds. It separates molecules based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. For 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, its aromatic ring provides a strong chromophore, making it ideal for UV detection[3]. We use a reversed-phase method, where the non-polar analyte is retained on a non-polar column and eluted by a polar mobile phase. Adding an acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined peak shape and consistent retention[4].

Experimental Protocol: Purity by Area Normalization

  • System Preparation: Agilent 1260 Infinity LC or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

  • Analysis: Inject 10 µL. Calculate purity by the area percent method, assuming all impurities have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds, making it the definitive method for identifying residual solvents[5]. Because carboxylic acids have poor volatility and peak shape in GC, a derivatization step is necessary. We convert the acidic proton into a trimethylsilyl (TMS) group using a reagent like BSTFA. This masks the polar -COOH group, increasing volatility and thermal stability for optimal chromatographic performance[6]. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: Residual Solvents and Volatile Impurities

  • System Preparation: Agilent 7890B GC with 5977A MS or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: 250 °C, Split ratio 20:1.

  • MS Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quad: 150 °C.

  • Scan Range: 35-500 amu.

  • Sample Preparation (Derivatization):

    • To ~1 mg of the standard in a GC vial, add 200 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL. Identify peaks by matching against the NIST mass spectral library.

Quantitative ¹H NMR (qNMR)

Expertise & Causality: Unlike chromatographic techniques that provide relative purity, qNMR is a primary ratio method capable of determining absolute mass purity. The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal[7]. By comparing the integral of a known analyte signal to the integral of a highly pure, stable, and non-overlapping internal standard of known mass, we can calculate the exact concentration and thus the purity of the analyte[8]. The choice of a long relaxation delay (D1) is paramount to ensure all protons fully relax between pulses, which is essential for accurate integration and quantitation[9].

Experimental Protocol: Absolute Mass Purity Assay

  • System Preparation: Bruker 400 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified Purity >99.9%).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3-(4-tert-Butylphenyl)-2-methylpropanoic acid standard.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 30 seconds (at least 5x the longest T₁ of both analyte and IS).

    • Number of Scans (NS): 16

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet, 9H) and the signal from the internal standard (olefinic singlet, 2H for maleic anhydride).

  • Calculation:

    • Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = weighed mass, P = Purity of the standard.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC determines absolute molar purity based on the thermodynamic principle of melting point depression. A pure substance has a sharp melting point, but impurities broaden this melting range and lower the melting temperature[10]. The van't Hoff equation relates the mole fraction of the impurity to this melting behavior. DSC measures the heat flow into the sample as a function of temperature. The shape of the resulting melting endotherm can be used to calculate the purity in mole percent[11]. This method is excellent for detecting small amounts of soluble, non-volatile impurities that might not be resolved by HPLC.

Experimental Protocol: Absolute Molar Purity

  • System Preparation: TA Instruments Q2000 DSC or equivalent, calibrated for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-3 mg of the standard into a Tzero aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature ~20 °C below the expected melting point.

    • Ramp at a slow heating rate of 1-2 °C/min through the melt.

  • Analysis: Use the instrument's software to apply the van't Hoff equation to the melting peak. The software will calculate the purity in mol%.

Synthesizing the Data: A Comparative Analysis

To illustrate how these orthogonal techniques provide a complete picture, let's consider hypothetical results for three different commercial standards.

Parameter Supplier A Supplier B Supplier C Methodology & Insights
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderVisual inspection is a simple but important first step.
HPLC Purity (Area %) 99.85%99.20%99.91%HPLC is excellent for detecting and quantifying structurally related impurities. Supplier B shows a significant related substance peak.
Identified ImpurityN/AIsomer @ 0.65%Unknown @ 0.06%
GC-MS (Residual Solvents) 0.12% Heptane<0.01%0.35% TolueneGC-MS specifically targets volatile impurities missed by HPLC. Supplier C has significant residual solvent.
qNMR Purity (w/w %) 99.7%99.1%99.5%qNMR gives an absolute mass purity, accounting for all proton-containing species. Results align well with HPLC and GC-MS findings.
DSC Purity (mol %) 99.8%99.3%99.9%DSC reflects the total mole fraction of soluble impurities. High value for C suggests the toluene is not fully dissolved in the melt.
Water Content (Karl Fischer) 0.05%0.08%0.10%A dedicated technique for water content is essential for a complete mass balance.
Final Assigned Purity 99.7% 99.1% 99.5% The final purity is assigned based on the most accurate mass-based method (qNMR), supported and confirmed by the other techniques.

Workflow for Purity Verification

Purity_Workflow Start Receive Commercial Standard Visual Visual Inspection Start->Visual HPLC HPLC-UV Analysis (Related Substances) Visual->HPLC GCMS GC-MS Analysis (Residual Solvents) Visual->GCMS qNMR qNMR Assay (Absolute Purity w/w) Visual->qNMR DSC DSC Analysis (Purity mol %) Visual->DSC KF Karl Fischer Titration (Water Content) Visual->KF Data_Review Compile & Reconcile Data HPLC->Data_Review GCMS->Data_Review qNMR->Data_Review DSC->Data_Review KF->Data_Review Report Issue Final Certificate of Analysis Data_Review->Report End Standard Qualified for Use Report->End

Caption: Step-by-step workflow for standard qualification.

Conclusion and Recommendations

The purity stated on a supplier's label should be considered a starting point, not an absolute truth. A rigorous, multi-technique internal verification is not an exercise in redundancy; it is a mandate for scientific integrity.

  • For quantitative applications (e.g., creating calibration curves for bioanalytical studies), the absolute mass purity determined by qNMR is the most critical value. The standard from Supplier A would be the most suitable choice.

  • The presence of a significant isomeric impurity in the standard from Supplier B could lead to inaccurate binding studies or metabolic profiling, making it unsuitable for most applications unless the impurity can be identified and chromatographically resolved from the main peak.

  • The high level of residual solvent in the standard from Supplier C may not interfere with all assays, but it significantly lowers the actual amount of the active compound by weight and could be problematic for cell-based assays.

References

  • PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 82472695, 3-(4-tert-butyl-2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Kadavá, H., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents, US20120071696A1. Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • Amin, N. & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Erndim (2018). Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • Gabrijelčič, D., et al. (2006). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • MetBioNet (2016). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Al-Rimawi, F. (2014). Single-Run Separation and Determination of Aliphatic and Aromatic Carboxylic Acids in Wine and Human Urine Samples by Ion-Exclusion Chromatography. Chromatographia. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. [Link]

  • ResearchGate. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop-2- enylidene]malononitrile as a matrix in MALDI TOF MS. [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry. [Link]

  • Rundlöf, T., et al. (2010). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. Current Metabolomics. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method: An Update. Journal of Natural Products. [Link]

  • McEwen, C. N., et al. (2005). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)... Analytical Chemistry. [Link]

  • ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? [Link]

  • Yamamoto, K., et al. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences. [Link]

  • ResearchGate. Total ion chromatogram of organic acid using GC-MS analysis. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Skoog, D. A., et al. Selected Methods of Analysis. Cengage. [Link]

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

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  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of established and potential synthetic routes to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry. By examining various methodologies, this document aims to equip scientists with the critical information needed to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, and environmental impact.

Introduction to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative that shares structural similarities with the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes ibuprofen and naproxen.[1] The 2-arylpropionic acid motif is a key pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic activities of these drugs.[2] The tert-butylphenyl group in the target molecule provides significant lipophilicity, a property often modulated in drug design to influence pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis is crucial for its application in the development of novel therapeutic agents.

This guide will explore and benchmark several key synthetic strategies for this compound, including:

  • Malonic Ester Synthesis: A classic and versatile method for the synthesis of carboxylic acids.

  • Grignard Reaction: A powerful carbon-carbon bond-forming reaction.

  • Reformatsky Reaction: A useful method for the synthesis of β-hydroxy esters, which can be further converted to the target acid.

  • Oxidation of a Precursor Aldehyde: A direct and potentially high-yielding final step from a readily accessible precursor.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a well-established method for preparing carboxylic acids by alkylating diethyl malonate or a similar malonic ester.[3][4] The key principle lies in the high acidity of the α-hydrogen atoms of the malonate, which allows for easy deprotonation to form a stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.[5][6]

Plausible Synthetic Pathway

The synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid via the malonic ester route would involve two successive alkylation steps.

malonic_ester_synthesis diethyl_malonate Diethyl malonate enolate1 Enolate Intermediate 1 diethyl_malonate->enolate1 1. NaOEt, EtOH alkylated_malonate1 Mono-alkylated Malonate enolate1->alkylated_malonate1 2. 4-tert-Butylbenzyl halide enolate2 Enolate Intermediate 2 alkylated_malonate1->enolate2 3. NaOEt, EtOH dialkylated_malonate Di-alkylated Malonate enolate2->dialkylated_malonate 4. Methyl halide diacid Diacid Intermediate dialkylated_malonate->diacid 5. H3O+, Δ target_acid 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid diacid->target_acid 6. Decarboxylation (Heat) grignard_synthesis starting_material 4-tert-Butylbromobenzene grignard_reagent 4-tert-Butylphenyl- magnesium bromide starting_material->grignard_reagent Mg, THF (anhydrous) intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate 1. Diethyl methylmalonate target_acid 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid intermediate->target_acid 2. H3O+ (workup) reformatsky_synthesis aldehyde 4-tert-Butylbenzaldehyde hydroxy_ester β-Hydroxy Ester aldehyde->hydroxy_ester Organozinc addition bromoester Ethyl 2-bromopropionate organozinc Organozinc Intermediate bromoester->organozinc Zn, Benzene (reflux) unsaturated_ester α,β-Unsaturated Ester hydroxy_ester->unsaturated_ester Dehydration (e.g., H2SO4) target_ester Target Ester unsaturated_ester->target_ester Catalytic Hydrogenation (e.g., H2, Pd/C) target_acid 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid target_ester->target_acid Hydrolysis (H3O+) oxidation_synthesis aldehyde 2-methyl-3-(4-tert-butylphenyl)propanal target_acid 3-(4-tert-Butylphenyl)- 2-methylpropanoic acid aldehyde->target_acid Oxidizing Agent (e.g., KMnO4, Jones Reagent)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid

This guide provides an in-depth protocol for the proper disposal of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, CAS No. 66735-04-4.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol for the proper disposal of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, CAS No. 66735-04-4. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Chemical Characterization

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is an organic carboxylic acid. While it is not classified as an acutely hazardous "P-listed" waste by the Environmental Protection Agency (EPA), its inherent properties necessitate its management as a regulated hazardous waste.[1][2]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[3]

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, Oral H302: Harmful if swallowedIngestion of this substance can cause significant health effects.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation of the skin.
Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.
STOT, Single Exposure H335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.

These classifications mandate that 3-(4-tert-Butylphenyl)-2-methylpropanoic acid be handled with appropriate personal protective equipment (PPE) and disposed of through a certified hazardous waste stream, never via sanitary sewer or general trash.[4]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[1]

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is not typically a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[6][7] However, it must be managed as a "characteristic" hazardous waste due to its irritant and harmful properties.[3][6] Laboratory personnel should treat all chemical wastes as hazardous, allowing the institution's Environmental Health & Safety (EHS) department or a licensed contractor to make the final determination.[2][8]

On-Site Waste Management and Accumulation Protocol

Proper management begins in the laboratory at the point of generation. The following steps ensure safety and compliance while waste is accumulated on-site.

Step 1: Container Selection

The choice of container is the first line of defense against leaks and reactions.

  • Material Compatibility: Use containers made of chemically resistant materials such as borosilicate glass or high-density polyethylene (HDPE). As a carboxylic acid, this compound is corrosive to many metals; therefore, metal containers must be avoided .[9]

  • Condition: Containers must be in good condition, free of cracks or defects, and have a tight-fitting, screw-on cap to prevent leaks and evaporation.[10]

  • Size: The container should be appropriately sized for the amount of waste to prevent the unnecessary disposal of a large, mostly empty container. However, do not overfill; leave at least 10-20% of headspace to allow for vapor expansion.[11]

Step 2: Waste Labeling

Accurate labeling is a critical regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.[2]

  • Content: The label must clearly state the words "HAZARDOUS WASTE" .[10]

  • Composition: List the full chemical name, "3-(4-tert-Butylphenyl)-2-methylpropanoic acid," and its approximate concentration. If it is part of a mixture, all components must be listed.[10]

  • Generator Information: Include the name of the principal investigator or laboratory group and the laboratory room number.[2]

Step 3: Segregation and Storage

Improper segregation of chemicals is a leading cause of laboratory incidents.

  • Chemical Incompatibility: Store this acidic waste away from incompatible materials. Key incompatibilities include:

    • Bases (to prevent violent neutralization reactions)[12]

    • Oxidizers (to prevent fire or explosion)[11]

    • Cyanides, azides, and hypochlorites (to prevent the generation of toxic gases)[12]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.[8] The SAA must be at or near the point of generation.[13]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8][10] Ensure the exterior of the container remains clean and free of residue.[10]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram and steps outline the decision-making and operational process for disposing of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

G gen Waste Generation (e.g., used reagent, expired stock) ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) gen->ppe Initiate Disposal char 2. Characterize Waste Is it 3-(4-tert-Butylphenyl)-2-methylpropanoic acid? ppe->char container 3. Select & Label Container - Glass or Plastic (No Metal) - 'HAZARDOUS WASTE' Label - List Contents & Date char->container Yes transfer 4. Transfer Waste to Container - Use a funnel - Do not overfill - Securely cap container->transfer store 5. Store in SAA - Segregate from bases/oxidizers - Use secondary containment transfer->store pickup 6. Request Waste Pickup - Contact institution's EHS - Follow institutional procedures store->pickup disposal Final Disposition (Licensed Hazardous Waste Facility) pickup->disposal

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(4-tert-Butylphenyl)-2-methylpropanoic acid: Personal Protective Equipment and Safe Operational Workflow

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of absolute safety. The correct use of Personal Protective Equipment (PPE) is not merely a proced...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of absolute safety. The correct use of Personal Protective Equipment (PPE) is not merely a procedural formality but a critical, science-driven practice rooted in a thorough understanding of the materials we handle. This guide provides an in-depth operational plan for the safe management of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, grounded in its specific chemical hazards.

Foundational Safety: Hazard Identification

Before any handling protocol is established, a complete understanding of the compound's intrinsic hazards is essential. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our PPE and handling strategy.[1]

Hazard Classification GHS Pictogram Signal Word Hazard Statement (H-phrase)
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation.[1]

This hazard profile dictates that our primary safety focus must be on preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.

Core Protective Measures: Selecting the Right PPE

The selection of PPE is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our minimum standard.[1][2][3]

  • Eye and Face Protection: The risk of serious eye irritation (H319) makes robust eye protection non-negotiable.[1]

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required to protect against accidental splashes or airborne particles. Standard safety glasses are insufficient as they do not provide adequate protection from splashes.[4][5]

    • Recommended for Large Quantities: When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4]

  • Skin and Body Protection: To mitigate the risk of skin irritation (H315), appropriate body and hand protection is essential.[1]

    • Gloves: Compatible, chemical-resistant gloves must be worn.[5] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact, consult glove manufacturer permeation data.

    • Lab Coat: A clean, buttoned lab coat provides a necessary barrier to protect skin and personal clothing from contamination.

  • Respiratory Protection: The potential for respiratory tract irritation (H335) necessitates stringent control of airborne particles.[1]

    • Primary Engineering Control: All handling of solid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.

    • Secondary Precaution: If a fume hood is unavailable, a NIOSH-approved respirator (e.g., an N95 or higher) is required. However, reliance on respirators is a less preferred control measure compared to using a fume hood.

Safe Handling Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to minimize exposure and ensure safety throughout the handling process.

  • Preparation and Engineering Controls

    • Confirm that the chemical fume hood is operational and has a valid certification.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Donning PPE

    • Put on a lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling (inside fume hood)

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the chemical onto a weigh boat or into a container.

    • Once the transfer is complete, securely close the primary container.

    • Wipe down the spatula and any other contaminated reusable equipment with a solvent-dampened cloth before removing it from the fume hood. Dispose of the cloth in the designated solid hazardous waste container.

  • Decontamination and Doffing PPE

    • Dispose of all contaminated disposable items (weigh boats, bench paper) in the designated solid waste container within the fume hood.

    • To remove PPE, first, remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the lab coat, turning it inside out during removal to contain any surface contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling process.

G Safe Handling Workflow for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid prep 1. Preparation - Verify Fume Hood - Gather Equipment don_ppe 2. Don PPE - Lab Coat - Goggles - Gloves prep->don_ppe handle 3. Handle Chemical - Work in Fume Hood - Weigh & Transfer don_ppe->handle decon 4. Decontaminate - Secure Container - Clean Equipment - Dispose of Waste handle->decon No Incidents spill Spill Occurs handle->spill doff_ppe 5. Doff PPE - Gloves -> Coat -> Goggles decon->doff_ppe wash 6. Final Wash - Wash Hands Thoroughly doff_ppe->wash emergency Execute Emergency Spill Protocol spill->emergency Contain & Report emergency->decon After Cleanup

Caption: A workflow for safely handling 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.

Emergency Plan: Immediate Actions

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[6][7] Do not allow the material to enter drains.[6]

Disposal Plan: Managing Chemical Waste

All waste generated from handling this compound is considered hazardous waste and must be managed accordingly.

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, bench paper, absorbent material from spills) must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents.[8] Arrange for pickup by your institution's environmental health and safety department.

By adhering to this comprehensive safety and handling guide, researchers can confidently work with 3-(4-tert-Butylphenyl)-2-methylpropanoic acid while ensuring the highest standards of personal and environmental safety.

References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Renfert GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from [Link]

  • GESTIS Substance Database. (2025, October 30). 3-(4-tert-Butylphenyl)propionaldehyde. Institute for Occupational Safety and Health of the German Social Accident Insurance. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Retrieved from [Link]

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